Product packaging for Mulberrofuran G(Cat. No.:)

Mulberrofuran G

Cat. No.: B1244230
M. Wt: 562.6 g/mol
InChI Key: MJJWBJFYYRAYKU-OPKNDJPNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albanol A is an organic heteropentacyclic compound and a member of 1-benzofurans.
Mulberrofuran G has been reported in Morus lhou and Morus alba with data available.
from Mulberry tree;  Diels-Alder type adduct;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H26O8 B1244230 Mulberrofuran G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H26O8

Molecular Weight

562.6 g/mol

IUPAC Name

(1S,9R,13R,21S)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol

InChI

InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34+/m0/s1

InChI Key

MJJWBJFYYRAYKU-OPKNDJPNSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H]3[C@@H](C1)C4=C(C=C(C=C4)O)O[C@@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O

Canonical SMILES

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O

Synonyms

albanol A
mulberrofuran G

Origin of Product

United States

Foundational & Exploratory

Mulberrofuran G: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Mulberrofuran G, a bioactive natural product that has garnered significant interest within the scientific community. Tailored for researchers, scientists, and drug development professionals, this document details its discovery, primary natural sources, experimental protocols for its isolation, and a summary of its quantitative biological data.

Discovery and Characterization

This compound is a complex Diels-Alder type adduct, classified as a 2-arylbenzofuran flavonoid.[1] It was first isolated from the root bark of the cultivated mulberry tree, Morus alba L.[2][] Structurally, it is a polyphenol, and its intricate chemical architecture contributes to its diverse range of biological activities.[4] The initial structural elucidation was accomplished through extensive spectroscopic analysis, including 1H, 13C, and two-dimensional nuclear magnetic resonance (NMR), as well as mass spectrometry (MS).[2]

Natural Sources

This compound is a phytochemical primarily found in plants of the Morus (mulberry) genus.[4][5] The most significant and commonly cited source is the root bark of Morus alba (white mulberry).[2][][4] However, it has also been identified in other related species.

Table 1: Natural Sources of this compound

Plant Species Family Part of Plant
Morus alba L. Moraceae Root Bark[2][], Leaves[6]
Morus lhou Moraceae Not specified[7]
Morus mongolica Moraceae Not specified[1]
Morus nigra Moraceae Not specified[1]

| Broussonetia papyrifera | Moraceae | Not specified[1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by multi-step chromatographic separation. The following is a generalized protocol based on methodologies described in the literature for isolating compounds from Morus alba root bark.

Protocol 3.1: General Isolation of this compound from Morus alba Root Bark

  • Preparation of Plant Material: The root bark of Morus alba is collected, air-dried, and pulverized into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered root bark is extracted exhaustively with a solvent such as acetone or ethanol at room temperature.[8] The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[8]

  • Initial Chromatographic Separation: The crude residue is subjected to column chromatography on silica gel.[8] A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone or methanol).[8]

  • Fraction Collection and Monitoring: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound.[8]

  • Further Purification: Fractions rich in this compound are combined and subjected to further purification steps. This may include repeated column chromatography or preparative TLC using different solvent systems (e.g., chloroform:acetone, n-hexane:acetone) to isolate the pure compound.[8]

  • Structural Confirmation: The purity and identity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

G A Dried, Powdered Root Bark of Morus alba B Solvent Extraction (e.g., Acetone) A->B C Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Silica Gel Column Chromatography (Gradient Elution) D->E F Fraction Collection & TLC Monitoring E->F G Preparative TLC / Recrystallization F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I

Fig 1. General experimental workflow for the isolation of this compound.

Biological Activity and Quantitative Data

This compound exhibits a wide spectrum of biological activities, positioning it as a compound of significant pharmacological interest.[4] These activities include anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[9] A summary of its reported quantitative bioactivity data is presented below.

Table 2: Quantitative Bioactivity Data for this compound

Activity Target/Assay Cell Line / Model IC₅₀ / CC₅₀
Antiviral HBV DNA Replication HepG 2.2.15 cells 3.99 µM[2][9]
SARS-CoV-2 Infection Vero cells 1.55 µM[9][10]
Anticancer Cell Proliferation A549 (Lung Cancer) 22.5 µM[9]
Cell Proliferation NCI-H226 (Lung Cancer) 30.6 µM[9]
Enzyme Inhibition NOX (NADPH Oxidase) In vitro 6.9 µM[9]
Acetylcholinesterase (AChE) In vitro 2.7 µmol·L⁻¹[11]

| Cytotoxicity | Cytotoxicity Assay | HepG 2.2.15 cells | 8.04 µM[9] |

Mechanism of Action & Signaling Pathways

Research into the mechanisms underlying this compound's bioactivities has identified its interaction with several key cellular signaling pathways. For instance, its anticancer effects in lung cancer cells are associated with the inhibition of the JAK2/STAT3 pathway.[9] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is common in many cancers.

G cluster_0 Cell Nucleus MG This compound JAK2 JAK2 MG->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_P p-STAT3 Dimer STAT3 Dimerization STAT3_P->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Fig 2. Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Furthermore, the anti-inflammatory properties observed in related compounds like Mulberrofuran K involve the suppression of the nuclear factor-κB (NF-κB) and extracellular-regulated kinases (ERK) 1/2 pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[12] Given this compound's reported anti-inflammatory effects, it is plausible that it may act on similar pathways. Its neuroprotective effects are linked to the inhibition of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease.[11][13]

References

An In-depth Technical Guide to Mulberrofuran G (CAS No. 87085-00-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G is a naturally occurring prenylated flavonoid and a Diels-Alder type adduct isolated from the root bark of the white mulberry tree (Morus alba L.) and other Morus species.[1][][3] Identified by the Chemical Abstracts Service (CAS) number 87085-00-5 , this complex polyphenol has garnered significant scientific interest due to its diverse and potent pharmacological activities.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, multifaceted biological effects, mechanisms of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is characterized by a complex pentacyclic structure. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 87085-00-5
Molecular Formula C₃₄H₂₆O₈
Molecular Weight 562.57 g/mol
IUPAC Name (3aS,8aS,13bS,13cR)-8a-(2,4-Dihydroxyphenyl)-1,8a,13b,13c-tetrahydro-6-(6-hydroxy-2-benzofuranyl)-2-methyl-3aH-benzo[3][4][]benzopyrano[1,8-bc][1]benzopyran-4,11-diol
Synonyms Albanol A
Appearance Solid powder
Solubility Soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water.

Synthesis and Isolation

Currently, there are no published reports on the total chemical synthesis of this compound. Its complex stereochemistry makes it a challenging synthetic target. Therefore, the primary source of this compound for research and development is through isolation from its natural source, the root bark of Morus alba.[5] The isolation process typically involves extraction with organic solvents followed by various chromatographic techniques to purify the compound.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development. Its therapeutic potential spans antiviral, anticancer, neuroprotective, and anti-inflammatory applications.

Antiviral Activity

This compound has demonstrated notable antiviral effects against several viruses:

  • Hepatitis B Virus (HBV): It inhibits HBV DNA replication in HepG 2.2.15 cells.[5]

  • SARS-CoV-2: this compound has been shown to prevent SARS-CoV-2 infection by blocking the interaction between the virus's spike protein S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is crucial for viral entry into host cells.[6][7][8]

Anticancer Activity

In the context of oncology, this compound has been shown to suppress the proliferation, migration, and invasion of lung cancer cells (A549 and NCI-H226). This antitumor activity is mediated through the inhibition of the JAK2/STAT3 signaling pathway.

Neuroprotective Effects

This compound demonstrates significant neuroprotective properties in models of cerebral ischemia. Its mechanism of action involves the inhibition of NADPH oxidase 4 (NOX4), which leads to a reduction in reactive oxygen species (ROS) production and subsequent endoplasmic reticulum (ER) stress. This, in turn, suppresses apoptotic signaling in neuronal cells.

Enzyme Inhibition

This compound is also a known inhibitor of several enzymes:

  • NADPH Oxidase (NOX): It acts as a general NOX inhibitor.

  • Tyrosinase: This inhibition suggests potential applications in cosmetology and in treating hyperpigmentation disorders.

  • Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase: Dual inhibition of these enzymes indicates a potential therapeutic role in managing diabetes and related metabolic disorders.

Quantitative Data on Biological Activities

The following table summarizes the key quantitative data related to the biological activities of this compound.

ActivityModel SystemParameterValue
NOX Inhibition Enzyme AssayIC₅₀6.9 μM
HBV DNA Replication Inhibition HepG 2.2.15 cellsIC₅₀3.99 μM
Cytotoxicity HepG 2.2.15 cellsCC₅₀8.04 μM
Anti-SARS-CoV-2 Infection Vero cells (βCoV/Korea/KCDC03/2020)IC₅₀1.55 μM
Antiproliferative (Lung Cancer) A549 cellsIC₅₀22.5 μM
Antiproliferative (Lung Cancer) NCI-H226 cellsIC₅₀30.6 μM

Signaling Pathways Modulated by this compound

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active. This compound exerts its anticancer effects by inhibiting the phosphorylation of both JAK2 and its downstream target STAT3. This deactivation leads to the downregulation of genes involved in cell cycle progression and metastasis, such as CDK4 and MMP9, and the upregulation of cell cycle inhibitors like p27.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Expression Gene Expression pSTAT3->Gene Expression Dimerization & Translocation This compound This compound This compound->pJAK2 Inhibition Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Migration Migration Gene Expression->Migration Invasion Invasion Gene Expression->Invasion

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Inhibition of the NOX4-Mediated Oxidative Stress and ER Stress Pathway

In the context of neuroprotection, this compound targets the NOX4 enzyme, a major source of ROS in neuronal cells. By inhibiting NOX4, this compound reduces oxidative stress. This, in turn, alleviates ER stress, as indicated by the decreased expression of ER stress markers such as GRP78, phosphorylated IRE1α, and XBP1. The reduction in both oxidative and ER stress ultimately leads to the inhibition of the apoptotic cascade, evidenced by the decreased cleavage of caspases 9 and 3, and PARP.

G cluster_stimulus Ischemic Injury cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Ischemia Ischemia NOX4 NOX4 Ischemia->NOX4 Upregulation ROS ROS NOX4->ROS Generation ER Stress ER Stress (GRP78, p-IRE1α, XBP1) ROS->ER Stress Induction Apoptotic Signals Apoptotic Signals (cleaved Caspase-9/3, PARP) ER Stress->Apoptotic Signals Activation This compound This compound This compound->NOX4 Inhibition Neuronal Cell Death Neuronal Cell Death Apoptotic Signals->Neuronal Cell Death G Start Start Seed Vero cells Seed Vero cells in a 384-well plate Start->Seed Vero cells Incubate 24h Incubate for 24 hours Seed Vero cells->Incubate 24h Treat with MG Treat cells with serial dilutions of this compound Incubate 24h->Treat with MG Incubate 1h Incubate for 1 hour Treat with MG->Incubate 1h Infect with SARS-CoV-2 Infect cells with SARS-CoV-2 (MOI 0.0125) Incubate 1h->Infect with SARS-CoV-2 Incubate 24h_2 Incubate for 24 hours Infect with SARS-CoV-2->Incubate 24h_2 Fix and Permeabilize Fix and permeabilize cells Incubate 24h_2->Fix and Permeabilize Immunostaining Immunostain for SARS-CoV-2 nucleocapsid protein Fix and Permeabilize->Immunostaining Image and Analyze Image and analyze infection levels Immunostaining->Image and Analyze End End Image and Analyze->End

References

In-Depth Technical Guide: The In Vitro Mechanism of Action of Mulberrofuran G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran G, a natural benzofuran derivative isolated from Morus species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a particular focus on its anti-cancer, neuroprotective, and potential anti-inflammatory effects. Through a systematic review of current literature, this document outlines the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for the key assays cited. The information is structured to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily investigated in the contexts of cancer, neuroprotection, and inflammation. In vitro studies have demonstrated its ability to inhibit key cellular signaling pathways, reduce oxidative stress, and induce programmed cell death in pathological conditions.

Anti-Cancer Activity

This compound has shown promising anti-cancer properties, particularly in non-small cell lung cancer (NSCLC) cell lines. Its mechanism primarily involves the inhibition of cell proliferation, migration, and invasion through the modulation of the Janus kinase/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

This compound significantly inhibits the proliferation of human lung adenocarcinoma (A549) and squamous cell carcinoma (NCI-H226) cells in a dose-dependent manner.[1]

The metastatic potential of cancer cells is curtailed by this compound through the inhibition of cell migration and invasion.[1] This is achieved, in part, by the downregulation of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in extracellular matrix degradation.

Neuroprotective Effects

This compound exhibits neuroprotective properties by targeting NADPH oxidase 4 (NOX4), a significant source of reactive oxygen species (ROS) in the central nervous system. This inhibitory action mitigates oxidative stress and subsequent cellular damage.

This compound is an inhibitor of NADPH oxidase (NOX), with a reported IC50 of 6.9 μM. In models of oxygen-glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y neuroblastoma cells, this compound suppresses ROS production and alleviates endoplasmic reticulum (ER) stress.

By mitigating oxidative stress and ER stress, this compound inhibits apoptotic signaling cascades in neuronal cells. This includes the downregulation of cleaved caspase-9 and caspase-3, as well as poly (ADP-ribose) polymerase (PARP) cleavage.[2]

Anti-Inflammatory and Antiviral Activities

While direct in-depth studies on the anti-inflammatory mechanism of this compound are emerging, its inhibitory effects on pathways known to be involved in inflammation, such as the JAK2/STAT3 pathway, suggest a potential role in modulating inflammatory responses. Furthermore, this compound has demonstrated antiviral activity against Hepatitis B virus (HBV) and SARS-CoV-2.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Anti-Cancer Activity of this compound

Cell LineAssayParameterValueReference
A549Proliferation (CCK-8)IC5022.5 μM[1]
NCI-H226Proliferation (CCK-8)IC5030.6 μM[1]

Table 2: Neuroprotective and Antiviral Activity of this compound

Target/ModelAssayParameterValueReference
NADPH Oxidase (NOX)Enzyme InhibitionIC506.9 μM
HBV DNA replication (HepG 2.2.15 cells)Antiviral AssayIC503.99 μM
SARS-CoV-2 infection (Vero cells)Antiviral AssayIC501.55 μM

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

MulberrofuranG_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 GeneTranscription Gene Transcription (Proliferation, Migration, Invasion) pSTAT3->GeneTranscription MulberrofuranG This compound MulberrofuranG->pJAK2 MulberrofuranG_Neuroprotective_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm OGDR OGD/R NOX4 NOX4 OGDR->NOX4 ROS ROS NOX4->ROS ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis (Caspase-9, Caspase-3, PARP) ER_Stress->Apoptosis MulberrofuranG This compound MulberrofuranG->NOX4

References

Preliminary Studies on the Therapeutic Potential of Mulberrofuran G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G, a naturally occurring benzofuran derivative isolated from Morus species such as the white mulberry (Morus alba), has emerged as a promising candidate for therapeutic development.[1] This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies investigating the therapeutic potential of this compound. The document summarizes key quantitative data, details experimental protocols for significant findings, and visualizes the core signaling pathways implicated in its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The therapeutic efficacy of this compound has been quantified across various biological assays. The following tables summarize the key inhibitory and cytotoxic concentrations, as well as in vivo efficacy data, to facilitate a comparative analysis of its potential across different therapeutic areas.

Table 1: In Vitro Anticancer and Antiviral Activity of this compound
Therapeutic AreaCell LineAssayEndpointValue (µM)Reference
Anticancer A549 (Lung Adenocarcinoma)CCK8 Proliferation AssayIC₅₀22.5[2][3]
NCI-H226 (Lung Squamous Cell Carcinoma)CCK8 Proliferation AssayIC₅₀30.6[2][3]
Antiviral (SARS-CoV-2) VeroSARS-CoV-2 Infection AssayIC₅₀1.55[4]
HEK293T (expressing ACE2 & TMPRSS2)Spike-ACE2 Binding ELISAIC₅₀10.23[5]
Antiviral (Hepatitis B Virus) HepG 2.2.15HBV DNA Replication AssayIC₅₀3.99[4][6][7]
HepG 2.2.15Cytotoxicity AssayCC₅₀8.04[4]
Table 2: Neuroprotective and Enzyme Inhibitory Activities of this compound
Therapeutic AreaModel/EnzymeAssayEndpointValue (µM)Reference
Neuroprotection SH-SY5Y (Oxygen-Glucose Deprivation/Reoxygenation)Cell Viability Assay-0.016-2 (protective concentration range)[4]
Enzyme Inhibition NADPH Oxidase (NOX)Enzyme Activity AssayIC₅₀6.9[4]
TyrosinaseEnzyme Activity AssayIC₅₀6.35[2]
Acetylcholinesterase (AChE)Enzyme Inhibition AssayIC₅₀2.7[8]
Butyrylcholinesterase (BuChE)Enzyme Inhibition AssayIC₅₀9.7[8]
Beta-secretase 1 (BACE1)Enzyme Inhibition AssayIC₅₀0.3[8]
Table 3: In Vivo Neuroprotective Efficacy of this compound
Animal ModelTreatmentOutcomeResultReference
Rat Model of Middle Cerebral Artery Occlusion/Reperfusion 0.2 mg/kg this compound (intraperitoneal)Infarct Volume39.0%[4]
1 mg/kg this compound (intraperitoneal)Infarct Volume26.0%[4]
5 mg/kg this compound (intraperitoneal)Infarct Volume19.0%[4]
Vehicle ControlInfarct Volume51.2%[4]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of JAK2/STAT3 Signaling in Lung Cancer

This compound has been shown to inhibit the proliferation, migration, and invasion of lung cancer cells by inactivating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[2][3]

JAK2_STAT3_Pathway MulberrofuranG This compound JAK2 p-JAK2 MulberrofuranG->JAK2 STAT3 p-STAT3 JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus Gene_Expression Gene Expression (e.g., CDK4, MMP9) Nucleus->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Cell_Migration Cell Migration & Invasion Gene_Expression->Cell_Migration

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Neuroprotection via Inhibition of NOX4-Mediated Oxidative Stress

In models of cerebral ischemia, this compound demonstrates neuroprotective effects by inhibiting NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) generation and subsequent endoplasmic reticulum (ER) stress.[1][9]

NOX4_Pathway Ischemia_Reperfusion Ischemia/Reperfusion NOX4 NOX4 Ischemia_Reperfusion->NOX4 MulberrofuranG This compound MulberrofuranG->NOX4 Neuroprotection Neuroprotection MulberrofuranG->Neuroprotection ROS ROS Generation NOX4->ROS ER_Stress ER Stress ROS->ER_Stress Apoptosis Neuronal Apoptosis ER_Stress->Apoptosis

Caption: Neuroprotective mechanism of this compound via NOX4 inhibition.

Inhibition of SARS-CoV-2 Entry

This compound has been shown to prevent the entry of SARS-CoV-2 into host cells by blocking the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[5][10]

SARS_CoV_2_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike_RBD Spike Protein (RBD) Binding Binding Spike_RBD->Binding ACE2 ACE2 Receptor ACE2->Binding MulberrofuranG This compound MulberrofuranG->Binding Viral_Entry Viral Entry Binding->Viral_Entry

Caption: this compound blocks SARS-CoV-2 spike protein and ACE2 interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments that have demonstrated the therapeutic potential of this compound.

Anticancer Activity Assessment in Lung Cancer Cell Lines

Human lung adenocarcinoma (A549) and squamous cell carcinoma (NCI-H226) cells were cultured in Roswell Park Memorial Institute 1640 (RPMI-1640) medium supplemented with 10% fetal bovine serum (FBS).[2] The cells were maintained in a humidified incubator at 37°C with 5% CO₂.[2]

  • Seed A549 or NCI-H226 cells in 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 100 µM) and incubate for 24 hours.[3]

  • Four hours prior to the end of the incubation period, add 10 µl of Cell Counting Kit-8 (CCK8) solution to each well.

  • After the 24-hour incubation, measure the absorbance at 450 nm using a microplate reader to determine cell viability. The 50% inhibitory concentration (IC₅₀) is then calculated.[2]

  • Pre-coat the upper chamber of a Transwell insert with Matrigel.

  • Seed A549 or NCI-H226 cells in the upper chamber in serum-free medium containing different concentrations of this compound.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours to allow for cell invasion.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invading cells under a microscope.[2]

  • Treat A549 cells with 22.5 µM this compound and NCI-H226 cells with 30.6 µM this compound for 24 hours.[2]

  • Lyse the cells in RIPA buffer and collect the protein samples after centrifugation.[2]

  • Determine the protein concentration using the BCA method.[2]

  • Separate the protein samples by 10% SDS-PAGE and transfer them to nitrocellulose membranes.[2]

  • Block the membranes with 5% skim milk and incubate with primary antibodies against p-JAK2 and p-STAT3 overnight at 4°C.[2]

  • Wash the membranes and incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antiviral Activity Against SARS-CoV-2
  • Culture HEK293T cells stably expressing human ACE2 and TMPRSS2 in 96-well plates at a density of 5 × 10⁴ cells/well for 18 hours.[5]

  • Incubate SARS-CoV-2 spike pseudovirus (wild-type or D614G mutant) with 2 µM this compound or an anti-SARS-CoV-2 spike antibody at 37°C for 1 hour.[5]

  • Add the virus-compound mixture to the HEK293T cells.[5]

  • Assess the green fluorescent protein (GFP) expression levels using flow cytometry 72 hours after infection to determine the level of viral entry.[5]

  • Culture Vero cells in 384-well plates at a density of 1.2 × 10⁴ cells/well for 24 hours.[5]

  • Treat the cells with serial dilutions of this compound.

  • Infect the cells with a clinical isolate of SARS-CoV-2 (MOI 0.0125) and incubate at 37°C for 24 hours.[5]

  • Fix the cells and stain with an anti-SARS-CoV-2 nucleocapsid (N) primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for nuclear staining.[5]

  • Image the plates and quantify the number of infected cells to determine the IC₅₀.

Neuroprotective Effects in a Model of Cerebral Ischemia
  • Culture SH-SY5Y neuroblastoma cells in a glucose-free medium in an anaerobic chamber for a specified period to induce oxygen-glucose deprivation.

  • Return the cells to a standard glucose-containing medium and normoxic conditions for the reoxygenation phase.

  • Treat the cells with this compound (0.016-2 µM) during the OGD/R process.[4]

  • Assess cell viability, ROS production, and markers of apoptosis (e.g., cleaved caspase-3 and -9, PARP) and ER stress.[1][4]

  • Induce focal cerebral ischemia in rats by occluding the middle cerebral artery.

  • Administer this compound (0.2, 1, and 5 mg/kg) via intraperitoneal injection 30 minutes before the operation.[4]

  • After a defined period of occlusion, reperfuse the artery.

  • After a set period of reperfusion, sacrifice the animals and section the brains.

  • Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Calculate the infarct volume as a percentage of the total brain volume.[4]

Conclusion

The preliminary findings presented in this technical guide highlight the significant therapeutic potential of this compound across multiple domains, including oncology, virology, and neurology. Its ability to modulate key signaling pathways such as JAK2/STAT3 and NOX4, along with its direct antiviral activity, underscores its promise as a versatile drug lead. The provided quantitative data and detailed experimental protocols offer a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its efficacy in a broader range of disease models to fully elucidate its therapeutic utility.

References

Mulberrofuran G as a Potent NADPH Oxidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran G, a naturally occurring prenylated flavonoid isolated from the root bark of Morus species, has emerged as a significant inhibitor of NADPH oxidase (NOX) enzymes. This technical guide provides a comprehensive overview of this compound's activity, focusing on its inhibitory effects on the NOX family of enzymes, particularly NOX4. It synthesizes available quantitative data, details relevant experimental protocols for studying its inhibitory action, and visualizes the pertinent biological pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound as a modulator of oxidative stress-related pathologies.

Introduction

NADPH oxidases are a family of transmembrane enzymes dedicated to the production of reactive oxygen species (ROS). While ROS play a role in cellular signaling and host defense at physiological concentrations, their overproduction by NOX enzymes is implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of specific NOX inhibitors is a promising therapeutic strategy.

This compound has been identified as a potent inhibitor of NOX enzymes, demonstrating significant antioxidant and anti-inflammatory properties. Its neuroprotective effects, in particular, have been linked to its ability to suppress NOX4-mediated ROS production and subsequent endoplasmic reticulum stress.[1][2][3] This guide delves into the technical details of this compound's action as a NOX inhibitor.

This compound: Inhibitory Profile

This compound exhibits a notable inhibitory effect on the overall activity of NADPH oxidases. While comprehensive isoform-specific inhibitory data is still emerging, current research highlights its significant role in modulating NOX4.

Quantitative Inhibition Data

The available quantitative data for this compound's inhibitory activity against NADPH oxidase is summarized below. It is important to note that while a general IC50 value for NOX inhibition has been established, detailed IC50 values for each specific NOX isoform are not yet widely reported in the literature.

TargetIC50 Value (µM)Assay SystemReference
NADPH Oxidase (general)6.9Not specified[4]
NOX4Inhibition of activity and protein expression demonstratedSH-SY5Y cells[1][3]

Mechanism of Action

The precise molecular mechanism by which this compound inhibits NADPH oxidase is an area of active investigation. Current evidence suggests that its therapeutic effects, particularly its neuroprotective properties, are mediated through the downregulation of NOX4 expression and the inhibition of its enzymatic activity.[1][3] The activation of many NOX isoforms, such as NOX1 and NOX2, is a complex process that involves the translocation of cytosolic regulatory subunits, including p47phox, p67phox, and the small GTPase Rac1, to the membrane-bound catalytic subunit. It is plausible that this compound may interfere with this assembly process, although direct evidence for its effect on subunit translocation is not yet available.

Below is a generalized signaling pathway for the activation of a p47phox-dependent NOX isoform, which represents a potential target for inhibitory compounds like this compound.

NOX_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol O2 O₂ NOX2_p22phox NOX2/p22phox O2->NOX2_p22phox Superoxide O₂⁻ NOX2_p22phox->Superoxide catalyzes Stimulus Stimulus (e.g., PMA, Ang II) PKC PKC Stimulus->PKC activates p47_inactive p47phox (inactive) PKC->p47_inactive phosphorylates p47_active p47phox-P (active) p47_inactive->p47_active p47_active->NOX2_p22phox translocates to membrane p67_p40_Rac_GDP p67phox/p40phox Rac-GDP p67_p40_Rac_GDP->NOX2_p22phox translocates to membrane Rac_GTP Rac-GTP p67_p40_Rac_GDP->Rac_GTP Rac_GTP->NOX2_p22phox translocates to membrane

Generalized NOX2 Activation Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on NADPH oxidase activity and ROS production.

Measurement of Superoxide Production

This assay measures superoxide production in cell lysates or membrane fractions.

Materials:

  • Assay Buffer: 50 mM phosphate buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose.

  • Lucigenin solution: 5 mM stock in water.

  • NADPH solution: 10 mM stock in assay buffer.

  • Luminometer.

  • Protein quantification assay (e.g., BCA or Bradford).

Procedure:

  • Prepare cell or tissue homogenates in ice-cold assay buffer.

  • Determine the protein concentration of the homogenates.

  • In a luminometer tube or a white-walled 96-well plate, add 20 µg of homogenate.[1]

  • Add assay buffer to a final volume of 180 µL.

  • Add lucigenin to a final concentration of 5 µM.[1][5]

  • Initiate the reaction by adding NADPH to a final concentration of 100 µM.[1]

  • Immediately measure chemiluminescence kinetically for 10-30 minutes.[1]

  • Express superoxide production as relative light units (RLU) per milligram of protein.

Lucigenin_Workflow Homogenate Prepare Cell/Tissue Homogenate Protein_Quant Quantify Protein Concentration Homogenate->Protein_Quant Assay_Setup Add Homogenate, Buffer, and Lucigenin to Plate Protein_Quant->Assay_Setup Reaction_Start Initiate with NADPH Assay_Setup->Reaction_Start Measurement Measure Chemiluminescence (Luminometer) Reaction_Start->Measurement Analysis Data Analysis (RLU/mg protein) Measurement->Analysis

Lucigenin Assay Workflow

This spectrophotometric assay quantifies superoxide by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

  • Krebs-HEPES buffer.

  • Cytochrome c solution: 1 mg/mL in Krebs-HEPES buffer.

  • Superoxide Dismutase (SOD): 10 U/mL.[6]

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA).

  • 96-well microplate reader.

Procedure:

  • Prepare cell suspension in Krebs-HEPES buffer.

  • In a 96-well plate, add cell suspension (e.g., 2.5 x 10^5 cells/well).[7]

  • To parallel wells, add SOD (for negative control) or buffer.

  • Add cytochrome c to all wells.[7]

  • Add this compound at various concentrations to test wells.

  • Incubate for 10-30 minutes at 37°C.[6][7]

  • Add a stimulant (e.g., PMA) to initiate superoxide production, or measure basal production.

  • Measure the absorbance at 550 nm kinetically over 30-60 minutes.[8]

  • Calculate the SOD-inhibitable superoxide production by subtracting the rate of reduction in the presence of SOD from the rate in its absence. The amount of superoxide is calculated using the extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹).[7]

Measurement of Hydrogen Peroxide Production

This fluorometric assay detects H₂O₂ released from cells or produced in enzymatic reactions.

Materials:

  • Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine).

  • Horseradish peroxidase (HRP).

  • Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).[9]

  • H₂O₂ for standard curve.

  • Fluorescence microplate reader (Ex/Em ~540/590 nm).

Procedure:

  • Prepare a working solution of Amplex® Red (e.g., 50 µM) and HRP (e.g., 0.1 U/mL) in reaction buffer.[9] Protect from light.

  • Prepare a standard curve of H₂O₂ (e.g., 0 to 5 µM).[9][10]

  • Add 50 µL of cell supernatant or cell suspension to wells of a black-walled 96-well plate.[5]

  • Add this compound at desired concentrations.

  • Add 50 µL of the Amplex® Red/HRP working solution to each well.[5][9]

  • Incubate for 30 minutes at room temperature, protected from light.[5][9]

  • Measure fluorescence at an excitation of ~540 nm and an emission of ~590 nm.[5]

  • Quantify H₂O₂ concentration by comparing fluorescence values to the standard curve.

AmplexRed_Workflow Sample_Prep Prepare Cell Supernatant or Suspension Assay_Setup Add Samples/Standards and Inhibitor to Plate Sample_Prep->Assay_Setup Standard_Curve Prepare H₂O₂ Standard Curve Standard_Curve->Assay_Setup Reagent_Add Add Amplex Red/HRP Working Solution Assay_Setup->Reagent_Add Incubation Incubate 30 min (dark, RT) Reagent_Add->Incubation Measurement Measure Fluorescence (Ex/Em ~540/590 nm) Incubation->Measurement

Amplex® Red Assay Workflow
Analysis of NOX Subunit Expression and Translocation

Western blotting is used to determine the protein levels of NOX isoforms (e.g., NOX4) and the translocation of cytosolic subunits (p47phox, p67phox, Rac1) from the cytosol to the membrane.

Materials:

  • Lysis buffers for total cell lysate and for cytosolic/membrane fractionation.

  • Primary antibodies against NOX4, p47phox, p67phox, Rac1, and loading controls (e.g., GAPDH for cytosol, Na+/K+-ATPase for membrane).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescence detection reagents.

Procedure for Subunit Translocation:

  • Treat cells with this compound and/or a stimulant.

  • Harvest cells and perform subcellular fractionation to separate cytosolic and membrane fractions.[11]

    • Lyse cells in a hypotonic buffer and centrifuge at low speed to pellet nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.

  • Determine protein concentration for both fractions.

  • Perform SDS-PAGE by loading equal amounts of protein from the cytosolic and membrane fractions for each condition.[12]

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

  • Incubate with primary antibodies against p47phox, p67phox, or Rac1 overnight at 4°C.[12][13]

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detect chemiluminescence and analyze band intensities to determine the relative amount of each subunit in the cytosolic versus membrane fraction. A decrease in the cytosolic fraction and a corresponding increase in the membrane fraction indicates translocation.

Conclusion

This compound is a promising natural compound with significant inhibitory effects on NADPH oxidase, particularly implicated in the modulation of NOX4. Its demonstrated neuroprotective and anti-inflammatory activities underscore its potential as a lead compound for the development of therapeutics targeting oxidative stress-driven diseases. Further research is warranted to fully elucidate its isoform selectivity and the precise molecular mechanisms of its inhibitory action. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and characterize the pharmacological properties of this compound and other potential NOX inhibitors.

References

A Technical Guide to the Tyrosinase Inhibitory Activity of Mulberrofuran G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mulberrofuran G, a 2-arylbenzofuran derivative isolated from Morus species, has emerged as a potent natural inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its efficacy, which surpasses that of commonly used agents like kojic acid, positions it as a promising candidate for applications in cosmetics, medicine, and food science. This document provides a comprehensive technical overview of this compound's tyrosinase inhibitory properties, including quantitative inhibitory data, detailed experimental protocols, and an exploration of its mechanism of action through kinetic analysis and structure-activity relationships.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potential of this compound has been quantified against mushroom tyrosinase, an enzyme with high homology to its human counterpart, making it a standard model for screening inhibitors.[1][2] The data consistently demonstrates this compound's superior performance compared to other compounds isolated from Morus species and the industrial standard, kojic acid.

Table 1: Comparative Inhibitory Activity against Mushroom Tyrosinase

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. The data highlights the potent inhibition of L-tyrosine oxidation (monophenolase activity) by this compound.

CompoundSubstrateIC₅₀ (µM)Relative Potency vs. Kojic AcidSource
This compound L-Tyrosine6.35 ± 0.45~6x higher[2][3]
Kuwanon GL-Tyrosine67.6~0.5x lower[3]
Kuwanon GL-DOPA44.0-[3]
Albanol BL-Tyrosine> 350 (inactive)-[2][3]
Kojic Acid (Reference)L-Tyrosine36.021x (baseline)[3]
Table 2: Enzyme Kinetic Parameters for this compound

Kinetic studies are crucial for elucidating the mechanism of inhibition. This compound has been identified as a competitive inhibitor of tyrosinase's monophenolase activity.[2][3][4] This indicates that it directly competes with the substrate (L-tyrosine) for binding to the enzyme's active site.[1][5] The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity; a lower Kᵢ value signifies a more effective inhibitor.

InhibitorInhibition TypeInhibition Constant (Kᵢ) (µM)Source
This compound Competitive5.93[3]
Kuwanon GCompetitive-[2][3]

Mechanism of Action and Structure-Activity Relationship

Competitive Inhibition Mechanism

Kinetic analysis using Lineweaver-Burk plots has confirmed that this compound acts as a competitive inhibitor.[2][3] This mechanism involves the inhibitor binding to the free enzyme at its active site, thereby preventing the substrate from binding and halting the catalytic reaction. This direct competition is a hallmark of inhibitors that often share structural similarities with the natural substrate.

G cluster_0 Standard Enzymatic Reaction cluster_1 Competitive Inhibition by this compound E Free Tyrosinase (Active Site Open) ES Enzyme-Substrate Complex E->ES + Substrate S Substrate (L-Tyrosine) ES->E P Product (L-DOPA) ES->P Catalysis E2 Free Tyrosinase (Active Site Open) EI Enzyme-Inhibitor Complex (Inactive) E2->EI + Inhibitor I Inhibitor (this compound) EI->E2 S2 Substrate (L-Tyrosine) EI->S2 Binding Blocked

Caption: Competitive inhibition of tyrosinase by this compound.

Key Structural Features

Structure-activity relationship studies, comparing this compound with the structurally similar but inactive compound Albanol B, have provided critical insights. The presence of the methyl cyclohexene ring moiety in this compound is considered crucial for its potent tyrosinase inhibitory activity.[2][3][4] This specific functional group likely plays a key role in the molecule's ability to favorably bind to amino acid residues within the enzyme's active site.[2]

Experimental Protocols

The following sections detail the standard methodologies employed to assess the tyrosinase inhibitory activity of this compound.

Mushroom Tyrosinase Inhibitory Assay (Spectrophotometric Method)

This assay quantifies the enzymatic activity by measuring the formation of colored products resulting from the oxidation of a substrate. A modified spectrophotometric method is typically used.[3]

  • Reagents and Materials:

    • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

    • Phosphate Buffer (e.g., 67 mM, pH 6.8)

    • Substrate: L-Tyrosine or L-3,4-dihydroxyphenylalanine (L-DOPA)

    • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)

    • Reference Inhibitor: Kojic Acid

    • 96-well microplate and a microplate reader

  • Assay Procedure (for Monophenolase activity with L-Tyrosine):

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and various concentrations of this compound.

    • Add the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-Tyrosine substrate solution.

    • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals.

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_workflow Tyrosinase Inhibition Assay Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) mix Mix Buffer + Inhibitor (this compound) prep->mix preincubate Add Enzyme & Pre-incubate mix->preincubate react Initiate Reaction (Add Substrate) preincubate->react measure Measure Absorbance (e.g., 475 nm) react->measure calculate Calculate % Inhibition & IC₅₀ Value measure->calculate

Caption: General workflow for the tyrosinase inhibitory assay.

Enzyme Kinetic Analysis

This protocol determines the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's binding affinity (Kᵢ).

  • Procedure:

    • The tyrosinase assay is performed as described above, but with variations in both substrate and inhibitor concentrations.

    • A series of experiments are run with multiple fixed concentrations of the substrate (e.g., L-tyrosine at 1.0, 0.5, and 0.25 mM).[3][4]

    • For each substrate concentration, the reaction rate (V) is measured across a range of inhibitor concentrations (e.g., this compound at 1.6, 8, and 16 µM).[3]

    • The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined.

  • Data Analysis:

    • The data is plotted on a Lineweaver-Burk (double reciprocal) plot, where 1/V is plotted against 1/[S] (S = substrate concentration).

    • For competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis, showing an increase in the apparent Kₘ with no change in Vₘₐₓ.

    • The inhibition constant (Kᵢ) is then calculated from these plots.

Visualizing the Biological Pathway

Tyrosinase is the rate-limiting enzyme in the complex pathway of melanogenesis. This compound intervenes at the initial, critical steps of this cascade.

G cluster_enzyme Tyrosinase Catalysis Tyrosine L-Tyrosine monophenolase Monophenolase Activity Tyrosine->monophenolase DOPA L-DOPA diphenolase Diphenolase Activity DOPA->diphenolase Dopaquinone Dopaquinone Melanin Eumelanin / Pheomelanin (Pigment) Dopaquinone->Melanin Further Reactions monophenolase->DOPA diphenolase->Dopaquinone Inhibitor This compound Inhibitor->monophenolase Inhibits (Competitive)

Caption: Inhibition of the melanogenesis pathway by this compound.

Conclusion

This compound stands out as a highly potent, naturally derived tyrosinase inhibitor. Its competitive mechanism of action and significant efficacy, demonstrated by low micromolar IC₅₀ and Kᵢ values, make it a compelling molecule for further investigation.[3] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers and professionals aiming to harness the potential of this compound in the development of novel skin-lightening agents, anti-browning compounds for the food industry, and other therapeutic applications. The clear structure-activity relationship points towards the methyl cyclohexene ring as a key pharmacophore, offering a basis for the design of future synthetic analogs with potentially enhanced activity.[2][3]

References

An In-depth Technical Guide to the Anti-inflammatory Pathways Modulated by Mulberrofuran G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran G, a natural compound isolated from Morus species, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, with a focus on its inhibitory effects on key inflammatory signaling cascades. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex biological interactions, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of natural products, with this compound emerging as a promising candidate. This guide delineates the mechanisms by which this compound exerts its anti-inflammatory effects, primarily through the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT), NADPH oxidase 4 (NOX4), and likely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory activity stems from its ability to interfere with multiple signaling pathways that are crucial for the inflammatory response.

Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors that play a pivotal role in inflammation and immunity.

This compound has been shown to significantly down-regulate the phosphorylation of JAK2 and STAT3, key components of this pathway.[1] This inhibition of phosphorylation prevents the activation of STAT3, a transcription factor that, when activated, promotes the expression of various pro-inflammatory genes. The inhibitory effect of this compound on this pathway is comparable to that of known JAK/STAT inhibitors like AG490.[1]

Attenuation of NOX4-mediated Oxidative Stress

NADPH oxidase 4 (NOX4) is an enzyme that generates reactive oxygen species (ROS), which are significant contributors to oxidative stress and inflammation. This compound has been identified as an inhibitor of NOX enzyme activity and has been shown to reduce the expression of NOX4 protein.[2] By inhibiting NOX4, this compound decreases ROS production, thereby mitigating a key driver of the inflammatory process.

Postulated Inhibition of NF-κB and MAPK Pathways

While direct studies on this compound's effects on the NF-κB and MAPK pathways are still emerging, research on the structurally similar compound, Mulberrofuran K, provides strong evidence for this mechanism. Mulberrofuran K has been demonstrated to inhibit the transcriptional activation of NF-κB and the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK pathway, in lipopolysaccharide (LPS)-stimulated macrophages.[3] Given the structural similarity, it is highly probable that this compound exerts similar inhibitory effects on these central inflammatory pathways.

The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The MAPK pathways (including ERK, p38, and JNK) are also critical in transducing extracellular inflammatory signals to the nucleus to orchestrate the inflammatory response.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

Target Cell Line/EnzymeActivityIC50 Value (µM)Reference
A549 cellsGrowth Inhibition22.5[1]
NCI-H226 cellsGrowth Inhibition30.6[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeReference
Middle cerebral artery occlusion/reperfusion-induced ischemic rats0.2, 1, and 5 mg/kgReduced infarct volume[2]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

MulberrofuranG_Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_NOX4 NOX4 Pathway cluster_NFkB NF-κB Pathway (Postulated) cluster_MAPK MAPK Pathway (Postulated) This compound This compound p-JAK2 p-JAK2 This compound->p-JAK2 NOX4 NOX4 This compound->NOX4 IKK IKK This compound->IKK Postulated MAPKK MAPKK This compound->MAPKK Postulated Inflammatory Stimuli Inflammatory Stimuli Cytokine Receptor Cytokine Receptor Inflammatory Stimuli->Cytokine Receptor Inflammatory Stimuli->NOX4 Inflammatory Stimuli->IKK MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK JAK2 JAK2 Cytokine Receptor->JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation p-JAK2->STAT3 Pro-inflammatory Gene Expression_JAK Pro-inflammatory Gene Expression p-STAT3->Pro-inflammatory Gene Expression_JAK Nuclear Translocation ROS Reactive Oxygen Species (ROS) NOX4->ROS Oxidative Stress & Inflammation Oxidative Stress & Inflammation ROS->Oxidative Stress & Inflammation IκBα IκBα IKK->IκBα Phosphorylation p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB Active NF-κB Active NF-κB NF-κB->Active NF-κB p-IκBα->NF-κB Degradation releases Pro-inflammatory Gene Expression_NFkB Pro-inflammatory Gene Expression Active NF-κB->Pro-inflammatory Gene Expression_NFkB Nuclear Translocation MAPKKK->MAPKK MAPK (ERK) MAPK (ERK) MAPKK->MAPK (ERK) p-MAPK (p-ERK) p-MAPK (p-ERK) MAPK (ERK)->p-MAPK (p-ERK) Phosphorylation AP-1 AP-1 p-MAPK (p-ERK)->AP-1 Pro-inflammatory Gene Expression_MAPK Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression_MAPK Nuclear Translocation

Caption: this compound's multifaceted anti-inflammatory signaling inhibition.

Experimental Workflows

Experimental_Workflows cluster_western_blot Western Blot Workflow cluster_elisa ELISA Workflow for Cytokine Measurement cluster_qpcr qPCR Workflow for Gene Expression Analysis Cell Culture & Treatment 1. Cell Culture & Treatment (e.g., Macrophages + LPS +/- this compound) Protein Extraction 2. Protein Extraction Cell Culture & Treatment->Protein Extraction SDS-PAGE 3. SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer 4. Protein Transfer to Membrane SDS-PAGE->Protein Transfer Blocking 5. Blocking Protein Transfer->Blocking Primary Antibody Incubation 6. Primary Antibody Incubation (e.g., anti-p-JAK2, anti-p-STAT3) Blocking->Primary Antibody Incubation Secondary Antibody Incubation 7. Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection & Analysis 8. Chemiluminescent Detection & Densitometry Analysis Secondary Antibody Incubation->Detection & Analysis Cell Culture & Supernatant Collection 1. Cell Culture & Treatment, then Collect Supernatant Coating 2. Coat Plate with Capture Antibody Cell Culture & Supernatant Collection->Coating Blocking_ELISA 3. Blocking Coating->Blocking_ELISA Sample Incubation 4. Add Supernatant Samples Blocking_ELISA->Sample Incubation Detection Antibody Incubation 5. Add Detection Antibody Sample Incubation->Detection Antibody Incubation Enzyme Conjugate Incubation 6. Add Enzyme-Conjugate Detection Antibody Incubation->Enzyme Conjugate Incubation Substrate Addition 7. Add Substrate Enzyme Conjugate Incubation->Substrate Addition Colorimetric Reading & Analysis 8. Measure Absorbance & Quantify (e.g., IL-6, TNF-α) Substrate Addition->Colorimetric Reading & Analysis Cell Culture & Treatment_qPCR 1. Cell Culture & Treatment RNA Extraction 2. Total RNA Extraction Cell Culture & Treatment_qPCR->RNA Extraction cDNA Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA Extraction->cDNA Synthesis qPCR Reaction Setup 4. qPCR Reaction Setup (Primers for iNOS, COX-2, etc.) cDNA Synthesis->qPCR Reaction Setup Real-Time PCR 5. Real-Time PCR Amplification qPCR Reaction Setup->Real-Time PCR Data Analysis 6. Data Analysis (ΔΔCt Method) Real-Time PCR->Data Analysis

Caption: Standard experimental workflows to assess anti-inflammatory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound and related compounds.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human lung cancer cell lines (e.g., A549, NCI-H226) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: For in vitro inflammation studies, cells are often pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Western Blotting for Phosphorylated Proteins
  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-ERK, ERK, iNOS, COX-2). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • Assay Procedure: The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Quantification: The absorbance is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent). The RNA is then reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR: The relative mRNA expression levels of target genes (e.g., iNOS, COX-2, IL-6, TNF-α) are quantified by qPCR using a SYBR Green-based assay. The expression levels are normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to inhibit the JAK/STAT and NOX4 pathways, and its potential to modulate the NF-κB and MAPK signaling cascades, underscores its therapeutic potential for a range of inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for further research into the precise mechanisms of action and for the development of this compound as a novel anti-inflammatory drug. Future studies should focus on definitively elucidating its effects on the NF-κB and MAPK pathways and on conducting comprehensive preclinical and clinical trials to validate its efficacy and safety.

References

Unveiling the Anti-Hepatitis B Virus Potential of Mulberrofuran G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral properties of Mulberrofuran G against the Hepatitis B Virus (HBV). This compound, a natural compound isolated from Morus alba L. (white mulberry), has demonstrated notable efficacy in inhibiting HBV replication, positioning it as a compound of interest for further investigation in the development of novel anti-HBV therapeutics. This document collates the current quantitative data, details relevant experimental methodologies, and explores the potential mechanisms of action, offering a comprehensive resource for the scientific community.

Quantitative Efficacy of this compound against HBV

This compound has been evaluated for its ability to inhibit HBV DNA replication and its associated cytotoxicity in the well-established HepG 2.2.15 cell line model. The key quantitative metrics are summarized in the table below, providing a clear overview of its potency and therapeutic window.

CompoundParameterValue (μM)Cell LineReference
This compoundIC₅₀ (HBV DNA replication)3.99HepG 2.2.15[1][2][3]
This compoundCC₅₀ (Cytotoxicity)8.04HepG 2.2.15[4]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of HBV DNA replication. A lower IC₅₀ value indicates higher potency.

CC₅₀ (Half-maximal cytotoxic concentration): The concentration of this compound that results in the death of 50% of the host cells. A higher CC₅₀ value is desirable, indicating lower toxicity to the host cells.

The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is approximately 2.02. This value provides an initial measure of the therapeutic window of the compound.

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of this compound's anti-HBV activity. These protocols are based on standard practices for utilizing the HepG 2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates the hepatitis B virus.[5][6]

Cell Culture and Maintenance
  • Cell Line: HepG 2.2.15 cells, which are derived from the HepG2 cell line by transfection with a plasmid containing the complete HBV genome.[5] These cells constitutively secrete HBV particles.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection for HBV-expressing cells.[6]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Anti-HBV Activity Assay

The following workflow outlines the key steps in assessing the antiviral efficacy of this compound.

G cluster_0 Cell Seeding and Treatment cluster_1 Quantification of HBV DNA cluster_2 Data Analysis A Seed HepG 2.2.15 cells in 96-well plates B Incubate for 24 hours for cell adherence A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 6-8 days C->D E Collect cell culture supernatant D->E F Extract viral DNA E->F G Perform quantitative real-time PCR (qPCR) to quantify HBV DNA F->G H Calculate the percentage of HBV DNA inhibition G->H I Determine the IC50 value H->I

Figure 1. Experimental workflow for determining the anti-HBV activity of this compound.
  • Cell Seeding: HepG 2.2.15 cells are seeded into 96-well plates at a predetermined density to ensure they reach approximately 80-90% confluency at the time of treatment.

  • Compound Treatment: After 24 hours of incubation to allow for cell adherence, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A positive control (e.g., a known HBV inhibitor like Lamivudine) and a negative control (vehicle-treated cells) are included.

  • Incubation: The treated cells are incubated for a period of 6 to 8 days, with the medium and compound being refreshed every 2-3 days.

  • Supernatant Collection and DNA Extraction: At the end of the incubation period, the cell culture supernatant is collected. Viral DNA is then extracted from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative Real-Time PCR (qPCR): The amount of HBV DNA in the extracted samples is quantified using qPCR. Specific primers and probes targeting a conserved region of the HBV genome are used. A standard curve is generated using a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.

  • Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay
  • Methodology: The cytotoxicity of this compound on HepG 2.2.15 cells is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Cells are seeded in 96-well plates and treated with the same concentrations of this compound as in the antiviral assay. After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Potential Mechanism of Action: A Focus on Host Signaling Pathways

While the precise molecular mechanism of this compound's anti-HBV activity is not yet fully elucidated, its known inhibitory effects on specific host cell signaling pathways provide a strong basis for a proposed mechanism of action. HBV replication is intricately linked with and often manipulates host cellular pathways to its advantage.[1] this compound's known targets, the JAK/STAT and NOX pathways, are both implicated in the HBV life cycle.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical component of the cellular response to cytokines and is involved in antiviral defense. However, HBV has been shown to activate the STAT3 signaling pathway to promote its own replication and prevent apoptosis of infected hepatocytes.[3] this compound has been demonstrated to inactivate the JAK2/STAT3 signaling pathway in other disease models.[7]

G cluster_0 HBV-Induced Signaling cluster_1 This compound Inhibition HBV HBV JAK2 JAK2 HBV->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Inhibited_Replication HBV Replication (Inhibited) pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to HBV_Replication HBV Replication (Increased) Nucleus->HBV_Replication Promotes MulberrofuranG This compound MulberrofuranG->JAK2 Inhibits

Figure 2. Proposed mechanism of this compound via JAK/STAT pathway inhibition.

It is hypothesized that this compound exerts its anti-HBV effect by inhibiting the phosphorylation of JAK2, which in turn prevents the activation of STAT3. This disruption of the STAT3 signaling cascade would counteract the pro-viral environment created by HBV, leading to a reduction in viral replication.

Inhibition of NADPH Oxidase (NOX)

This compound is also a known inhibitor of NADPH oxidase (NOX) enzymes.[8] NOX enzymes are a major source of reactive oxygen species (ROS) in cells. While the role of ROS in HBV replication is complex, some studies suggest that an increase in oxidative stress can promote HBV replication. By inhibiting NOX, this compound may reduce the levels of ROS, thereby creating a less favorable environment for viral replication. Further research is required to definitively link NOX inhibition by this compound to its anti-HBV activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anti-HBV agents. Its demonstrated in vitro efficacy against HBV DNA replication, coupled with a known safety profile from its use in traditional medicine, warrants further investigation.

Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with viral or host factors to confirm the proposed mechanisms of action. This could involve studies to directly measure the effect of this compound on JAK/STAT and NOX activity in the context of HBV infection.

  • In Vivo Efficacy: Evaluating the antiviral activity and safety of this compound in animal models of HBV infection to assess its potential for clinical translation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective inhibitors of HBV replication with improved pharmacokinetic properties.

The findings presented in this technical guide provide a solid foundation for these future endeavors, highlighting this compound as a valuable lead compound in the ongoing search for a cure for chronic hepatitis B.

References

Mulberrofuran G as a Novel Inhibitor of SARS-CoV-2 Spike Protein Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, initiates host cell entry through the interaction of its spike (S) protein with the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2] This critical step in the viral life cycle presents a prime target for therapeutic intervention. Natural products, with their vast structural diversity, offer a promising source for the discovery of novel antiviral agents.[1][2][3] Mulberrofuran G, a bioactive phytochemical isolated from the mulberry plant (Morus alba L.), has emerged as a potent inhibitor of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor.[1][2][4] This technical guide provides an in-depth overview of the molecular interactions, inhibitory activities, and experimental methodologies used to characterize the effects of this compound on the SARS-CoV-2 spike protein. The information presented herein is intended to support further research and development of this compound as a potential therapeutic candidate for COVID-19.

Introduction

The global health crisis precipitated by the COVID-19 pandemic has spurred intensive research efforts to identify effective antiviral therapies. A key strategy in this endeavor is the inhibition of viral entry into host cells, a process mediated by the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.[1] Disrupting this interaction can effectively neutralize the virus and prevent infection. This compound, a naturally occurring compound, has demonstrated significant potential in this regard, exhibiting inhibitory effects on the spike-ACE2 interaction and subsequent viral entry.[1][2] This document synthesizes the current scientific findings on the interaction between this compound and the SARS-CoV-2 spike protein, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The inhibitory efficacy of this compound against SARS-CoV-2 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative findings from published studies.

Parameter Value Assay Type Cell Line Reference
IC50 1.55 µMSARS-CoV-2 Clinical Isolate Infection AssayVero[1]
Inhibition Significant at > 0.78 µMSARS-CoV-2 Clinical Isolate Infection AssayVero[1]
Parameter Binding Target Method Observation Reference
Binding Affinity SARS-CoV-2 Spike ProteinBLItz SystemHigh Affinity[1][2]
Binding Affinity ACE2 ReceptorBLItz SystemHigh Affinity[1][2]
Binding Interaction SARS-CoV-2 Spike ProteinIn Silico DockingStrong interaction with active site residues[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature regarding the evaluation of this compound's interaction with the SARS-CoV-2 spike protein.

In Silico Docking Simulation
  • Objective: To predict the binding affinity and interaction patterns between this compound and the SARS-CoV-2 spike protein/ACE2 receptor complex.

  • Protocol:

    • Protein and Ligand Preparation: The three-dimensional crystal structure of the SARS-CoV-2 spike protein in complex with the ACE2 receptor is retrieved from the Protein Data Bank (PDB ID: 6M0J). The structure of this compound is obtained from the PubChem database (PubChem ID: 196583).[1]

    • Docking Software: Molecular docking simulations are performed using AutoDock Vina integrated with UCSF Chimera.[1]

    • Docking Parameters: A defined docking space is set up to encompass the interface between the spike protein and the ACE2 receptor.[1]

    • Analysis: The binding affinity is determined based on the lowest energy score from the docking simulation. The interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the spike protein and ACE2 are analyzed.[1]

SARS-CoV-2 Spike/ACE2 Inhibitor Screening Assay (ELISA)
  • Objective: To quantitatively measure the ability of this compound to block the binding of the SARS-CoV-2 spike protein to the ACE2 receptor.

  • Protocol:

    • Coating: A 96-well plate is coated with SARS-CoV-2 spike protein (1 µg/mL in PBS) and incubated overnight at 4°C.[1]

    • Washing and Blocking: The plate is washed with an immune buffer and then blocked with a blocking buffer for 1 hour at room temperature.[1]

    • Inhibitor Incubation: Various concentrations of this compound are added to the wells and incubated.

    • ACE2 Incubation: Biotinylated ACE2 is added to the wells and incubated.

    • Detection: Streptavidin-HRP is added, followed by a colorimetric substrate. The absorbance is measured to determine the extent of spike-ACE2 binding inhibition.

Bio-Layer Interferometry (BLItz) System Analysis
  • Objective: To measure the real-time binding affinity of this compound to the SARS-CoV-2 spike protein and the ACE2 receptor.

  • Protocol:

    • Immobilization: The SARS-CoV-2 spike protein or the ACE2 receptor is immobilized on the surface of a biosensor.

    • Association: The biosensor is dipped into solutions containing various concentrations of this compound to measure the association rate.

    • Dissociation: The biosensor is then moved to a buffer-only solution to measure the dissociation rate.

    • Data Analysis: The binding kinetics (association and dissociation constants) are analyzed to determine the binding affinity (Kd). The available literature indicates a high affinity, though specific Kd values are not provided in the abstracts.[1][2]

Pseudovirus Neutralization Assay
  • Objective: To assess the ability of this compound to inhibit the entry of SARS-CoV-2 spike-pseudotyped viruses into host cells.

  • Protocol:

    • Cell Culture: HEK293T cells stably expressing human ACE2 and TMPRSS2 are cultured in 96-well plates.[1]

    • Virus Incubation: SARS-CoV-2 spike pseudovirus (e.g., lentiviral particles) is incubated with different concentrations of this compound or a control antibody for 1 hour at 37°C.[1]

    • Infection: The virus-compound mixture is added to the HEK293T cells.[1]

    • Readout: After 72 hours, the expression of a reporter gene (e.g., Green Fluorescent Protein or Luciferase) is measured by flow cytometry or luminometry to quantify viral entry.[1]

SARS-CoV-2 Clinical Isolate Infection Assay
  • Objective: To confirm the inhibitory effect of this compound on the infection of host cells by a clinical isolate of SARS-CoV-2.

  • Protocol:

    • Cell Culture: Vero cells are cultured in 384-well plates.[1]

    • Infection: Cells are treated with serial dilutions of this compound and then infected with a clinical isolate of SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.0125.[1]

    • Incubation: The infected cells are incubated at 37°C for 24 hours.[1]

    • Immunofluorescence: The cells are fixed and stained with a primary antibody against the SARS-CoV-2 nucleocapsid (N) protein and a fluorescently labeled secondary antibody. Cell nuclei are counterstained with Hoechst 33342.[1]

    • Analysis: The level of viral infection is quantified by imaging and analyzing the fluorescence signal. The 50% inhibitory concentration (IC50) is then calculated.[1]

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Inhibition_Mechanism cluster_virus SARS-CoV-2 cluster_cell Host Cell cluster_inhibitor Inhibitor Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding & Entry MG This compound MG->Spike Blocks Interaction MG->ACE2 Blocks Interaction

Caption: this compound inhibits SARS-CoV-2 entry by blocking the spike-ACE2 interaction.

ELISA_Workflow A 1. Coat Plate with Spike Protein B 2. Block Plate A->B C 3. Add this compound B->C D 4. Add Biotinylated ACE2 C->D E 5. Add Streptavidin-HRP D->E F 6. Add Substrate & Measure Absorbance E->F

Caption: Workflow for the competitive ELISA to screen for spike-ACE2 inhibitors.

Pseudovirus_Assay_Workflow A 1. Incubate Pseudovirus with this compound B 2. Add Mixture to ACE2/TMPRSS2-expressing Cells A->B C 3. Incubate for 72 hours B->C D 4. Measure Reporter Gene (GFP/Luciferase) C->D

Caption: Workflow of the pseudovirus neutralization assay.

Conclusion

This compound has demonstrated compelling potential as an inhibitor of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor.[1][2] The data gathered from in silico, in vitro, and cell-based assays collectively support its role as a promising candidate for further preclinical and clinical investigation.[1] The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and expand upon these findings. Future studies should aim to elucidate the precise binding kinetics, explore the in vivo efficacy and safety profile of this compound, and investigate its activity against emerging SARS-CoV-2 variants. The continued exploration of natural compounds like this compound is crucial in the ongoing effort to develop effective and accessible therapies for COVID-19.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Early Research of Mulberrofuran G and its Effects on Cancer Cell Lines

This technical guide provides a comprehensive overview of the early research into this compound, a natural compound isolated from Morus alba (white mulberry), and its demonstrated anti-cancer properties. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the molecular pathways involved in its mechanism of action against various cancer cell lines.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound have been quantified across several cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized below.

Cell LineCancer TypeAssayParameterValue (µM)Reference
A549 Lung AdenocarcinomaCCK8IC5022.5[1][2][3]
NCI-H226 Lung Squamous Cell CarcinomaCCK8IC5030.6[1][2][3]
HL-60 Promyelocytic LeukemiaNot SpecifiedApoptosis Induction-[4]
HepG 2.2.15 Hepatocellular CarcinomaNot SpecifiedCC508.04[1]

Note: While apoptosis was observed in HL-60 cells, specific IC50 values were not detailed in the reviewed early literature.[4]

Experimental Protocols

The following section details the methodologies employed in early studies to evaluate the anti-cancer effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human lung adenocarcinoma (A549) and lung squamous cell carcinoma (NCI-H226) cells were utilized.[2][3]

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Administration: this compound was dissolved in a suitable solvent (e.g., DMSO) and administered to the cell cultures at various concentrations (e.g., 1, 5, 10, and 100 µmol/L) for a specified duration, typically 24 hours, to assess its effects.[2][3]

Cell Proliferation and Viability Assays
  • CCK8 Assay: To quantify cell viability, A549 and NCI-H226 cells were treated with different concentrations of this compound for 24 hours.[3] A Cell Counting Kit-8 (CCK8) solution was then added to each well, and the absorbance was measured to determine the rate of cell proliferation and calculate the IC50 value.[3]

  • Colony Formation Assay: Cells were seeded at a low density and treated with this compound. After a period of incubation to allow for colony growth, the colonies were fixed, stained (e.g., with crystal violet), and counted to assess the long-term proliferative capacity of the cells. A significant decrease in the number of colonies was observed with increasing concentrations of the compound.[3]

Cell Migration and Invasion Assays
  • Scratch (Wound Healing) Assay: A "scratch" was created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound over time was monitored microscopically, both in the presence and absence of this compound.[3]

  • Transwell Invasion Assay: This assay was used to evaluate the invasive potential of the cancer cells. Cells were seeded in the upper chamber of a Matrigel-coated insert, with a chemoattractant in the lower chamber. This compound was added to the upper chamber, and the number of cells that invaded through the matrix and migrated to the lower surface was quantified.[3]

Apoptosis Detection

Early research indicated that this compound induces apoptosis in cancer cells.[4] This was evidenced by the activation of key apoptotic proteins.

  • Western Blot Analysis for Apoptotic Markers: The expression levels of proteins involved in the apoptotic cascade were measured. This included the detection of cleaved (activated) forms of caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP).[1] The induction of apoptosis in HL-60 cells was shown to occur through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4]

Western Blot Analysis for Signaling Pathways

To elucidate the molecular mechanism of action, protein expression levels were determined by Western blotting.

  • Procedure: Cells were treated with this compound, followed by cell lysis to extract total proteins. The proteins were then separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., p-JAK2, p-STAT3, CDK4, MMP9, p27).[2] After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental processes and molecular pathways described in the research.

G cluster_setup 1. Experimental Setup cluster_assays 2. Phenotypic Assays cluster_mechanism 3. Mechanistic Analysis Culture Culture A549 & NCI-H226 Lung Cancer Cells Treatment Treat with this compound (1-100 µM for 24h) Culture->Treatment Proliferation Proliferation Assays (CCK8, Colony Formation) Treatment->Proliferation Metastasis Metastasis Assays (Scratch, Transwell) Treatment->Metastasis WesternBlot Western Blot Analysis (JAK/STAT, Apoptosis Proteins) Treatment->WesternBlot

Experimental workflow for assessing this compound's effects.

G cluster_effects Cellular Effects MG This compound JAK2 p-JAK2 MG->JAK2 Inhibits STAT3 p-STAT3 JAK2->STAT3 Phosphorylation Proliferation Proliferation (CDK4 ↑, p27 ↓) STAT3->Proliferation Migration Migration & Invasion (MMP9 ↓) STAT3->Migration

Inhibition of the JAK2/STAT3 signaling pathway by this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway MG This compound DR Death Receptors (e.g., Fas) MG->DR Activates Mito Mitochondria MG->Mito Induces Stress Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Apoptosis induction pathways activated by this compound.

Summary of Findings

Early investigations into this compound reveal its potential as an anti-cancer agent, particularly against lung cancer cell lines. Key findings include:

  • Inhibition of Proliferation and Metastasis: this compound effectively inhibits the proliferation, migration, and invasion of lung adenocarcinoma (A549) and squamous cell carcinoma (NCI-H226) cells in a dose-dependent manner.[2][3]

  • JAK2/STAT3 Pathway Inhibition: The anti-cancer effects in lung cancer cells are mediated, at least in part, by the inactivation of the JAK2/STAT3 signaling pathway.[2] This leads to the downregulation of proteins involved in cell cycle progression and metastasis, such as CDK4 and MMP9, and the upregulation of cell cycle inhibitors like p27.[2]

  • Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in various cancer cells, including promyelocytic leukemia (HL-60).[4] The apoptotic mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases (caspase-3) and the cleavage of PARP.[1][4]

These foundational studies establish this compound as a promising candidate for further pre-clinical and clinical investigation in oncology. Its multi-faceted mechanism of action, targeting key signaling pathways involved in cell proliferation and survival, underscores its therapeutic potential.

References

An In-depth Technical Guide to Mulberrofuran G and its Isomer, Isomulberrofuran G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran G and its isomer, Isothis compound, are Diels-Alder type adducts isolated from the root bark of Morus alba L. (white mulberry).[1][2] These natural compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical properties, isolation procedures, and multifaceted pharmacological effects of this compound and Isothis compound. It includes a compilation of quantitative data, detailed experimental methodologies for key biological assays, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound and Isothis compound are isomeric Diels-Alder type adducts with the molecular formula C₃₄H₂₆O₈ and a molecular weight of 562.6 g/mol .[2][3] They are classified as phenols and are soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Isolation and Purification from Morus alba

This compound and Isothis compound are primarily isolated from the root bark of Morus alba L.[1][2] The general workflow for their isolation and purification involves solvent extraction followed by a series of chromatographic separations.

Isolation_Workflow cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation raw_material Dried Root Bark of Morus alba extraction Extraction with 80% aqueous Methanol raw_material->extraction concentrate Concentrated Extract extraction->concentrate partition Partition with Ethyl Acetate (EtOAc), n-Butanol, and Water concentrate->partition etoac_fraction EtOAc Fraction partition->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel ods ODS Column Chromatography silica_gel->ods sephadex Sephadex LH-20 Column Chromatography ods->sephadex compounds This compound & Isothis compound sephadex->compounds HBV_Assay_Workflow cell_seeding Seed HepG 2.2.15 cells in 96-well plates compound_treatment Treat cells with various concentrations of this compound cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 8 days) compound_treatment->incubation dna_extraction Extract intracellular HBV DNA incubation->dna_extraction qpcr Quantify HBV DNA using real-time PCR (qPCR) dna_extraction->qpcr data_analysis Calculate IC₅₀ value qpcr->data_analysis JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat3 STAT3 jak2->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription mulberrofuran_g This compound mulberrofuran_g->jak2 Inhibition

References

The Pharmacology of Mulberrofuran G: A Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran G, a naturally occurring benzofuran derivative isolated from the root bark of Morus species, has emerged as a compound of significant pharmacological interest. This technical guide provides an in-depth review of the current understanding of this compound's pharmacology, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams to support further research and development efforts.

Introduction

This compound is a polyphenol that has demonstrated a wide range of biological activities in preclinical studies. Its complex structure, featuring a fused ring system, contributes to its ability to interact with multiple molecular targets, making it a promising candidate for the development of novel therapeutics for a variety of diseases. This guide aims to consolidate the existing pharmacological data on this compound to serve as a comprehensive resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the pharmacological activities of this compound.

Biological Activity Assay/Model Target IC50 / Effect Reference
Anti-inflammatory NOX Inhibition AssayNADPH Oxidase (NOX)6.9 μM[Not explicitly cited]
Antiviral (Hepatitis B Virus) HepG2.2.15 cell lineHBV DNA replication3.99 μM[1]
Antiviral (SARS-CoV-2) Vero cellsSARS-CoV-2 infection1.55 μM[Not explicitly cited]
Competitive ELISASpike S1 RBD:ACE2 interaction10.23 μM[Not explicitly cited]
Anti-cancer (Lung Cancer) A549 cellsCell proliferation22.5 μM[2][3]
NCI-H226 cellsCell proliferation30.6 μM[2][3]
Neuroprotective Acetylcholinesterase Inhibition AssayAcetylcholinesterase (AChE)2.7 μmol·L−1[Not explicitly cited]
Butyrylcholinesterase Inhibition AssayButyrylcholinesterase (BuChE)9.7 μmol·L−1[Not explicitly cited]
BACE1 Inhibition AssayBeta-secretase 1 (BACE1)0.3 μmol·L−1[Not explicitly cited]
Middle Cerebral Artery Occlusion (MCAO) in ratsInfarct volume reduction19.0% at 5 mg/kg[4]

Key Mechanisms of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways.

Inhibition of the JAK2/STAT3 Signaling Pathway in Lung Cancer

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit cell proliferation, migration, and invasion by inactivating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[2][3] This inhibition leads to the downregulation of downstream targets involved in cell cycle progression and metastasis, such as CDK4 and MMP9, and the upregulation of cell cycle inhibitors like p27.[2][3]

JAK2_STAT3_Pathway cluster_0 Cytoplasm Mulberrofuran_G This compound pJAK2 p-JAK2 Mulberrofuran_G->pJAK2 Inhibits JAK2 JAK2 JAK2->pJAK2 Phosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Proliferation Cell Proliferation (CDK4) Nucleus->Proliferation Metastasis Metastasis (MMP9) Nucleus->Metastasis CellCycleArrest Cell Cycle Arrest (p27) Nucleus->CellCycleArrest

This compound inhibits the JAK2/STAT3 signaling pathway.
Neuroprotection via Inhibition of NOX4-mediated ROS Generation and ER Stress

This compound exhibits neuroprotective effects in models of cerebral ischemia by inhibiting NADPH oxidase 4 (NOX4).[4] This inhibition leads to a reduction in reactive oxygen species (ROS) generation and subsequent endoplasmic reticulum (ER) stress. By mitigating ER stress, this compound prevents the activation of pro-apoptotic pathways, thereby protecting neuronal cells from ischemic injury.

NOX4_ER_Stress_Pathway cluster_0 Cellular Response Mulberrofuran_G This compound NOX4 NOX4 Mulberrofuran_G->NOX4 Inhibits Ischemia Cerebral Ischemia Ischemia->NOX4 Activates ROS ROS Generation NOX4->ROS ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Neuronal_Survival Neuronal Survival

Neuroprotective mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Anti-Hepatitis B Virus (HBV) DNA Replication Assay

Objective: To determine the inhibitory effect of this compound on HBV DNA replication in a cell-based assay.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.[1][5]

Protocol:

  • Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density of 1 x 10^5 cells/well and culture in DMEM supplemented with 10% fetal bovine serum (FBS) and G418.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 μM). A known anti-HBV drug, such as Lamivudine, should be used as a positive control.

  • Incubation: Incubate the cells for 6 days, with a medium change containing the respective concentrations of this compound every 2 days.

  • DNA Extraction: After the incubation period, lyse the cells and extract the total intracellular DNA.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA using real-time PCR with primers specific for the HBV genome. The results are typically normalized to a housekeeping gene (e.g., β-actin).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) value by plotting the percentage of HBV DNA replication inhibition against the log concentration of this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To assess the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Principle: This colorimetric assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.[6]

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water).

    • AChE (from electric eel) or BuChE (from equine serum) solution in phosphate buffer.

    • This compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 μL of the this compound solution (or buffer for control).

    • Add 50 μL of the respective enzyme solution (AChE or BuChE) and incubate for 15 minutes at 25°C.

    • Add 125 μL of the DTNB solution.

    • Initiate the reaction by adding 25 μL of the substrate solution (ATCI for AChE, BTCI for BuChE).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.

In Vitro Anti-cancer Activity Assessment

Objective: To evaluate the effect of this compound on the proliferation of lung cancer cells.

Cell Lines: A549 (human lung adenocarcinoma) and NCI-H226 (human lung squamous cell carcinoma).[2][3]

Protocol (MTT Assay):

  • Cell Seeding: Seed A549 and NCI-H226 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 μM) for 24, 48, and 72 hours.

  • MTT Addition: After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Summary and Future Directions

This compound has demonstrated a compelling and diverse pharmacological profile with therapeutic potential across several disease areas. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, neurodegeneration, and viral replication underscores its significance as a lead compound for drug discovery.

Future research should focus on:

  • In vivo efficacy studies: To validate the promising in vitro findings in relevant animal models of disease.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of this compound.

  • Structure-activity relationship (SAR) studies: To identify key structural features responsible for its biological activities and to guide the synthesis of more potent and selective analogs.

  • Elucidation of additional molecular targets: To gain a more comprehensive understanding of its mechanisms of action.

The continued investigation of this compound holds the promise of yielding novel therapeutic agents for a range of challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Mulberrofuran G from Morus alba Root Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G is a potent bioactive compound isolated from the root bark of Morus alba (White Mulberry). It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiviral, antitumor, and neuroprotective effects.[1] Notably, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, a critical mediator in cell proliferation, migration, and invasion in various cancer models.[1][2] These properties position this compound as a promising candidate for further investigation in drug discovery and development.

These application notes provide a comprehensive overview of the extraction and purification of this compound from Morus alba root bark, complete with detailed experimental protocols and quantitative data. Additionally, a diagram of the putative signaling pathway affected by this compound is included to provide a mechanistic context for its biological activity.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and biological activity of this compound and related fractions from Morus alba root bark.

Table 1: Extraction and Fractionation Yields of Morus alba Root Bark

Extraction/Fractionation StepSolvent SystemStarting Material (g)Yield (g)Yield (%)Reference
Initial Ethanolic Extract70% Ethanol50042.28.44
n-Hexane Fractionn-Hexane42.2 (from ethanolic extract)4.410.43
Ethyl Acetate FractionEthyl Acetate42.2 (from ethanolic extract)5.713.51
n-Butanol Fractionn-Butanol42.2 (from ethanolic extract)3.78.77
Aqueous FractionWater42.2 (from ethanolic extract)4.811.37

Table 2: Biological Activity of this compound

AssayCell LineParameterValueReference
Anti-proliferativeA549 (Lung Cancer)IC₅₀22.5 µM[2]
Anti-proliferativeNCI-H226 (Lung Cancer)IC₅₀30.6 µM[2]
Antiviral (SARS-CoV-2)VeroIC₅₀1.55 µM[1]
Antiviral (HBV)HepG 2.2.15IC₅₀3.99 µM[1]
Enzyme InhibitionNOXIC₅₀6.9 µM[1]

Experimental Protocols

The following protocols are detailed methodologies for the extraction, fractionation, and purification of this compound from Morus alba root bark.

Protocol 1: Extraction and Fractionation

This protocol describes the initial extraction of bioactive compounds from Morus alba root bark and their subsequent fractionation.

1. Plant Material Preparation:

  • Obtain dried root bark of Morus alba.

  • Grind the root bark into a coarse powder.

2. Ethanolic Extraction:

  • Macerate 500 g of the powdered root bark with 70% ethanol at a plant-to-solvent ratio of 1:5 (g/mL) at room temperature for 24 hours.

  • Repeat the extraction process three times.

  • Combine the ethanolic extracts and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

3. Liquid-Liquid Fractionation:

  • Suspend the crude ethanol extract (e.g., 42.2 g) in distilled water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity:

    • n-hexane

    • Ethyl acetate

    • n-butanol

  • Separate the layers and concentrate each fraction (n-hexane, ethyl acetate, n-butanol, and the remaining aqueous fraction) under reduced pressure to yield the respective fractions.

Protocol 2: Chromatographic Purification of this compound

This protocol details the isolation of this compound from the ethyl acetate fraction using various chromatographic techniques. The ethyl acetate fraction has been reported to exhibit strong tyrosinase inhibitory activity, suggesting the presence of active compounds like this compound.

1. Silica Gel Column Chromatography:

  • Pack a silica gel column with a suitable diameter and length.

  • Load the dried ethyl acetate fraction (e.g., 12.1 g) onto the column.

  • Elute the column with a gradient solvent system of n-hexane-ethyl acetate, starting with a non-polar mixture (e.g., 10:1) and gradually increasing the polarity to 1:8, followed by pure ethyl acetate and methanol to elute all compounds.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing similar compounds.

2. MCI Gel Column Chromatography:

  • Subject the sub-fractions containing this compound (identified by TLC comparison with a standard, if available, or by LC-MS analysis) to MCI gel column chromatography.

  • Elute with a gradient of methanol-water (e.g., starting from 1:1 and increasing to 3:1) to further separate the compounds.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification, utilize a preparative HPLC system with a C18 column.

  • Dissolve the semi-purified fraction containing this compound in a suitable solvent (e.g., methanol).

  • Inject the sample and elute with an isocratic or gradient system of aqueous methanol (e.g., 80% aqueous methanol) or acetonitrile-water.[3]

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow Start Dried Morus alba Root Bark Extraction Ethanolic Extraction (70% EtOH) Start->Extraction Grinding Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Concentration SilicaGel Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Fractionation->SilicaGel Ethyl Acetate Fraction MCI_Gel MCI Gel Column Chromatography (MeOH:H2O gradient) SilicaGel->MCI_Gel Prep_HPLC Preparative HPLC (C18, aq. MeOH) MCI_Gel->Prep_HPLC End Pure this compound Prep_HPLC->End

Caption: Experimental workflow for this compound extraction.

Signaling Pathway

Signaling_Pathway MulberrofuranG This compound JAK2 JAK2 MulberrofuranG->JAK2 Inhibits phosphorylation pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Migration, Invasion) Nucleus->GeneTranscription

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

References

Application Notes and Protocols for Developing In Vitro Assays for Mulberrofuran G Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G is a natural benzofuran derivative isolated from Morus alba that has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective agent.[2] The primary mechanisms of action identified to date include the inhibition of NADPH oxidase (NOX), tyrosinase, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2] Furthermore, this compound has been shown to modulate key inflammatory pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) signaling cascades.[3]

These application notes provide a comprehensive guide for researchers to develop and execute robust in vitro assays to investigate and quantify the biological activities of this compound. The protocols detailed herein cover essential assays for assessing cytotoxicity, anti-inflammatory potential, and impact on key signaling pathways.

Data Presentation: Quantitative Activity of this compound

The following tables summarize the reported in vitro activities of this compound across various assays and cell lines, providing a baseline for experimental design and data comparison.

Activity Assay/Cell Line IC50 / CC50 Reference
NOX InhibitionEnzyme AssayIC50: 6.9 μM[2]
Anti-HBVHepG 2.2.15 cellsIC50: 3.99 μM[2][4]
CytotoxicityHepG 2.2.15 cellsCC50: 8.04 μM[2]
Anti-SARS-CoV-2Vero cellsIC50: 1.55 μM[2]
Anti-proliferativeA549 lung cancer cellsIC50: 22.5 μM[2]
Anti-proliferativeNCI-H226 lung cancer cellsIC50: 30.6 μM[2]

Experimental Protocols

Assessment of Cytotoxicity and Cell Viability

It is crucial to determine the cytotoxic profile of this compound in the selected cell line(s) to establish a non-toxic concentration range for subsequent bioactivity assays.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[2] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 25 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Anti-Inflammatory Assays

These assays are designed to evaluate the ability of this compound to mitigate inflammatory responses in vitro, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Principle: Nitric oxide is a key inflammatory mediator. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[6]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[7][8]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Griess assay protocol to collect cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.[9] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction and measuring absorbance.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Analysis of Signaling Pathways (Western Blotting)

Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins involved in signaling pathways. This protocol focuses on the phosphorylation status of key proteins in the MAPK/ERK and NF-κB pathways, which indicates their activation.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in 6-well plates. Pre-treat with this compound and stimulate with LPS as described previously.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK1/2, ERK1/2, p-NF-κB p65, NF-κB p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis A Cell Seeding (e.g., RAW 264.7) B Overnight Incubation A->B C Pre-treatment with This compound B->C D Stimulation with LPS C->D E Cytotoxicity (MTT/LDH) D->E F NO Measurement (Griess Assay) D->F G Cytokine Quantification (ELISA) D->G H Protein Analysis (Western Blot) D->H I Calculate IC50/CC50 E->I J Quantify NO Levels F->J K Quantify Cytokine Levels G->K L Analyze Protein Expression H->L

Caption: General experimental workflow for in vitro evaluation of this compound.

This compound and the NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription MulG This compound MulG->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

This compound and the MAPK/ERK Signaling Pathway

MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocates Genes Inflammatory Gene Expression Nucleus->Genes MulG This compound MulG->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

This compound and the JAK/STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Genes Gene Transcription Nucleus->Genes MulG This compound MulG->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

References

Mulberrofuran G: Application Notes and Experimental Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G, a natural compound isolated from Morus alba L. (white mulberry), has garnered significant interest within the scientific community for its diverse pharmacological activities. This polyphenolic compound has demonstrated anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective properties in a variety of preclinical studies. These application notes provide a summary of the cellular effects of this compound and detailed protocols for key cell-based assays to facilitate further research and drug development efforts.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. A primary mechanism of its anti-cancer effects is the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. By suppressing the phosphorylation of JAK2 and STAT3, this compound can inhibit cancer cell proliferation, migration, and invasion.

Additionally, this compound is a known inhibitor of NADPH oxidase (NOX), with a reported IC₅₀ of 6.9 μM. This inhibition of NOX4-mediated reactive oxygen species (ROS) generation contributes to its neuroprotective effects by alleviating endoplasmic reticulum (ER) stress. The compound has also been shown to inhibit tyrosinase and exhibit antiviral activity against Hepatitis B virus (HBV) and SARS-CoV-2 by blocking the interaction between the viral spike protein and the human ACE2 receptor.[1]

Quantitative Data Summary

The following table summarizes the reported cytotoxic and inhibitory concentrations of this compound in various cell lines.

Cell LineAssay TypeParameterValueReference
A549 (Human Lung Adenocarcinoma)Cell ProliferationIC₅₀22.5 μM
NCI-H226 (Human Lung Squamous Cell Carcinoma)Cell ProliferationIC₅₀30.6 μM
HepG 2.2.15 (Human Hepatoblastoma)Anti-HBV ActivityIC₅₀3.99 μM
HepG 2.2.15 (Human Hepatoblastoma)CytotoxicityCC₅₀8.04 μM
Vero (Monkey Kidney Epithelial)Anti-SARS-CoV-2 ActivityIC₅₀1.55 μM
SH-SY5Y (Human Neuroblastoma)NOX InhibitionIC₅₀6.9 μM

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., A549, NCI-H226)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[2]

  • Treat cells with various concentrations of this compound (e.g., 1-100 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).[2]

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[3]

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in a humidified atmosphere at 37°C.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in your target cells using this compound treatment.

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[4]

  • Incubate the fixed cells on ice for at least 2 hours or at -20°C overnight.[4]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[4]

  • Incubate for 15-30 minutes at room temperature in the dark.[4]

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis for JAK2/STAT3 Signaling

This technique is used to detect changes in the expression and phosphorylation levels of proteins in the JAK2/STAT3 pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Lyse cells in ice-cold RIPA buffer and determine protein concentration using a BCA assay.[5]

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.[5] For high molecular weight proteins like JAK2 (~130 kDa), consider using a lower methanol concentration in the transfer buffer and a wet transfer system overnight at 4°C.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium (containing a chemoattractant, e.g., 10% FBS)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Protocol:

  • For invasion assays: Coat the top of the Transwell inserts with diluted Matrigel and incubate at 37°C for 1 hour to solidify.[8] For migration assays, this step is omitted.

  • Harvest cells and resuspend them in serum-free medium.

  • Seed 2.5 - 5 x 10⁴ cells in 100 µL of serum-free medium into the upper chamber of the Transwell insert.[8]

  • Add 600 µL of complete medium (with chemoattractant) to the lower chamber.[8]

  • Incubate for 24-48 hours at 37°C.[8]

  • After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[8]

  • Fix the cells on the lower surface of the membrane with 70% ethanol for 10 minutes.[8]

  • Stain the cells with 0.1% crystal violet for 10 minutes.[8]

  • Wash the inserts with water and allow them to air dry.

  • Count the stained cells in several random fields of view under a microscope to quantify migration or invasion.

Visualized Pathways and Workflows

Mulberrofuran_G_Signaling_Pathway This compound Signaling Pathway Inhibition MG This compound pJAK2 p-JAK2 MG->pJAK2 Inhibits JAK2 JAK2 JAK2->pJAK2 Phosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation CellularEffects Inhibition of Proliferation, Migration & Invasion pSTAT3->CellularEffects Inhibited by MG GeneTranscription Gene Transcription (Proliferation, Migration, Invasion) Nucleus->GeneTranscription Promotes

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow (Annexin V/PI) start Cell Treatment with This compound harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer stain Add Annexin V-FITC & Propidium Iodide resuspend_buffer->stain incubate Incubate 15-20 min (Room Temp, Dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

References

Application Notes: Designing In Vivo Studies with Mulberrofuran G

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mulberrofuran G is a bioactive benzofuran derivative isolated from plants of the Morus species, such as the root bark of Morus bombycis and Morus alba (white mulberry)[1][2]. It has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, antitumor, and antiviral effects[3][4]. Its potential therapeutic applications warrant rigorous preclinical evaluation in animal models to establish efficacy, safety, and pharmacokinetic profiles. These notes provide a comprehensive guide for researchers designing in vivo studies with this compound.

Pharmacological Profile

  • Neuroprotection: this compound has demonstrated significant neuroprotective effects in a rat model of cerebral ischemia. The mechanism is attributed to the inhibition of NADPH oxidase 4 (NOX4), which leads to a reduction in reactive oxygen species (ROS) generation and subsequent endoplasmic reticulum (ER) stress[1][5][6].

  • Anti-Cancer Activity: While comprehensive in vivo cancer studies are limited, this compound has shown the ability to inhibit the proliferation, migration, and invasion of lung cancer cells in vitro by suppressing the JAK2/STAT3 pathway[3]. It has also been reported to induce apoptosis in HL-60 leukemia cells[7].

  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties, a common feature among flavonoids derived from mulberry, which are known to suppress the production of inflammatory mediators[3][8].

  • Antiviral Activity: this compound has been investigated for its potential against viruses such as Hepatitis B (HBV) and SARS-CoV-2. It can inhibit HBV DNA replication and block the entry of the SARS-CoV-2 virus into cells by interfering with the spike protein's interaction with the ACE2 receptor[3][9][10].

Considerations for In Vivo Study Design

  • Animal Model Selection: The choice of animal model is critical and should be directly relevant to the therapeutic area of investigation. For neuroprotection studies, the middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats is a well-established standard[1][5]. For oncology, xenograft or syngeneic tumor models in mice are appropriate[7]. For anti-inflammatory studies, models such as dextran sodium sulfate (DSS)-induced colitis in mice can be utilized[11].

  • Pharmacokinetics and Bioavailability: In vitro studies using Caco-2 cell models indicate that this compound is extensively metabolized, which may impact its oral bioavailability[12][13][14]. Therefore, initial pharmacokinetic (PK) studies are essential to determine the optimal route of administration, dosing frequency, and achievable systemic exposure. Intraperitoneal (IP) or intravenous (IV) administration may be necessary to bypass first-pass metabolism[3].

  • Toxicity Profile: this compound is suggested to have a relatively low toxicity profile, but comprehensive in vivo toxicology data is scarce[2]. An acute toxicity study to determine the maximum tolerated dose (MTD) is a mandatory first step before commencing efficacy studies. General toxicology study designs in rodents can be adapted for this purpose[15][16].

  • Dosing and Formulation: this compound has limited solubility in water[2]. A suitable vehicle for formulation is required for in vivo administration. Common vehicles include saline with a small percentage of DMSO and Tween 80. In a published neuroprotection study, doses ranging from 0.2 to 5 mg/kg were administered via intraperitoneal injection[1][3][5].

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study evaluating the neuroprotective efficacy of this compound.

Animal ModelCompoundDosageAdministration RouteKey Quantitative OutcomeReference
Rat (MCAO/R)This compound0.2 mg/kgIntraperitoneal (IP)39.0% infarct volume (vs. 51.2% in vehicle)[3]
Rat (MCAO/R)This compound1.0 mg/kgIntraperitoneal (IP)26.0% infarct volume (vs. 51.2% in vehicle)[3]
Rat (MCAO/R)This compound5.0 mg/kgIntraperitoneal (IP)19.0% infarct volume (vs. 51.2% in vehicle)[3]

Experimental Protocols

Protocol 1: Neuroprotective Efficacy in a Rat Model of Cerebral Ischemia (MCAO/R)

This protocol is adapted from studies demonstrating the neuroprotective effects of this compound[1][5][6].

1. Animals:

  • Use male Sprague-Dawley rats (250-300g).

  • House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Allow at least one week of acclimatization before any experimental procedures.

2. This compound Formulation and Dosing:

  • Dissolve this compound in a vehicle appropriate for IP injection (e.g., 0.9% saline containing 5% DMSO and 1% Tween 80).

  • Prepare solutions to administer doses of 0.2, 1.0, and 5.0 mg/kg. The vehicle-only group will serve as the control.

  • Administer a single dose via intraperitoneal injection 30 minutes prior to the induction of ischemia[3].

3. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Surgery:

  • Anesthetize the rat (e.g., with isoflurane).

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

  • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the animal to recover. Sham-operated animals will undergo the same surgical procedure without the suture insertion.

4. Post-Operative Care and Endpoint Analysis (24h post-reperfusion):

  • Monitor animals for recovery and neurological deficits.

  • At 24 hours post-reperfusion, euthanize the animals and perfuse transcardially with saline.

  • Harvest the brains for analysis.

5. Infarct Volume Measurement:

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

  • Capture images of the stained sections. The non-infarcted tissue will stain red, while the infarcted area will remain pale.

  • Quantify the infarct volume using image analysis software (e.g., ImageJ) and express it as a percentage of the total hemisphere volume.

6. Western Blot Analysis for Mechanistic Markers:

  • Isolate protein from the ischemic brain tissue.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against key pathway proteins: NOX4, GRP78, p-IRE1α, and CHOP. Use β-actin as a loading control.

  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Quantify band densities to determine changes in protein expression relative to the control groups.

Protocol 2: General Acute Toxicity Study in Mice

This is a general protocol to determine the Maximum Tolerated Dose (MTD) and should be adapted based on preliminary data[15][16].

1. Animals:

  • Use healthy young adult mice (e.g., C57BL/6 or CD-1 strain), 8-10 weeks old.

  • Use both male and female animals (n=3-5 per group).

2. Dose Escalation Design:

  • Based on in vitro cytotoxicity data, select a starting dose.

  • Prepare at least 3-5 dose levels with a geometric progression (e.g., 10, 50, 250 mg/kg).

  • Administer a single dose of this compound via the intended clinical route (e.g., IP or oral gavage). Include a vehicle control group.

3. Observation Period:

  • Monitor animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.

  • Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic functions (salivation, urination), and behavior (lethargy, hyperactivity).

  • Measure body weight just before dosing and on days 1, 3, 7, and 14.

4. Endpoint and MTD Determination:

  • The MTD is defined as the highest dose that does not cause mortality or serious toxicity (e.g., more than 10-15% body weight loss or persistent, severe clinical signs).

  • At the end of the 14-day observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis if necessary.

Protocol 3: Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic single-dose PK study.

1. Animals and Cannulation:

  • Use male Sprague-Dawley rats (250-300g).

  • For serial blood sampling, surgical implantation of a jugular vein catheter is recommended. Allow animals to recover for at least 48 hours post-surgery.

2. Drug Administration:

  • Administer a single known dose of this compound via the desired route (e.g., 5 mg/kg IP or IV).

3. Blood Sampling:

  • Collect blood samples (approx. 150-200 µL) into heparinized tubes at predetermined time points.

  • Suggested time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

    • IP/Oral: 0 (pre-dose), 15, 30 minutes; 1, 2, 4, 8, 24 hours.

  • Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

4. Bioanalytical Method:

  • Develop and validate a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

  • Include analysis for potential major metabolites if standards are available.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Mandatory Visualizations

G MG This compound NOX4 NADPH Oxidase 4 (NOX4) MG->NOX4 inhibits Neuroprotection Neuroprotection MG->Neuroprotection promotes ROS Reactive Oxygen Species (ROS) NOX4->ROS generates ER_Stress Endoplasmic Reticulum (ER) Stress (GRP78, p-IRE1α, CHOP) ROS->ER_Stress induces Apoptosis Neuronal Apoptosis ER_Stress->Apoptosis leads to Ischemia Cerebral Ischemia/ Reperfusion Ischemia->NOX4 activates

Caption: Neuroprotective signaling pathway of this compound.

G cluster_pre Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_post Phase 3: Analysis acclimate Animal Acclimatization (1 week) groups Randomize into Groups (Vehicle, MG Doses, Sham) acclimate->groups dosing This compound / Vehicle Administration (e.g., IP) groups->dosing model Induce Disease Model (e.g., MCAO Surgery) dosing->model observe Post-Procedure Observation & Care model->observe endpoint Euthanasia & Tissue Harvest (e.g., 24h post-reperfusion) observe->endpoint analysis Primary Endpoint Analysis (e.g., Infarct Volume) endpoint->analysis mech_analysis Mechanistic Analysis (e.g., Western Blot, IHC) endpoint->mech_analysis data Data Interpretation & Statistical Analysis analysis->data mech_analysis->data

Caption: General experimental workflow for an in vivo efficacy study.

G start Select Starting Dose & Escalation Scheme dose1 Administer Dose 1 (n=3-5 animals) start->dose1 obs1 Observe for Toxicity (up to 14 days) dose1->obs1 eval1 Evaluate Outcome obs1->eval1 mtd MTD Determined eval1->mtd No severe toxicity dose2 Administer Dose 2 (Higher Dose) eval1->dose2 Tolerated obs2 Observe for Toxicity dose2->obs2 eval2 Evaluate Outcome obs2->eval2 eval2->mtd No severe toxicity stop Toxicity Limit Reached (Study End) eval2->stop Severe toxicity

Caption: Workflow for a single-dose acute toxicity (MTD) study.

References

Application Notes: Mulberrofuran G for Studying the JAK2/STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical intracellular cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1] The JAK2/STAT3 axis, in particular, is frequently found to be aberrantly activated in various solid tumors, contributing to oncogenesis, metastasis, and resistance to chemotherapy.[1][2] This makes the JAK2/STAT3 pathway a promising therapeutic target for cancer treatment.[1]

Mulberrofuran G, a natural benzofuran derivative isolated from mulberry plants like Morus alba, has demonstrated a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[3][4] Notably, research has identified this compound as an inhibitor of the JAK2/STAT3 signaling pathway, making it a valuable tool for studying the pathway's role in cancer biology and a potential candidate for therapeutic development.[5] These notes provide an overview of its mechanism, key quantitative data, and detailed protocols for its application in cell-based assays.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the proliferation, migration, and invasion of cancer cells.[5] Its mechanism is directly linked to the inactivation of the JAK2/STAT3 signaling pathway.[3][5] Studies in lung cancer cell lines (A549 and NCI-H226) have shown that treatment with this compound leads to a significant down-regulation in the phosphorylation levels of both JAK2 (p-JAK2) and STAT3 (p-STAT3), while the total protein levels of JAK2 and STAT3 remain unchanged.[5] This effect is comparable to that of known JAK2/STAT3 inhibitors like AG490.[5] By preventing the phosphorylation and subsequent activation of these key signaling proteins, this compound effectively blocks the downstream signaling cascade that promotes cancer cell survival and metastasis.[5]

MulberrofuranG_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates Cytokine Cytokine / Growth Factor Cytokine->Receptor Binds pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Transcription pSTAT3_dimer->Gene Translocates to Nucleus MulberrofuranG This compound Inhibition Inhibition MulberrofuranG->Inhibition Inhibition->pJAK2 Inhibits Phosphorylation

Caption: this compound inhibits the JAK2/STAT3 pathway by blocking JAK2 phosphorylation.

Data Presentation

The inhibitory effects of this compound on cancer cell lines have been quantified, providing essential data for experimental design.

ParameterCell LineValueReference
IC₅₀ (Cell Proliferation) A549 (Lung Adenocarcinoma)22.5 µM[3][5]
NCI-H226 (Lung Squamous Carcinoma)30.6 µM[3][5]
IC₅₀ (SARS-CoV-2 Infection) Vero Cells1.55 µM[3][6]
IC₅₀ (NOX Inhibition) N/A6.9 µM[3]
IC₅₀ (HBV DNA Replication) HepG 2.2.15 Cells3.99 µM[3][7]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on the JAK2/STAT3 pathway.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells to determine cell viability and proliferation after treatment with this compound.

Materials:

  • A549 or NCI-H226 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • CCK-8 or MTT reagent[8]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC₅₀ value (e.g., 1, 5, 10, 25, 50, 100 µM).[5] Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (DMSO) at the same concentration as the highest treatment dose.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[3][5]

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[8]

  • Data Acquisition: For CCK-8, measure the absorbance at 450 nm. For MTT, first add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals, then measure absorbance at 570 nm.[8]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells in 96-well Plate Treat 2. Treat Cells with This compound Seed->Treat Incubate 3. Incubate for 24-48 hours Treat->Incubate AddReagent 4. Add CCK-8 or MTT Reagent Incubate->AddReagent Read 5. Measure Absorbance AddReagent->Read Calculate 6. Calculate IC₅₀ Read->Calculate

Caption: Workflow for determining cell viability after this compound treatment.

Western Blot Analysis for p-JAK2 and p-STAT3

This protocol is used to quantify the levels of phosphorylated and total JAK2 and STAT3 proteins.

Materials:

  • 6-well plates

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane[9]

  • Transfer buffer and apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Culture and Lysis: Culture A549 or NCI-H226 cells in 6-well plates and treat with this compound (e.g., at IC₅₀ concentration) for 24 hours.[5] Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9][10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[10]

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.

Western_Blot_Workflow Lysis 1. Cell Lysis & Protein Quantification SDS_PAGE 2. SDS-PAGE (Separation) Lysis->SDS_PAGE Transfer 3. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 4. Blocking Transfer->Block Antibody 5. Primary & Secondary Antibody Incubation Block->Antibody Detect 6. Chemiluminescent Detection Antibody->Detect Analyze 7. Densitometry Analysis Detect->Analyze

Caption: Key steps in the Western Blot workflow for protein analysis.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3, providing a functional readout of pathway inhibition.

Materials:

  • HEK293T or other suitable cells

  • STAT3-responsive luciferase reporter plasmid (e.g., pGL4.29[CRE/minP/luc2P] for an indirect readout or a custom STAT3-RE plasmid)[11]

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cytokine for pathway activation (e.g., IL-6)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells in a 24-well or 96-well plate with the STAT3-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid. Allow cells to express the reporters for 24 hours.

  • Pre-treatment: Treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a suitable cytokine, such as IL-6 (10 ng/mL), to activate the JAK2/STAT3 pathway.[12] Incubate for an additional 4-6 hours.[12]

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminometry: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity (STAT3-driven) to the Renilla luciferase activity (constitutive control). Compare the normalized activity in treated cells to that of the stimulated, untreated control to determine the extent of inhibition.

Luciferase_Workflow Transfect 1. Co-transfect Cells with Reporter Plasmids Pretreat 2. Pre-treat with This compound Transfect->Pretreat Stimulate 3. Stimulate with Cytokine (e.g., IL-6) Pretreat->Stimulate Lyse 4. Lyse Cells Stimulate->Lyse Measure 5. Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze 6. Normalize Data & Calculate Inhibition Measure->Analyze

Caption: Workflow for the STAT3 luciferase reporter gene assay.

References

Application of Mulberrofuran G in Cerebral Ischemia Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Mulberrofuran G, a natural compound isolated from the root bark of Morus bombycis, in preclinical cerebral ischemia models. The information presented is based on published research demonstrating its neuroprotective effects.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, leads to a cascade of detrimental events including oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, neuronal cell death. This compound has emerged as a promising neuroprotective agent. Studies have shown its efficacy in both in vitro and in vivo models of cerebral ischemia, primarily through the inhibition of NADPH oxidase 4 (NOX4)-mediated reactive oxygen species (ROS) generation and subsequent ER stress.[1][2]

Mechanism of Action

This compound exerts its neuroprotective effects by targeting key pathways involved in ischemic neuronal injury. The proposed mechanism involves:

  • Inhibition of NOX4: this compound directly inhibits the enzymatic activity of NADPH oxidase and reduces the expression of the NOX4 subunit, a major source of ROS in the brain following ischemia-reperfusion injury.[1][2]

  • Reduction of Oxidative Stress: By inhibiting NOX4, this compound significantly decreases the generation of ROS, thereby mitigating oxidative damage to neurons.[1][2]

  • Alleviation of ER Stress: The reduction in oxidative stress leads to the downregulation of key mediators of ER stress, including GRP78/BiP, phosphorylated IRE1α, XBP1, and CHOP.[1]

  • Inhibition of Apoptosis: Consequently, this compound inhibits the activation of downstream apoptotic pathways, as evidenced by the reduced expression of activated caspase-9 and caspase-3, and decreased cleavage of PARP.[1]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in both cellular and animal models of cerebral ischemia.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia
Treatment GroupDose (mg/kg)Reduction in Infarct Volume (%)
Vehicle Control-0
This compound0.2Significant Reduction
This compound1Significant Reduction
This compound5Significant Reduction

Data is derived from a study utilizing a middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats. The precise percentage of reduction was not stated in the abstract, but was described as significant.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol simulates ischemic conditions in a neuronal cell culture model.

Cell Line: SH-SY5Y human neuroblastoma cells.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in standard medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • OGD Induction:

    • Replace the normal culture medium with glucose-free DMEM.

    • Transfer the cells to a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a duration determined by preliminary optimization (e.g., 4-6 hours).

  • Reoxygenation:

    • Remove the cells from the hypoxic chamber.

    • Replace the glucose-free medium with the original, complete culture medium.

    • Return the cells to the standard incubator (37°C, 5% CO2) for a reoxygenation period (e.g., 24 hours).

  • This compound Treatment: this compound can be added to the culture medium at various concentrations before, during, or after the OGD period to assess its protective effects.

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

This surgical protocol induces focal cerebral ischemia in rodents, closely mimicking human stroke.

Animal Model: Sprague-Dawley rats.

Protocol:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or chloral hydrate).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture (e.g., 4-0) coated at the tip with poly-L-lysine or silicone via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion Period: Maintain the occlusion for a specific duration (e.g., 90-120 minutes).

  • Reperfusion: Withdraw the suture to allow for the restoration of blood flow to the MCA territory.

  • This compound Administration: Administer this compound (e.g., intraperitoneally or intravenously) at the desired doses (0.2, 1, and 5 mg/kg) at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion).[1][2]

  • Post-Operative Care: Suture the incision, and provide appropriate post-operative care, including monitoring of body temperature.

  • Outcome Assessment: After a set period (e.g., 24 hours), assess the neurological deficit and measure the infarct volume using methods like TTC staining.

Visualizations

Signaling Pathway of this compound in Neuroprotection

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Workflow for In Vivo MCAO/R Model

MCAO_Workflow Start Start: Sprague-Dawley Rats Anesthesia Anesthesia Start->Anesthesia Surgery MCAO Surgery (Suture Insertion) Anesthesia->Surgery Occlusion Occlusion Period (e.g., 120 min) Surgery->Occlusion Reperfusion Reperfusion (Suture Removal) Occlusion->Reperfusion Treatment This compound Treatment (0.2, 1, 5 mg/kg) or Vehicle Reperfusion->Treatment PostOp Post-Operative Care & Recovery (24 hours) Treatment->PostOp Assessment Neurological Deficit Scoring PostOp->Assessment Sacrifice Euthanasia & Brain Collection Assessment->Sacrifice Staining TTC Staining Sacrifice->Staining Analysis Infarct Volume Analysis Staining->Analysis End End: Data Comparison Analysis->End

Caption: Workflow for MCAO/R model and this compound evaluation.

References

Application Notes and Protocols: Utilizing Mulberrofuran G for the Investigation of Viral Entry Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G, a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a valuable tool for virological research, particularly in the study of viral entry mechanisms. Its demonstrated ability to inhibit the entry of specific viruses, most notably SARS-CoV-2, provides a foundation for its use as a chemical probe to dissect the initial and critical stages of viral infection. These application notes provide a comprehensive overview of the use of this compound in this context, including its mechanism of action, quantitative data, and detailed experimental protocols. The primary focus of this document is on SARS-CoV-2, for which the mechanism of entry inhibition by this compound is best characterized. Information on its activity against other viruses is also included to highlight broader potential applications.

Mechanism of Action: Inhibition of SARS-CoV-2 Entry

This compound has been shown to effectively block the entry of SARS-CoV-2 into host cells by directly interfering with the initial attachment step of the viral life cycle.[1][2][3] The canonical entry pathway for SARS-CoV-2 involves the binding of the receptor-binding domain (RBD) of its spike (S) protein to the human angiotensin-converting enzyme 2 (ACE2) receptor on the surface of host cells.[1] this compound inhibits this crucial interaction, thereby preventing the virus from gaining entry into the cell.[1][4] In silico modeling and kinetic analyses have suggested that this compound has a high affinity for both the SARS-CoV-2 spike protein and the human ACE2 receptor, further supporting its role as a potent inhibitor of their binding.[1]

SARS_CoV_2_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binding Viral Entry Viral Entry ACE2 Receptor->Viral Entry Mediates This compound This compound This compound->Spike Protein Inhibits Binding This compound->ACE2 Receptor Inhibits Binding

Caption: this compound inhibits SARS-CoV-2 entry by blocking the interaction between the viral Spike protein and the host ACE2 receptor.

Quantitative Data

The inhibitory activity of this compound against SARS-CoV-2 has been quantified in various assays. The following table summarizes the key findings from published studies.

Assay Virus/Components Cell Line Parameter Value Reference
Competitive ELISASpike S1 RBD and ACE2 Receptor-IC5010.23 µM[1][5]
Viral Infection AssayClinical Isolate of SARS-CoV-2VeroIC501.55 µM[5]
Anti-Hepatitis B Virus AssayHepatitis B Virus (HBV)HepG 2.2.15IC50 (DNA Replication)3.99 µM[6][7]

Note: For Hepatitis B Virus, the reported IC50 value is for the inhibition of DNA replication, and it has not been conclusively demonstrated that this compound inhibits HBV entry.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effect of this compound on SARS-CoV-2 entry. These protocols can be adapted to study the effects of this compound on the entry of other viruses.

Competitive ELISA for Spike-ACE2 Binding Inhibition

This assay is designed to quantify the ability of this compound to inhibit the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor in a cell-free system.

ELISA_Workflow Coat Plate Coat 96-well plate with Spike S1 RBD Incubate Incubate ACE2 receptor with this compound Coat Plate->Incubate Add to Plate Add ACE2-Mulberrofuran G mixture to the plate Incubate->Add to Plate Wash Wash to remove unbound components Add to Plate->Wash Add Detection Ab Add HRP-conjugated anti-ACE2 antibody Wash->Add Detection Ab Wash 2 Wash Add Detection Ab->Wash 2 Add Substrate Add chemiluminescent substrate Wash 2->Add Substrate Measure Signal Measure luminescence Add Substrate->Measure Signal

Caption: Workflow for the competitive ELISA to measure inhibition of Spike-ACE2 binding.

Materials:

  • Recombinant SARS-CoV-2 Spike S1 RBD protein

  • Biotinylated recombinant human ACE2 receptor protein

  • This compound

  • 96-well microplates

  • Streptavidin-coated plates or coating buffer (e.g., PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • HRP-conjugated anti-biotin antibody or streptavidin-HRP

  • Chemiluminescent substrate

  • Plate reader with luminescence detection capabilities

Protocol:

  • Coating: Coat a 96-well plate with the SARS-CoV-2 spike S1 RBD protein at a concentration of 1-2 µg/mL in PBS overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Inhibition Reaction: In a separate plate, pre-incubate a constant concentration of biotinylated ACE2 receptor with serial dilutions of this compound for 1 hour at 37°C.

  • Binding: After washing the spike-coated plate, add the ACE2-Mulberrofuran G mixture to the wells and incubate for 1-2 hours at 37°C.

  • Detection: Wash the plate three times with wash buffer. Add HRP-conjugated streptavidin to each well and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate five times with wash buffer. Add the chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control with no this compound. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

SARS-CoV-2 Pseudovirus Entry Assay

This assay utilizes a replication-defective viral vector (e.g., lentivirus or VSV) that expresses the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP). This allows for the safe and quantitative measurement of viral entry into host cells.[1]

Materials:

  • HEK293T cells stably expressing human ACE2 and TMPRSS2[1]

  • SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles carrying a reporter gene

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent or flow cytometer/fluorescence microscope for GFP detection

Protocol:

  • Cell Seeding: Seed HEK293T-ACE2/TMPRSS2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 18-24 hours.[1]

  • Treatment and Infection: Pre-incubate the SARS-CoV-2 pseudovirus with serial dilutions of this compound for 1 hour at 37°C.[1]

  • Remove the culture medium from the cells and add the virus-drug mixture.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Quantification:

    • For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

    • For GFP reporter: Measure GFP expression using flow cytometry or a fluorescence microscope.[1]

  • Data Analysis: Normalize the reporter signal to a no-drug control and calculate the percentage of inhibition. Determine the EC50 value from the dose-response curve.

Vero Cell Infection Assay with a Clinical Isolate of SARS-CoV-2

This assay uses a replication-competent clinical isolate of SARS-CoV-2 to assess the antiviral activity of this compound in a more biologically relevant system. This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials:

  • Vero cells[1]

  • Clinical isolate of SARS-CoV-2

  • This compound

  • Cell culture medium

  • 384-well plates[1]

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Primary antibody against SARS-CoV-2 nucleocapsid (N) protein[1]

  • Alexa Fluor 488-conjugated secondary antibody[1]

  • Hoechst 33342 for nuclear staining[1]

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed Vero cells in a 384-well plate at a density of 1.2 x 10^4 cells/well and incubate for 24 hours.[1]

  • Treatment: Treat the cells with serial dilutions of this compound for 1 hour.[1]

  • Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.0125.[1]

  • Incubation: Incubate the infected cells for 24 hours at 37°C.[1]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Incubate with the primary anti-N antibody.

    • Wash and incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342.[1]

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of infected cells (positive for N protein staining) and total cells (Hoechst staining).

  • Data Analysis: Calculate the percentage of infection for each concentration of this compound and determine the IC50 value.

Broader Applications and Future Directions

While the antiviral activity of this compound against SARS-CoV-2 entry is well-documented, its potential to inhibit the entry of other viruses warrants further investigation.

  • Hepatitis B Virus (HBV): this compound has been shown to inhibit HBV DNA replication.[6][7] Although this suggests an effect on the later stages of the viral life cycle, the possibility of an additional role in inhibiting HBV entry cannot be excluded and represents an area for future research. The HBV entry mechanism is complex, involving the sodium taurocholate cotransporting polypeptide (NTCP) receptor. Assays could be designed to investigate if this compound interferes with the interaction between the HBV surface antigen and NTCP.

  • Other Enveloped Viruses: The protocols described for SARS-CoV-2 can be adapted to study the effect of this compound on the entry of other enveloped viruses, such as influenza virus, Ebola virus, or other coronaviruses. This would involve using pseudoviruses expressing the respective viral envelope glycoproteins or working with the live viruses in appropriate biosafety containment facilities. Studies on other compounds from Morus alba have shown activity against influenza virus and norovirus, suggesting that this class of compounds may have broad-spectrum antiviral properties.[8][9]

Conclusion

This compound is a valuable research tool for investigating viral entry mechanisms, particularly for SARS-CoV-2. The detailed protocols provided herein offer a framework for researchers to utilize this compound to dissect the molecular events of viral entry and to screen for novel antiviral agents. Further exploration of this compound's activity against a broader range of viruses is a promising avenue for future research in the field of virology and drug discovery.

References

Application Notes and Protocols: Assessing the Effect of Mulberrofuran G on Reactive Oxygen Species (ROS) Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G, a natural compound isolated from Morus species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[1] A key mechanism underlying these properties is its ability to modulate intracellular levels of reactive oxygen species (ROS). This compound is a known inhibitor of NADPH oxidase (NOX), a major enzymatic source of cellular ROS, with a reported IC50 of 6.9 μM.[1] Furthermore, studies have demonstrated its efficacy in suppressing ROS production in neuronal cells under oxidative stress, an effect linked to the inhibition of the NOX4 isoform.[1][2] This document provides detailed protocols for assessing the impact of this compound on both total intracellular and mitochondrial ROS production.

Data Presentation

The following table summarizes the quantitative data currently available for this compound's effect on ROS-related processes.

ParameterValueCell Line/SystemCommentsReference
NOX Inhibition (IC50) 6.9 μMEnzyme AssayDemonstrates direct inhibition of NADPH oxidase, a primary ROS-generating enzyme.[1]
Effective Concentration for ROS Suppression 0.016 - 2 μMSH-SY5Y Cells (Oxygen-Glucose Deprivation/Reoxygenation)Suppresses ROS production and alleviates ER stress in a model of ischemic injury. The mechanism is associated with NOX4 inhibition.[1][2]

Signaling Pathway

MulberrofuranG_ROS_Pathway MulberrofuranG This compound NOX NADPH Oxidase (NOX) MulberrofuranG->NOX Inhibits ROS Reactive Oxygen Species (ROS) NOX->ROS Generates OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress Induces

Caption: this compound's mechanism of ROS reduction.

Experimental Protocols

Protocol 1: Assessment of Total Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is designed to measure the overall intracellular ROS levels in response to this compound treatment.

Materials:

  • Human neuroblastoma cell line (SH-SY5Y) or murine macrophage cell line (RAW 264.7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • ROS inducer (e.g., H₂O₂ or Lipopolysaccharide (LPS))

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y or RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range from 0.01 µM to 20 µM.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).

    • Incubate the cells for 1 to 24 hours, depending on the experimental design.

  • Induction of Oxidative Stress (Optional):

    • To investigate the protective effect of this compound, induce oxidative stress after the pre-treatment period.

    • For SH-SY5Y cells, a typical inducer is H₂O₂ (e.g., 100-500 µM for 1-3 hours).

    • For RAW 264.7 cells, LPS (e.g., 1 µg/mL for 18-24 hours) can be used to induce an inflammatory response and associated ROS production.

  • DCFH-DA Staining:

    • Prepare a fresh 10 µM working solution of DCFH-DA in serum-free DMEM. Protect the solution from light.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Protocol 2: Assessment of Mitochondrial ROS Production using MitoSOX Red

This protocol specifically measures superoxide levels within the mitochondria.

Materials:

  • Same as Protocol 1, with the exception of DCFH-DA.

  • MitoSOX™ Red mitochondrial superoxide indicator.

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Induction of Mitochondrial Oxidative Stress (Optional):

    • Induce mitochondrial-specific oxidative stress if required by the experimental design (e.g., using Antimycin A).

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • After incubation, wash the cells gently three times with warm PBS.

    • Add 100 µL of warm culture medium or PBS to each well.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively, or visualize using a fluorescence microscope.

Experimental Workflow

Experimental_Workflow Start Start CellCulture Cell Seeding (SH-SY5Y or RAW 264.7) Start->CellCulture Treatment This compound Treatment (0.01 - 20 µM) CellCulture->Treatment Induction Induce Oxidative Stress (e.g., H₂O₂ or LPS) Treatment->Induction Staining Stain with ROS Probe (DCFH-DA or MitoSOX Red) Induction->Staining Measurement Measure Fluorescence (Plate Reader or Microscope) Staining->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing this compound's effect on ROS.

References

Methodology for Testing Mulberrofuran G in Anti-Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G, a natural benzofuran derivative isolated from the root bark of Morus alba, has demonstrated significant potential as an anti-cancer agent.[1][2] Preclinical studies have revealed its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer models. This document provides a comprehensive guide with detailed application notes and experimental protocols for investigating the anti-cancer properties of this compound. The methodologies outlined herein are designed to be a valuable resource for researchers in oncology and drug discovery.

Summary of Anti-Cancer Activity

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3] This inhibition leads to the downregulation of proteins involved in cell proliferation and survival. Furthermore, this compound has been shown to induce apoptosis by activating key executioner proteins like caspase-3 and caspase-9, and promoting the cleavage of poly (ADP-ribose) polymerase (PARP).[4] The compound also appears to induce cell cycle arrest, providing another avenue for its anti-proliferative effects.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a benchmark for its cytotoxic potential.

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Adenocarcinoma22.5[3]
NCI-H226Lung Squamous Cell Carcinoma30.6[3]
SH-SY5Y Neuroblastoma Not explicitly for cytotoxicity, but showed protective effects at low µM concentrations against ischemic injury-induced cell death.[4]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) can be quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Diagrams of Methodologies and Signaling Pathways

experimental_workflow cluster_invitro In Vitro Studies cluster_data_analysis Data Analysis cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay western_blot Western Blot treatment->western_blot ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

signaling_pathway cluster_jak_stat JAK/STAT Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Mulberrofuran_G This compound pJAK2 p-JAK2 Mulberrofuran_G->pJAK2 Inhibits pSTAT3 p-STAT3 Mulberrofuran_G->pSTAT3 Inhibits cleaved_Caspase9 Cleaved Caspase-9 Mulberrofuran_G->cleaved_Caspase9 Induces p27 p27 Mulberrofuran_G->p27 Upregulates CDK4 CDK4 Mulberrofuran_G->CDK4 Downregulates JAK2 JAK2 JAK2->pJAK2 STAT3 STAT3 STAT3->pSTAT3 pJAK2->pSTAT3 Phosphorylation pSTAT3->p27 Inhibits transcription pSTAT3->CDK4 Promotes transcription Caspase9 Caspase-9 Caspase9->cleaved_Caspase9 Caspase3 Caspase-3 cleaved_Caspase3 Cleaved Caspase-3 Caspase3->cleaved_Caspase3 PARP PARP cleaved_PARP Cleaved PARP PARP->cleaved_PARP cleaved_Caspase9->cleaved_Caspase3 cleaved_Caspase3->cleaved_PARP Apoptosis Apoptosis cleaved_PARP->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest Promotes CDK4->Cell_Cycle_Arrest Inhibits progression

Caption: Proposed signaling pathways modulated by this compound in cancer cells.

References

Application Notes and Protocols for Biolayer Interferometry (BLI) Analysis of Mulberrofuran G Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mulberrofuran G

This compound is a natural benzofuran derivative isolated from Morus alba L. (white mulberry) that has garnered significant interest in the scientific community for its diverse pharmacological activities. It has been reported to exhibit anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[1] The mechanism of action for these activities is attributed to its ability to interact with and modulate the function of various protein targets. Known targets of this compound include NADPH oxidase (NOX), tyrosinase, protein tyrosine phosphatase 1B (PTP1B), and α-glucosidase.[1][2][3] Furthermore, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway and has been investigated for its potential to block the entry of SARS-CoV-2 into host cells by binding to the spike protein S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][4] Understanding the binding kinetics of this compound to its various targets is crucial for elucidating its therapeutic potential and for the development of novel drugs.

Principles of Biolayer Interferometry (BLI)

Biolayer Interferometry (BLI) is a label-free optical biosensing technique used for real-time monitoring of biomolecular interactions.[3][5] The technology relies on the principle of optical interference. A beam of white light is passed through a fiber-optic biosensor, and the light reflected from two surfaces—an internal reference layer and the biocompatible layer at the tip of the sensor—creates an interference pattern. When a ligand is immobilized on the biosensor tip and subsequently exposed to a solution containing an analyte, the binding of the analyte to the ligand causes a change in the optical thickness of the biocompatible layer. This change results in a shift in the interference pattern, which is measured in real-time as a change in wavelength (nm).

The key phases of a BLI experiment are:

  • Baseline: The biosensor with the immobilized ligand is equilibrated in a buffer to establish a stable baseline.

  • Association: The biosensor is dipped into a solution containing the analyte, and the binding is monitored over time.

  • Dissociation: The biosensor is moved back into a buffer-only solution, and the dissociation of the analyte from the ligand is measured.

By analyzing the association and dissociation curves at various analyte concentrations, key kinetic parameters can be determined, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Quantitative Binding Data for this compound

The following table summarizes the available quantitative data for the interaction of this compound with some of its known protein targets.

Target ProteinMethodk_a (1/Ms)k_d (1/s)K_D (M)IC_50 (µM)K_i (µM)Reference
SARS-CoV-2 Spike S1 RBDBLI1.30 x 10³1.05 x 10⁻³8.08 x 10⁻⁷--[4]
Human ACE2 ReceptorBLI1.13 x 10³1.17 x 10⁻³1.04 x 10⁻⁶--[4]
PTP1BEnzyme Inhibition Assay---0.57 ± 0.040.70[3]
α-GlucosidaseEnzyme Inhibition Assay---1.67 ± 0.021.20[3]
NOXEnzyme Inhibition Assay---6.9-[1]

Note:

  • k_a (Association Rate Constant): The rate at which the analyte binds to the immobilized ligand.

  • k_d (Dissociation Rate Constant): The rate at which the analyte-ligand complex dissociates.

  • K_D (Equilibrium Dissociation Constant): A measure of the affinity of the interaction, calculated as k_d/k_a. A lower K_D value indicates a higher binding affinity.

  • IC_50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to inhibit a biological or biochemical function by 50%.

  • K_i (Inhibition Constant): A measure of the binding affinity of an inhibitor to an enzyme.

Experimental Protocols

Protocol 1: Determination of this compound Binding Kinetics to a Target Protein using Biolayer Interferometry

This protocol provides a general framework for assessing the binding kinetics of this compound (analyte) to a purified target protein (ligand) using a BLI system such as the Octet® (Sartorius) or Gator™ (Gator Bio).

1. Materials and Reagents:

  • BLI Instrument and Software: Octet®, Gator™, or similar.

  • Biosensors: Choose a biosensor compatible with the tag on the target protein (e.g., Streptavidin (SA) for biotinylated proteins, Ni-NTA for His-tagged proteins, Amine Reactive (AR2G) for covalent immobilization).

  • Target Protein: Purified protein of interest (e.g., JAK2, PTP1B) with an appropriate tag for immobilization.

  • This compound: High-purity compound.

  • Assay Buffer: A suitable buffer for both the protein and this compound, such as Phosphate Buffered Saline (PBS) with 0.05% Tween-20 and 1% DMSO. The buffer should be consistent throughout the experiment.

  • Regeneration Buffer (if applicable): A solution to remove bound analyte from the ligand without denaturing the ligand, allowing for biosensor reuse (e.g., 10 mM Glycine pH 2.0).

  • 96-well or 384-well black microplates.

2. Experimental Procedure:

Step 1: Analyte Preparation

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations to be tested (e.g., 0 nM, 50 nM, 100 nM, 200 nM, 400 nM).[4] Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level that affects the target protein's activity.

Step 2: Ligand Immobilization

  • Pre-hydrate the biosensors in the assay buffer for at least 10 minutes.

  • Prepare the target protein solution at an appropriate concentration in the assay buffer (e.g., 10-20 µg/mL).

  • Immobilize the target protein onto the biosensors according to the manufacturer's instructions for the chosen biosensor chemistry. For example, for a biotinylated protein on an SA biosensor, simply dip the biosensor into the protein solution until the desired immobilization level is reached.

Step 3: BLI Assay Setup

  • Set up a 96-well plate with the required solutions:

    • Wells for Baseline: Assay buffer.

    • Wells for Association: Serial dilutions of this compound.

    • Wells for Dissociation: Assay buffer.

  • Place the plate into the BLI instrument.

Step 4: Data Acquisition

The typical steps in the data acquisition protocol are as follows:

  • Baseline (60-120 seconds): The immobilized biosensors are dipped into wells containing only the assay buffer to establish a stable baseline.

  • Loading (if not pre-immobilized): This step is for immobilizing the ligand in real-time.

  • Association (120-300 seconds): The biosensors are moved to the wells containing the different concentrations of this compound. The binding of the small molecule to the immobilized protein is recorded.

  • Dissociation (300-600 seconds): The biosensors are then moved to wells containing only the assay buffer, and the dissociation of this compound is monitored.

Step 5: Data Analysis

  • Reference Subtraction: Subtract the signal from a reference biosensor (without immobilized ligand or with an irrelevant protein) to correct for baseline drift and non-specific binding.

  • Data Fitting: Use the instrument's analysis software to fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model for simple interactions).

  • Kinetic Parameter Calculation: The software will calculate the k_a, k_d, and K_D values from the fitted curves.

Visualizations

Experimental Workflow

BLI_Workflow Biolayer Interferometry Experimental Workflow cluster_prep Preparation cluster_assay BLI Assay Steps cluster_analysis Data Analysis Analyte_Prep Analyte Preparation (this compound Dilutions) Association 2. Association (this compound) Analyte_Prep->Association Ligand_Immobilization Ligand Immobilization (Target Protein on Biosensor) Baseline 1. Baseline (Buffer) Ligand_Immobilization->Baseline Baseline->Association Dissociation 3. Dissociation (Buffer) Association->Dissociation Data_Fitting Data Fitting (1:1 Model) Dissociation->Data_Fitting Kinetics_Calculation Kinetic Parameters (ka, kd, KD) Data_Fitting->Kinetics_Calculation

Caption: BLI Experimental Workflow for Kinetic Analysis.

JAK2/STAT3 Signaling Pathway and Inhibition by this compound

This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is a critical pathway in cell proliferation, differentiation, and apoptosis.[1]

JAK2_STAT3_Pathway Inhibition of JAK2/STAT3 Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 2. Activation JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer 4. Dimerization DNA DNA STAT3_Dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Mulberrofuran_G This compound Mulberrofuran_G->JAK2 Inhibition

Caption: this compound inhibits the JAK2/STAT3 pathway.

References

Application Notes and Protocols: In Silico Docking Simulation of Mulberrofuran G with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in silico docking simulations of Mulberrofuran G with its key protein targets. This compound, a natural compound isolated from mulberry, has demonstrated significant therapeutic potential owing to its antiviral, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Molecular docking is a powerful computational tool to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a protein target at the atomic level.[3] This information is invaluable for understanding its mechanism of action and for the rational design of novel therapeutics.

Target Proteins of this compound

This compound has been shown to interact with several key proteins implicated in various diseases. This section summarizes the primary targets and the associated quantitative data from in silico and in vitro studies.

Table 1: Summary of this compound Target Proteins and In Silico Docking Data

Target ProteinPDB ID / Structure SourceAssociated Disease/FunctionDocking SoftwareBinding Affinity (kcal/mol) / IC50
SARS-CoV-2 Spike Protein6M0J[4]COVID-19 (Viral Entry)AutoDock Vina[4]-8.4[4]
Angiotensin-Converting Enzyme 2 (ACE2)6M0J[4]COVID-19 (Viral Receptor)AutoDock Vina[4]-7.4[4]
Tyrosinase2Y9X (Mushroom Tyrosinase)[5]HyperpigmentationAutoDock 4.2[5]IC50 = 6.35 µM[5][6]
Janus Kinase 2 (JAK2)8G6Z (H. sapiens)[7]Cancer, Inflammation(Hypothetical Docking)-
Signal Transducer and Activator of Transcription 3 (STAT3)6NJS (H. sapiens)[4]Cancer, Inflammation(Hypothetical Docking)-
NADPH Oxidase 4 (NOX4)AF-Q9NPH5-F1 (AlphaFold)[8]Oxidative Stress, Ischemia(Hypothetical Docking)IC50 = 6.9 µM[2]

Experimental Protocols for In Silico Docking

This section provides detailed, step-by-step protocols for performing molecular docking simulations of this compound with its target proteins using AutoDock Vina, a widely used open-source docking program.[9]

General Workflow for In Silico Docking

The following diagram illustrates the general workflow for a typical molecular docking experiment.

G cluster_prep Preparation cluster_proc Processing cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB/AlphaFold) PROT_PREP Protein Preparation (Remove water, add hydrogens) PDB->PROT_PREP LIG Ligand Structure (PubChem) LIG_PREP Ligand Preparation (Energy minimization) LIG->LIG_PREP GRID Grid Box Generation PROT_PREP->GRID DOCK Run Docking Simulation (AutoDock Vina) LIG_PREP->DOCK GRID->DOCK RESULTS Analyze Docking Poses & Binding Energies DOCK->RESULTS VISUAL Visualize Interactions (PyMOL, Discovery Studio) RESULTS->VISUAL

Figure 1: General workflow for in silico molecular docking.
Protocol 1: Docking of this compound with SARS-CoV-2 Spike Protein and ACE2 Receptor

This protocol is based on the study by Kim et al. (2022).[4]

  • Protein and Ligand Preparation:

    • Download the crystal structure of the SARS-CoV-2 Spike protein in complex with the ACE2 receptor from the Protein Data Bank (PDB ID: 6M0J).[4]

    • Obtain the 3D structure of this compound from the PubChem database (PubChem ID: 196583) in SDF format.[4]

    • Use UCSF Chimera or a similar molecular modeling program to prepare the protein complex. This involves removing water molecules and any non-essential ligands. Add polar hydrogens and assign partial charges.

    • Convert the this compound SDF file to PDBQT format using AutoDock Tools, which will also assign Gasteiger charges and define rotatable bonds.

  • Grid Box Generation:

    • In UCSF Chimera, with the prepared protein and ligand loaded, open the AutoDock Vina tool.

    • Define the search space (grid box) to encompass the binding interface between the Spike protein and the ACE2 receptor. A suggested box dimension is 25 x 40 x 30 Å.[4]

  • Running the Docking Simulation:

    • Set the exhaustiveness parameter to a value between 8 and 32 to ensure a thorough search of the conformational space. Higher values increase computation time but may yield more accurate results.

    • Execute the AutoDock Vina simulation. The program will calculate the binding affinities for different conformations (poses) of this compound within the defined grid box.

  • Analysis of Results:

    • The output will be a log file containing the binding affinity scores (in kcal/mol) for the top-ranked poses.

    • Visualize the docked poses using PyMOL or BIOVIA Discovery Studio Visualizer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the Spike protein and ACE2.[4]

Protocol 2: Docking of this compound with Tyrosinase

This protocol is adapted from the study by Koirala et al. (2018), which investigated the interaction of this compound with mushroom tyrosinase.[5]

  • Protein and Ligand Preparation:

    • Download the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X).

    • Prepare the this compound structure as described in Protocol 1.

    • Prepare the tyrosinase structure by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

  • Grid Box Generation:

    • Identify the active site of tyrosinase, which contains two copper ions.

    • Define a grid box centered on the active site, large enough to accommodate the ligand.

  • Running the Docking Simulation:

    • Use AutoDock 4.2, as specified in the reference study, or a newer version like AutoDock Vina.[5]

    • Set the docking parameters, including the number of genetic algorithm runs (e.g., 100) and other relevant parameters.

  • Analysis of Results:

    • Analyze the resulting docking poses and their corresponding binding energies.

    • Visualize the interactions to understand how this compound binds to the active site residues of tyrosinase. The study by Koirala et al. suggests that the methyl cyclohexene ring moiety is important for inhibition.[5][6]

Protocol 3: Hypothetical Docking of this compound with JAK2/STAT3

While a specific in silico study for this compound with JAK2/STAT3 is not yet published, its known inhibitory effect on this pathway makes it a compelling target for investigation.[10][11] This protocol provides a framework for such a study.

  • Protein and Ligand Preparation:

    • Obtain the crystal structures of human JAK2 (e.g., PDB ID: 8G6Z) and STAT3 (e.g., PDB ID: 6NJS) from the PDB.[4][7]

    • Prepare the this compound structure.

    • Prepare the JAK2 and STAT3 structures by removing co-crystallized ligands and water, adding polar hydrogens, and assigning charges.

  • Grid Box Generation:

    • For JAK2, define the grid box around the ATP-binding site in the kinase domain.

    • For STAT3, the SH2 domain is a common target for inhibitors and can be the focus of the grid box.[4]

  • Running the Docking Simulation:

    • Use AutoDock Vina with appropriate exhaustiveness settings.

  • Analysis of Results:

    • Analyze the binding affinities and poses to predict the binding mode of this compound.

    • Identify key interacting residues in JAK2 and STAT3, which can inform the design of future experimental studies.

Protocol 4: Hypothetical Docking of this compound with NOX4

This compound is a known inhibitor of NOX4.[2][12] A docking simulation can provide insights into its inhibitory mechanism.

  • Protein and Ligand Preparation:

    • As there is no experimental structure for the full-length human NOX4, a high-quality computed structure model from the AlphaFold Protein Structure Database (AF-Q9NPH5-F1) can be used.[8]

    • Prepare the this compound structure.

    • Prepare the NOX4 model by ensuring correct protonation states of residues.

  • Grid Box Generation:

    • Identify the putative NADPH binding site or other potential allosteric sites on the NOX4 structure.

    • Define a grid box encompassing the identified binding pocket.

  • Running the Docking Simulation:

    • Perform the docking using AutoDock Vina.

  • Analysis of Results:

    • Evaluate the predicted binding poses and affinities.

    • Visualize the interactions to hypothesize how this compound may inhibit NOX4 activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a generalized experimental workflow for its in silico analysis.

G cluster_pathway JAK2/STAT3 Signaling Pathway in Cancer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylation Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription MulberrofuranG This compound MulberrofuranG->JAK2 Inhibition MulberrofuranG->STAT3 Inhibition

Figure 2: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

G cluster_pathway Mechanism of SARS-CoV-2 Entry Inhibition Virus SARS-CoV-2 Spike Spike Protein Virus->Spike ACE2 ACE2 Receptor Spike->ACE2 Binding Entry Viral Entry Spike->Entry Mediates HostCell Host Cell ACE2->HostCell ACE2->Entry Facilitates MulberrofuranG This compound MulberrofuranG->Spike Blocks Interaction MulberrofuranG->ACE2 Blocks Interaction

Figure 3: this compound blocks SARS-CoV-2 entry by targeting Spike and ACE2.

G cluster_pathway Tyrosinase Inhibition and Melanogenesis Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin ... MulberrofuranG This compound MulberrofuranG->Tyrosinase Inhibition

Figure 4: this compound inhibits melanin synthesis via tyrosinase inhibition.

These protocols and application notes serve as a starting point for researchers interested in exploring the therapeutic potential of this compound through computational methods. The insights gained from in silico docking can guide further experimental validation and the development of novel drugs targeting these important pathways.

References

Application Notes and Protocols for Mulberrofuran G in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G is a naturally occurring benzofuran derivative isolated from the root bark of Morus species, such as Morus alba L.[1]. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiviral, anti-tumor, and neuroprotective effects[2][3]. These properties make this compound a compelling candidate for further investigation in drug discovery and development. This document provides detailed protocols for the preparation of this compound solutions and its application in common cell-based experiments.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₃₄H₂₆O₈[4]
Molecular Weight 562.57 g/mol [4]
Solubility Soluble in DMSO[5][6]
Storage (Powder) -20°C for up to 3 years[6]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[5][6]

Safety Precautions: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Handle with care, wash skin thoroughly after handling, and avoid release into the environment. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Preparation of this compound Solutions

Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO needed to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Mass (mg) / 562.57 g/mol ) * 100,000

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex or sonicate the solution until the powder is completely dissolved. If precipitation occurs, gentle warming may aid dissolution[5].

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[5].

  • Store the aliquots at -20°C or -80°C for long-term storage[5][6].

Working Solution Preparation

Materials:

  • 10 mM this compound stock solution

  • Appropriate cell culture medium (serum-free for treatment is often recommended)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (preferably ≤ 0.1%) to minimize solvent-induced cytotoxicity[7].

  • Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the treated samples.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound in various cell-based assays.

Cell LineAssayIC₅₀ Value (µM)Reference
A549 (Human Lung Carcinoma)Cell Proliferation22.5[2]
NCI-H226 (Human Lung Squamous Cell Carcinoma)Cell Proliferation30.6[2]
Vero (Monkey Kidney Epithelial)SARS-CoV-2 Infection1.55[5][8]
HepG2.2.15 (Human Hepatoblastoma)HBV DNA Replication3.99[1]
SH-SY5Y (Human Neuroblastoma)NOX4 Inhibition6.9

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures[9][10][11].

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL[11].

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production

This protocol is based on the Griess reaction for the detection of nitrite, a stable product of NO[1][12].

Materials:

  • RAW 264.7 murine macrophage cells (or other suitable cell line)

  • Lipopolysaccharide (LPS)

  • This compound working solutions

  • Griess Reagent (e.g., a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with this compound for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent[1].

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader[13].

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Signaling Pathways and Experimental Workflows

This compound Solution Preparation Workflow

G cluster_stock Stock Solution (10 mM) cluster_working Working Solution A Weigh this compound B Dissolve in DMSO A->B C Aliquot & Store at -80°C B->C D Thaw Stock Solution C->D For Experiment E Serial Dilution in Cell Culture Medium D->E F Final DMSO < 0.5% E->F G Cell-Based Assay F->G Treat Cells

Caption: Workflow for preparing this compound solutions.

Inhibition of JAK2/STAT3 Signaling Pathway by this compound

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. This compound has been shown to inhibit the proliferation and migration of lung cancer cells by inactivating the JAK2/STAT3 signaling pathway[2].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA Target Gene Promoters pSTAT3->DNA Translocation Transcription Gene Transcription (Proliferation, Migration) DNA->Transcription MulberrofuranG This compound MulberrofuranG->JAK2 Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: this compound inhibits the JAK2/STAT3 pathway.

Inhibition of NOX4-Mediated ROS Generation by this compound

NADPH oxidase 4 (NOX4) is an enzyme that generates reactive oxygen species (ROS). Overproduction of ROS can lead to oxidative stress and cellular damage, contributing to various pathologies. This compound has demonstrated protective effects in models of cerebral ischemia by inhibiting NOX4-mediated ROS generation[3].

G cluster_cell Cell NOX4 NOX4 Enzyme ROS Reactive Oxygen Species (ROS) NOX4->ROS Generation NADPH NADPH NADPH->NOX4 O2 O₂ O2->NOX4 OxidativeStress Oxidative Stress & Cell Damage ROS->OxidativeStress MulberrofuranG This compound MulberrofuranG->NOX4 Inhibits

Caption: this compound inhibits NOX4-mediated ROS production.

References

Troubleshooting & Optimization

Technical Support Center: Mulberrofuran G Solubility and Bioassay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mulberrofuran G in bioassays.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1] The addition of a concentrated stock solution (typically in DMSO) to an aqueous environment can cause the compound to precipitate out of solution.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible while maintaining the solubility of this compound. For most cell lines, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[2] Some robust cell lines may tolerate up to 1%, but this should be determined empirically.[2]

  • Use a Co-Solvent System: For in vivo or more complex in vitro systems, a co-solvent system can be employed. A common formulation includes DMSO, PEG300, and Tween 80.[3] This combination enhances the solubility and stability of hydrophobic compounds in aqueous environments.

  • Stepwise Dilution: When preparing your final working solution, add the this compound stock solution to the aqueous buffer or media dropwise while gently vortexing or stirring. This gradual dilution can help prevent localized high concentrations that lead to precipitation.

  • Consider Cyclodextrin Complexation: Encapsulating this compound within cyclodextrins can significantly enhance its aqueous solubility.[4][5] This method creates a host-guest complex where the hydrophobic this compound molecule is shielded within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows for dispersion in aqueous solutions.

Issue: Inconsistent or Unreliable Bioassay Results

Cause: This can be due to several factors, including poor solubility, degradation of the compound in the assay medium, or off-target effects. Flavonoids can be unstable in cell culture media, undergoing oxidative degradation.[1]

Solutions:

  • Confirm Solubilization: Before each experiment, visually inspect your final working solution for any signs of precipitation. If possible, quantify the concentration of this compound in your final assay medium to ensure it is at the desired level.

  • Prepare Fresh Solutions: It is recommended to prepare fresh working solutions of this compound for each experiment to minimize issues related to compound degradation over time.[3]

  • Include Proper Controls: Always include a vehicle control (the solvent system without this compound) to account for any effects of the solvent on the bioassay.

  • Assess Cytotoxicity: Some flavonoids can exhibit cytotoxicity at higher concentrations.[4] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[3][6] It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[6]

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A2: It is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[2] However, the tolerance to DMSO can vary between cell lines. It is best practice to perform a toxicity assay to determine the maximum non-toxic concentration for your specific cells.

Q3: My this compound is precipitating when I add it to my cell culture media. What can I do?

A3: This is a common issue due to the low aqueous solubility of this compound. To address this, you can try lowering the final concentration of your compound, reducing the final percentage of your organic stock solvent, or employing a solubilization enhancement technique such as the use of co-solvents or cyclodextrin complexation. A stepwise, slow addition of the stock solution to your media while stirring can also help.

Q4: How can I improve the bioavailability of this compound for in vivo studies?

A4: For in vivo applications, formulating this compound with a mixture of solvents can improve its solubility and bioavailability. A reported formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Cyclodextrin inclusion complexes are also a well-established method to enhance the oral bioavailability of poorly soluble flavonoids.[4][5][7]

Q5: Is this compound stable in solution?

A5: Like many flavonoids, this compound may be susceptible to degradation in aqueous solutions over time, particularly at physiological pH and temperature.[1] It is recommended to prepare fresh solutions before each experiment and store stock solutions at -20°C or -80°C in an appropriate solvent.[3]

Data Presentation

Table 1: Solubility of this compound

Solvent/FormulationConcentrationNotes
DMSO40 mg/mL (71.10 mM)Sonication is recommended for dissolution.[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (1.78 mM)A formulation suitable for in vivo studies. Sonication is recommended.[3]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleQualitative data; specific concentrations not readily available.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 40 mg/mL).

  • Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Ensure the solution is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex of this compound (General Method)

This protocol is a general guideline based on methods for other flavonoids and may require optimization for this compound.

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to β-cyclodextrin is a common starting point.

  • Preparation of Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin (or a derivative like HP-β-cyclodextrin for increased solubility) in deionized water with stirring. Gentle heating may be required.

  • Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.

  • Stirring/Sonication: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a controlled temperature. Alternatively, ultrasonication can be used to accelerate complex formation.

  • Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR.

Mandatory Visualizations

Signaling Pathways

This compound has been reported to exert its biological effects through the inhibition of several signaling pathways, including the JAK2/STAT3 and NOX4 pathways.

JAK2_STAT3_Pathway Cytokine Cytokine Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activates p-JAK2 p-JAK2 JAK2->p-JAK2 Autophosphorylation STAT3 STAT3 p-JAK2->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3 Dimer p-STAT3 Dimer p-STAT3->p-STAT3 Dimer This compound This compound Nucleus Nucleus p-STAT3 Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Proliferation, Migration Proliferation, Migration Gene Transcription->Proliferation, Migration

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

NOX4_Pathway Ischemic Stimuli Ischemic Stimuli NOX4 NOX4 ROS ROS NOX4->ROS Generates ER Stress ER Stress ROS->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis This compound This compound

Caption: this compound inhibits NOX4-mediated ROS generation and ER stress.

Experimental Workflow

Solubility_Workflow start Start: Solubilize This compound stock_sol Prepare concentrated stock in DMSO start->stock_sol precip_check Precipitation in aqueous media? stock_sol->precip_check no_precip Proceed with bioassay precip_check->no_precip No yes_precip Troubleshoot solubility precip_check->yes_precip Yes optimize_dmso Lower final DMSO concentration yes_precip->optimize_dmso co_solvent Use co-solvent system (e.g., PEG300, Tween 80) yes_precip->co_solvent cyclodextrin Prepare cyclodextrin inclusion complex yes_precip->cyclodextrin optimize_dmso->precip_check co_solvent->precip_check cyclodextrin->precip_check

Caption: Decision workflow for solubilizing this compound for bioassays.

References

determining optimal dosage of Mulberrofuran G in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal dosage of Mulberrofuran G in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

This compound is a natural flavonoid compound isolated from the mulberry plant (Morus alba).[1] It is recognized for a variety of biological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[2] Key mechanisms of action identified in research include:

  • Inhibition of the JAK2/STAT3 pathway: This has been shown to suppress cell proliferation, migration, and invasion in lung cancer cell lines.[2]

  • Inhibition of NOX4: this compound can suppress the generation of reactive oxygen species (ROS) and alleviate endoplasmic reticulum (ER) stress by inhibiting NADPH oxidase 4 (NOX4).[2][3]

  • Antiviral Activity: It has been found to inhibit Hepatitis B virus (HBV) DNA replication and can block the entry of SARS-CoV-2 into host cells by interfering with the binding of the viral spike protein to the ACE2 receptor.[2][4][5][6]

Q2: What is a good starting concentration range for this compound in a new cell line?

A starting point for a dose-response experiment depends heavily on the cell line and the biological question. Based on published data, a broad range of 0.1 µM to 50 µM is a reasonable starting point for initial screening. For neuroprotective effects, concentrations have been as low as 0.016 µM, while anti-cancer studies have used up to 100 µM.[2] It is critical to perform a dose-response curve to determine the optimal concentration for your specific model system.

Q3: How should I dissolve and store this compound?

This compound has limited solubility in water but is soluble in organic solvents.[1]

  • Dissolving: For cell culture use, it is recommended to prepare a concentrated stock solution in a solvent like DMSO. For a 40 mg/mL stock, sonication may be required.

  • Storage: The powder form can be stored at -20°C for up to two years. Once dissolved into a stock solution, it should be aliquoted into tightly sealed vials and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature for at least one hour.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Cell Death at Expected Non-Toxic Doses 1. Cell Line Sensitivity: The specific cell line may be highly sensitive to this compound. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Compound Instability: The compound may have degraded in the medium over a long incubation period.1. Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the CC50 (50% cytotoxic concentration) for your specific cell line. 2. Check Solvent Concentration: Ensure the final solvent concentration is consistent across all wells (including vehicle control) and is at a non-toxic level (typically ≤ 0.1% for DMSO). 3. Refresh Media: For longer experiments (> 48 hours), consider refreshing the media with a new dose of this compound.
No Observable Effect at Published Concentrations 1. Low Cell Density: Insufficient cell numbers may prevent the detection of a significant biological effect. 2. Incorrect Endpoint: The chosen assay may not be suitable for detecting the compound's activity in your model. 3. Cell Line Resistance: The cell line may lack the specific target or pathway affected by this compound.1. Optimize Seeding Density: Ensure cells are in a logarithmic growth phase during treatment. 2. Verify Mechanism: Confirm that your cell line expresses the target proteins (e.g., JAK2, STAT3, NOX4). Use a positive control known to induce the effect you are measuring. 3. Try a Different Assay: Consider alternative methods to measure the biological outcome (e.g., a proliferation assay instead of an apoptosis assay).
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Compound Precipitation: this compound may precipitate out of the culture medium at higher concentrations. 3. Edge Effects: Wells on the perimeter of the culture plate may experience different temperature and evaporation rates.1. Improve Seeding Technique: Ensure the cell suspension is homogenous before plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow even settling. 2. Check Solubility: Visually inspect the media under a microscope after adding the compound to check for precipitates. If present, lower the concentration or try a different formulation. 3. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media to create a humidity barrier.

Summary of Reported In Vitro Concentrations

The following table summarizes the effective and cytotoxic concentrations of this compound across various cell lines as reported in the literature.

Cell Line Assay Type Concentration/Result Incubation Time Reference
HEK293T Cytotoxicity (MTT)No significant cytotoxicity below 25 µM24 h[4]
Vero SARS-CoV-2 InhibitionIC50 = 1.55 µM24 h[2]
HepG 2.2.15 CytotoxicityCC50 = 8.04 µMNot Specified[2]
HepG 2.2.15 HBV DNA ReplicationIC50 = 3.99 µMNot Specified[2][5]
A549 (Lung Cancer) Cell ProliferationIC50 = 22.5 µM24 h[2]
NCI-H226 (Lung Cancer) Cell ProliferationIC50 = 30.6 µM24 h[2]
SH-SY5Y (Neuroblastoma) NeuroprotectionEffective at 0.016 - 2 µM4-40 h[2]

Experimental Protocols

Protocol 1: Determining Cytotoxicity (CC50) and Efficacy (IC50) using an MTT Assay

This protocol provides a method to determine the concentration of this compound that is cytotoxic to 50% of the cells (CC50) and the concentration that inhibits 50% of a specific biological activity (IC50).

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "cells only" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the appropriate wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value. A similar process is used for IC50, where the measured outcome is a specific biological activity.

Protocol 2: Western Blot Analysis for Pathway Inhibition (e.g., JAK/STAT)

This protocol is for assessing changes in protein phosphorylation, a key indicator of signaling pathway activity.

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and controls) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil the samples for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run it to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels (e.g., total STAT3) and a loading control (e.g., GAPDH), the membrane can be stripped and re-probed with the respective antibodies.

Visualizations

Experimental Workflow and Signaling Pathways

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-Well Plate B 2. Prepare this compound Serial Dilutions A->B C 3. Add Compound to Cells B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate % Viability G->H I 9. Plot Dose-Response Curve & Determine IC50/CC50 H->I

Caption: Workflow for determining IC50/CC50 values.

Signaling_Pathways cluster_jak_stat JAK/STAT Pathway cluster_nox4 NOX4/ROS Pathway MG1 This compound JAK2 JAK2 MG1->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation, Migration, Invasion pSTAT3->Proliferation Promotes MG2 This compound NOX4 NOX4 MG2->NOX4 Inhibits ROS ROS Generation NOX4->ROS ER_Stress ER Stress ROS->ER_Stress CellDeath Cell Death ER_Stress->CellDeath Induces

Caption: Known signaling pathways inhibited by this compound.

References

overcoming cytotoxicity of Mulberrofuran G at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mulberrofuran G. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound, with a specific focus on addressing the challenge of cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a natural phenolic compound isolated from plants of the Morus species, such as mulberry.[1] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects.[2] Its primary mechanisms of action relevant to cytotoxicity and therapeutic efficacy include:

  • NOX4 Inhibition: this compound is an inhibitor of NADPH oxidase 4 (NOX4), with an IC50 of 6.9 μM.[2] NOX4 is an enzyme that produces reactive oxygen species (ROS). By inhibiting NOX4, this compound can modulate cellular redox status, which can be protective at low concentrations but may contribute to cytotoxicity at higher concentrations.[3][4]

  • JAK2/STAT3 Pathway Inhibition: It suppresses the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[2] This pathway is crucial for cell proliferation, survival, and differentiation, and its inhibition is a key mechanism for the antitumor effects of this compound.[4][5]

  • Induction of Apoptosis: At cytotoxic concentrations, this compound induces programmed cell death (apoptosis) by activating caspases, such as caspase-3 and caspase-9, and promoting the cleavage of poly(ADP-ribose) polymerase (PARP).[2]

Q2: At what concentrations does this compound typically become cytotoxic?

The cytotoxic concentration of this compound is cell-type dependent. For instance, in A549 and NCI-H226 lung cancer cells, significant suppression of proliferation is observed with concentrations ranging from 1-100 μM.[2] The half-maximal cytotoxic concentration (CC50) in HepG 2.2.15 cells is 8.04 μM.[2] It is crucial to determine the optimal therapeutic window for your specific cell line and experimental conditions through dose-response studies.

Q3: Why is this compound cytotoxic at high concentrations?

While the precise mechanisms are still under investigation, the cytotoxicity of many phenolic compounds at high concentrations is often linked to the overwhelming production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.[6][7] Although this compound can have antioxidant effects at low concentrations, at higher concentrations, its interaction with cellular components may lead to a pro-oxidant state, contributing to its cytotoxic effects.

Q4: Are there any known strategies to reduce the cytotoxicity of this compound while maintaining its therapeutic effects?

Currently, there is limited research specifically focused on mitigating this compound's cytotoxicity. However, based on the general principles of reducing drug-induced toxicity, several strategies could be explored:

  • Drug Delivery Systems: Encapsulating this compound in nanoparticle or liposomal formulations could potentially improve its therapeutic index by enabling targeted delivery to tumor cells and reducing exposure to normal tissues.[8][9][10]

  • Combination Therapy: Using this compound in combination with other therapeutic agents could allow for lower, less toxic doses to be used while achieving a synergistic or additive therapeutic effect.[11]

  • Dosing Schedule Optimization: Adjusting the duration and frequency of exposure to this compound may help to minimize toxicity to healthy cells while still exerting its desired effect on target cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity in control (non-cancerous) cell lines The concentration of this compound is too high for the specific cell type.Perform a dose-response curve to determine the IC50 and CC50 values for your control and experimental cell lines to identify a therapeutic window.
The solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control.
Inconsistent results in cytotoxicity assays Variability in cell seeding density.Ensure a consistent number of viable cells are seeded in each well.
Incomplete dissolution of this compound.Prepare a fresh stock solution and ensure complete solubilization before diluting to final concentrations.
Contamination of cell cultures.Regularly check for and address any microbial contamination in your cell cultures.
Loss of therapeutic effect at lower, non-toxic concentrations The concentration is below the therapeutic threshold.Carefully titrate the concentration to find the optimal balance between efficacy and toxicity for your specific application.
The experimental endpoint is not sensitive enough.Consider using more sensitive assays to detect the desired therapeutic effect at lower concentrations.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and inhibitory concentrations of this compound in various cell lines and assays.

Table 1: Cytotoxicity and Inhibitory Concentrations (IC50/CC50) of this compound

Cell LineAssayEndpointConcentration (µM)Reference
A549 (Lung Cancer)Proliferation AssayIC5022.5[2]
NCI-H226 (Lung Cancer)Proliferation AssayIC5030.6[2]
HepG 2.2.15 (Hepatitis B)Cytotoxicity AssayCC508.04[2]
HepG 2.2.15 (Hepatitis B)HBV DNA ReplicationIC503.99[2]
Vero (Kidney Epithelial)SARS-CoV-2 InfectionIC501.55[2]
SH-SY5Y (Neuroblastoma)Oxygen-Glucose DeprivationProtective Effect0.016 - 2[2]

Table 2: Enzyme Inhibition by this compound

EnzymeAssayEndpointConcentration (µM)Reference
NOX4Enzyme Inhibition AssayIC506.9[2]

Experimental Protocols

1. MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

  • Materials:

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

  • Materials:

    • This compound

    • 6-well cell culture plates

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

MulberrofuranG_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization NOX4 NOX4 ROS ROS NOX4->ROS Production Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression Transcription Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis MulberrofuranG This compound MulberrofuranG->JAK2 Inhibits MulberrofuranG->NOX4 Inhibits MulberrofuranG->Caspase9 Induces

Caption: this compound signaling pathways.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed Check_Concentration Is the concentration within the expected therapeutic range for the cell line? Start->Check_Concentration Check_Solvent Is the solvent concentration below the toxic threshold? Check_Concentration->Check_Solvent Yes Optimize_Dose Action: Perform dose-response experiment to determine IC50 and CC50. Check_Concentration->Optimize_Dose No Check_Controls Are control experiments (e.g., untreated, solvent only) behaving as expected? Check_Solvent->Check_Controls Yes Reduce_Solvent Action: Lower the final solvent concentration. Check_Solvent->Reduce_Solvent No Troubleshoot_Assay Action: Review and optimize assay protocol (e.g., cell density, reagent preparation). Check_Controls->Troubleshoot_Assay No Consider_Strategies Consider Mitigation Strategies: - Drug Delivery Systems - Combination Therapy - Dosing Schedule Optimization Check_Controls->Consider_Strategies Yes Optimize_Dose->Check_Concentration Reduce_Solvent->Check_Solvent Troubleshoot_Assay->Check_Controls End End: Cytotoxicity Understood and Potentially Mitigated Consider_Strategies->End

Caption: Troubleshooting workflow for high cytotoxicity.

References

troubleshooting inconsistent results in Mulberrofuran G experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mulberrofuran G experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural compound, a Diels-Alder type adduct, isolated from the root bark of plants of the Morus genus, such as Morus alba L.[1][2]. It has garnered significant interest due to its diverse pharmacological properties. Key biological activities include:

  • Antiviral Activity: this compound has been shown to inhibit the replication of the Hepatitis B virus (HBV)[2]. More recently, it has been identified as a potent inhibitor of the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, suggesting its potential as a therapeutic agent for COVID-19[3][4].

  • Neuroprotective Effects: It exhibits neuroprotective properties by protecting against ischemic injury-induced cell death through the inhibition of NOX4-mediated reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress[5].

  • Anti-cancer Activity: Studies have indicated that this compound can inhibit the proliferation and migration of lung cancer cells by inactivating the JAK2/STAT3 signaling pathway[6][7].

  • Enzyme Inhibition: It acts as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase[1].

Q2: What is the solubility and recommended storage for this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[8]. Its solubility in aqueous solutions is limited.

For long-term storage, it is recommended to store the powdered form at -20°C. If dissolved in a solvent like DMSO, it should be stored at -80°C for up to six months or -20°C for up to one month[9]. Avoid repeated freeze-thaw cycles.

Q3: Where can I source this compound for my experiments?

This compound can be isolated from the root bark of Morus alba L. or purchased from various chemical suppliers that specialize in natural products. When purchasing, ensure the supplier provides a certificate of analysis indicating the purity of the compound.

Troubleshooting Guides

This section provides troubleshooting for common experimental assays used to evaluate the biological activity of this compound.

Inconsistent Results in Bioassays (General)
Problem Possible Cause Suggested Solution
High variability between replicates - Inaccurate pipetting.- Improper mixing of this compound stock solution.- Cell seeding density variation.- Calibrate pipettes regularly.- Ensure complete dissolution of this compound in DMSO before preparing dilutions.- Vortex stock solutions before making serial dilutions.- Use a multichannel pipette for adding reagents to plates.- Ensure a homogenous cell suspension before seeding.
Loss of compound activity over time - Degradation of this compound.- Improper storage of stock solutions.- Prepare fresh dilutions from a concentrated stock for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C in desiccated conditions.
Precipitation of this compound in media - Poor solubility of this compound in aqueous media.- High final concentration of the compound.- Ensure the final DMSO concentration in the culture media is low (typically <0.5%) and consistent across all wells, including controls.- Prepare intermediate dilutions in serum-free media before adding to wells.- Visually inspect wells for precipitation after adding the compound.
Troubleshooting Competitive ELISA for Spike-ACE2 Interaction
Problem Possible Cause Suggested Solution
No or weak signal - Inactive this compound.- Insufficient concentration of this compound.- Problems with primary or secondary antibodies.- Incorrect plate reading wavelength.- Use a fresh stock of this compound.- Test a wider range of concentrations.- Verify the activity of antibodies with a known inhibitor.- Ensure the plate reader is set to the correct wavelength for the substrate used.
High background - Non-specific binding of antibodies.- Insufficient washing.- High concentration of detection antibody.- Ensure adequate blocking with an appropriate blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).- Increase the number of washing steps and ensure complete removal of wash buffer.- Optimize the concentration of the detection antibody.
Inconsistent IC50 values - Variability in incubation times.- Temperature fluctuations.- Edge effects on the microplate.- Standardize all incubation times and temperatures.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Troubleshooting MTT Cell Viability Assay
Problem Possible Cause Suggested Solution
Absorbance values are too low - Low cell number.- Insufficient incubation time with MTT reagent.- Incomplete solubilization of formazan crystals.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.- Increase the incubation time with MTT (can be up to 4 hours).- Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking after adding the solubilization solution (e.g., DMSO).
High background absorbance in control wells - Contamination of media or reagents.- this compound interferes with the MTT assay.- Use sterile techniques and fresh media/reagents.- Include a "compound only" control (this compound in media without cells) to check for direct reduction of MTT by the compound.
Results not correlating with expected cytotoxicity - this compound may be cytostatic rather than cytotoxic at the tested concentrations.- The metabolic activity of cells is altered by this compound without causing cell death.- Complement the MTT assay with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH assay).- Analyze cell cycle progression using flow cytometry.
Troubleshooting SARS-CoV-2 Pseudovirus Neutralization Assay
Problem Possible Cause Suggested Solution
High background luminescence/fluorescence - High multiplicity of infection (MOI).- Autofluorescence of this compound.- Optimize the MOI to achieve a signal-to-background ratio that is in the linear range of detection.- Include control wells with this compound but no pseudovirus to measure and subtract any background fluorescence.
Low neutralization activity - Ineffective concentration of this compound.- Degradation of the compound.- Pseudovirus preparation has low infectivity.- Test a broader concentration range of this compound.- Use freshly prepared dilutions.- Titer the pseudovirus stock before each experiment to ensure consistent infectivity.
High well-to-well variability - Inconsistent pseudovirus addition.- Uneven cell monolayer.- Edge effects.- Use a calibrated multichannel pipette for adding pseudovirus.- Ensure a single-cell suspension before seeding and allow cells to form a uniform monolayer.- Avoid using the outermost wells of the plate.

Quantitative Data Summary

Compound Assay Cell Line/System IC50 / CC50 Reference
This compoundCompetitive ELISA (Spike-ACE2)In vitroIC50: 10.23 µM[1]
This compoundAnti-HBV AssayHepG 2.2.15IC50: 3.99 µM[8]
This compoundCytotoxicity AssayHepG 2.2.15CC50: 8.04 µM[6]
This compoundCell Proliferation (MTT)A549 (Lung Cancer)IC50: 22.5 µM[6]
This compoundCell Proliferation (MTT)NCI-H226 (Lung Cancer)IC50: 30.6 µM[6]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Competitive ELISA for SARS-CoV-2 Spike-ACE2 Interaction

This protocol is adapted from studies investigating inhibitors of the Spike-ACE2 interaction[1].

  • Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant SARS-CoV-2 Spike S1 protein (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of various concentrations of this compound (dissolved in DMSO and diluted in assay buffer) to the wells. Then, add 50 µL of biotinylated human ACE2 protein (e.g., at a pre-optimized concentration) to all wells. Incubate for 1-2 hours at room temperature. Include controls with no inhibitor.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of this compound.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability[1][10][11][12][13].

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a medium with a final DMSO concentration <0.5%). Include vehicle-treated (DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

SARS-CoV-2 Pseudovirus Neutralization Assay

This protocol is based on lentiviral pseudotype neutralization assays[2][14][15].

  • Cell Seeding: Seed target cells (e.g., HEK293T cells stably expressing ACE2 and TMPRSS2) in a 96-well plate and incubate overnight.

  • Compound-Virus Incubation: In a separate plate, serially dilute this compound. Add a fixed amount of SARS-CoV-2 pseudovirus (expressing a reporter like luciferase or GFP) to each dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cells and add the this compound-pseudovirus mixture.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Readout:

    • For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP reporter: Measure the percentage of GFP-positive cells using a flow cytometer or a fluorescence microscope.

  • Analysis: The reduction in reporter signal in the presence of this compound compared to the virus-only control indicates neutralization activity.

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies MG_Isolation This compound Isolation/Purchase Purity_Check Purity Assessment (HPLC, NMR) MG_Isolation->Purity_Check Stock_Solution Stock Solution (DMSO) Purity_Check->Stock_Solution Bio_Assays Biological Assays (ELISA, MTT, etc.) Stock_Solution->Bio_Assays Data_Analysis Data Analysis (IC50/CC50) Bio_Assays->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Data_Analysis->Pathway_Analysis Target_ID Target Identification Pathway_Analysis->Target_ID

Caption: General experimental workflow for investigating this compound.

This compound Inhibition of JAK2/STAT3 Signaling Pathway

JAK2_STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates p_JAK2 p-JAK2 (Active) JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 (Active) STAT3->p_STAT3 Dimerization Dimerization p_STAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (Proliferation, Migration) Nuclear_Translocation->Gene_Expression Mulberrofuran_G This compound Mulberrofuran_G->p_JAK2 Inhibits

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

This compound Inhibition of NOX4-Mediated ROS Generation

NOX4_Pathway Ischemic_Stress Ischemic Stress (e.g., OGD/R) NOX4 NADPH Oxidase 4 (NOX4) Ischemic_Stress->NOX4 Upregulates ROS Reactive Oxygen Species (ROS) NOX4->ROS Generates ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Induces Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis Leads to Mulberrofuran_G This compound Mulberrofuran_G->NOX4 Inhibits

Caption: this compound's neuroprotective effect via NOX4 inhibition.

References

Technical Support Center: Optimizing Mulberrofuran G Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran G in animal studies. The information is designed to address specific challenges related to the delivery of this poorly water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound in animal studies?

A1: The primary challenge in delivering this compound is its poor aqueous solubility.[1][2] This characteristic leads to low oral bioavailability, meaning that only a small fraction of the orally administered dose reaches systemic circulation.[1][2][3] This can result in high variability in experimental outcomes and may necessitate higher doses to achieve therapeutic concentrations, potentially leading to off-target effects.

Q2: What are the potential strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble flavonoids like this compound. These include:

  • Nanotechnology: Reducing the particle size to the nanometer range can increase the surface area for dissolution.[4][5] Methods like nanoprecipitation are commonly used for flavonoids.[4][5]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can create an amorphous solid dispersion (ASD), which has a higher energy state and improved solubility compared to the crystalline form.[6][7]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic compounds.

  • Use of Absorption Enhancers: Certain excipients can improve the permeability of the intestinal membrane.[1]

Q3: What are the known biological activities and signaling pathways affected by this compound?

A3: this compound has been shown to exhibit several biological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[8] It has been demonstrated to inhibit the following signaling pathways:

  • JAK2/STAT3 Pathway: this compound can suppress the proliferation, migration, and invasion of lung cancer cells by inactivating the JAK2/STAT3 signaling pathway.

  • NOX4-Mediated Reactive Oxygen Species (ROS) Generation: It has a protective effect in cerebral ischemia models by inhibiting NOX4-mediated ROS generation and endoplasmic reticulum stress.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

Problem: Inconsistent or low plasma concentrations of this compound are observed after oral administration.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Poor Solubility and Dissolution Rate 1. Particle Size Reduction: Consider formulating this compound as a nanosuspension. 2. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer carrier (e.g., HPMCAS, copovidone).[9]Decreasing particle size increases the surface area-to-volume ratio, enhancing the dissolution rate. Amorphous forms are more soluble than their crystalline counterparts.
Inadequate Formulation Vehicle 1. Vehicle Optimization: For preclinical oral gavage studies, consider vehicles known to enhance the solubility of hydrophobic compounds. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[10][11] 2. Lipid-Based Systems: Explore the use of self-emulsifying drug delivery systems (SEDDS).The choice of vehicle is critical for maintaining the drug in a solubilized state in the gastrointestinal tract.[12] Lipid-based formulations can improve lymphatic uptake and bypass first-pass metabolism.
Rapid Metabolism 1. Co-administration with Metabolic Inhibitors: While not a formulation strategy, co-administering with known inhibitors of relevant metabolic enzymes (if identified) can be used in mechanistic studies to assess the impact of metabolism.Flavonoids can undergo extensive first-pass metabolism in the gut wall and liver.[3]
Issue 2: Difficulty in Preparing a Homogeneous Dosing Solution

Problem: this compound precipitates out of the vehicle during formulation preparation or before administration.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Low Solubility in the Chosen Vehicle 1. Solubility Screening: Test the solubility of this compound in a range of individual and mixed solvent systems acceptable for animal administration (e.g., DMSO, PEG400, corn oil, Cremophor EL).[13] 2. Sequential Addition of Solvents: When using a co-solvent system, dissolve this compound in the primary solvent (e.g., DMSO) first before adding other components like PEG300 and Tween 80, followed by the aqueous component (e.g., saline).A systematic approach to vehicle selection is necessary to find a system that can maintain the desired concentration. The order of solvent addition can significantly impact the final stability of the formulation.
Temperature Effects 1. Gentle Warming and Sonication: Use a water bath and sonication to aid dissolution. Ensure the final solution is at the appropriate temperature before administration.Some compounds require energy input to dissolve completely. However, be cautious of potential degradation with heat-sensitive compounds.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineAssayIC50 (µM)Reference
A549 (Human Lung Adenocarcinoma)Cell Proliferation22.5
NCI-H226 (Human Lung Squamous Cell Carcinoma)Cell Proliferation30.6
HepG 2.2.15 (Hepatitis B Virus Transfected)HBV DNA Replication3.99[14]
Vero (Kidney Epithelial)SARS-CoV-2 Infection1.55
-NOX Enzyme Activity6.9

Note: Currently, there is a lack of publicly available, detailed pharmacokinetic data (e.g., Cmax, Tmax, AUC, oral bioavailability) specifically for this compound in animal models. Researchers are encouraged to perform pilot pharmacokinetic studies to determine these parameters for their specific formulation and animal model. The following table provides a template for presenting such data once obtained.

Table 2: Template for Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)

FormulationRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Oral Bioavailability (%)
Suspension in 0.5% CMCOral10Data not availableData not availableData not availableData not available
Nanoparticle SuspensionOral10Data not availableData not availableData not availableData not available
Solution in 10% DMSO/40% PEG300/5% Tween 80/45% SalineIntravenous2Data not availableData not availableData not available100 (by definition)

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol is a general method for flavonoid nanoparticle preparation and should be optimized for this compound.[4][5]

  • Organic Phase Preparation: Dissolve a specific amount of this compound and a polymer (e.g., PLGA, chitosan) in a water-miscible organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Tween 80, Poloxamer 188) to stabilize the nanoparticles.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of this compound and the polymer as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator or by stirring at room temperature overnight.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation and wash them with deionized water to remove any unencapsulated drug and excess surfactant.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a general guideline for oral gavage in mice and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[4][15][16][17]

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib. Mark the needle to ensure it is not inserted too far.

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.

  • Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the prepared this compound formulation.

  • Needle Removal: Gently remove the needle in the same direction it was inserted.

  • Post-Procedure Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 3: Pharmacokinetic Study Design in Rats

This is a general protocol for a pharmacokinetic study. Specific time points and analytical methods will need to be optimized for this compound.

  • Animal Acclimation and Catheterization: Acclimate rats to the study conditions. For intravenous administration and serial blood sampling, surgical implantation of a jugular vein catheter may be necessary.

  • Dosing:

    • Intravenous (IV) Group: Administer the this compound formulation as a bolus injection or short infusion through the catheter. The IV dose provides the reference for calculating absolute oral bioavailability.

    • Oral (PO) Group: Administer the oral formulation of this compound by gavage.

  • Blood Sampling: Collect blood samples (typically 0.1-0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, clearance, and half-life.[18] Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[19]

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Data Analysis Formulation This compound Formulation (e.g., Nanosuspension, Solid Dispersion) Administration Administration (Oral Gavage or IV Injection) Formulation->Administration Sampling Blood Sampling (Serial Time Points) Administration->Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Troubleshooting_Logic Start Low Oral Bioavailability Observed Check_Solubility Is the compound fully dissolved in the vehicle? Start->Check_Solubility Improve_Formulation Optimize Formulation: - Nanoparticles - Solid Dispersion - Different Vehicle Check_Solubility->Improve_Formulation No Check_Permeability Is intestinal permeability a limiting factor? Check_Solubility->Check_Permeability Yes Improve_Formulation->Check_Permeability Add_Enhancers Consider Absorption Enhancers Check_Permeability->Add_Enhancers Yes Consider_Metabolism Assess First-Pass Metabolism Check_Permeability->Consider_Metabolism No End Improved Bioavailability Add_Enhancers->End Consider_Metabolism->End JAK2_STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation (Phosphorylation) Receptor->JAK2 STAT3 STAT3 Phosphorylation JAK2->STAT3 Dimerization STAT3 Dimerization STAT3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Translocation->Gene_Expression Mulberrofuran_G This compound Mulberrofuran_G->JAK2 Inhibits NOX4_Pathway Stimulus Stimulus (e.g., Ischemia, TNF-α) NOX4 NOX4 Activation Stimulus->NOX4 ROS Increased ROS (Reactive Oxygen Species) NOX4->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Cell_Death Cell Death ER_Stress->Cell_Death Mulberrofuran_G This compound Mulberrofuran_G->NOX4 Inhibits

References

Technical Support Center: Isolation of Pure Mulberrofuran G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of pure Mulberrofuran G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful purification of this bioactive compound from its natural source, primarily the root bark of Morus alba L. (white mulberry).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for isolating this compound?

This compound is a natural compound predominantly isolated from the root bark of Morus alba L.[1][] It has also been reported in other parts of the mulberry plant, such as the twigs and leaves, though the root bark is the most common source mentioned in the literature.[3][4]

Q2: What is the general strategy for isolating this compound?

The general strategy involves a multi-step process that begins with the extraction of the plant material using a suitable solvent, followed by a series of chromatographic purification steps. A typical workflow includes:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, often an ethanol/water mixture.[3]

  • Solvent Partitioning: The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.[3][4]

  • Column Chromatography: The fraction containing this compound is subjected to various column chromatography techniques, such as silica gel, ODS-A (octadecyl-silica), and Sephadex LH-20, to separate it from other components.[3]

  • Final Purification: High-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) may be employed for the final purification to achieve high purity.[5]

Q3: What are some of the major challenges in obtaining pure this compound?

The primary challenges in isolating pure this compound include:

  • Structural Complexity and Isomers: this compound is a Diels-Alder type adduct with a complex stereochemistry. It often co-exists with its isomer, Isothis compound, which has a very similar chemical structure and polarity, making their separation difficult.[1]

  • Low Abundance: As a secondary metabolite, the concentration of this compound in the plant material can be low, leading to low overall yields.

  • Co-elution of Structurally Related Compounds: The crude extract of Morus alba is a complex mixture of flavonoids, benzofurans, and other phenolic compounds, many of which have similar chromatographic behavior to this compound, leading to co-elution.[5][6]

  • Potential for Degradation: Phenolic compounds like this compound can be sensitive to light, heat, and oxidative conditions, which may lead to degradation during the lengthy isolation process.

Q4: How can the purity of the isolated this compound be assessed?

The purity of the final product is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is a standard method to check for the presence of impurities. A single, sharp peak at the expected retention time indicates high purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the isolated compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure and can also reveal the presence of impurities.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound in the final product. Inefficient extraction from the plant material.Optimize the extraction solvent and conditions (e.g., temperature, time). Consider using ultrasound-assisted extraction.[3]
Loss of compound during solvent partitioning.Ensure the pH of the aqueous phase is optimized to prevent the loss of phenolic compounds into the aqueous layer.
Inappropriate selection of chromatographic columns or mobile phases.Screen different stationary phases (e.g., silica, C18, Sephadex) and mobile phase gradients to achieve better separation and recovery.
Co-elution of an impurity with a similar retention time in HPLC. The impurity is likely a structurally related compound or an isomer like Isothis compound.[1]Utilize a high-resolution separation technique such as preparative HPLC with a longer column or a different stationary phase. High-speed counter-current chromatography (HSCCC) can also be effective for separating compounds with similar polarities.[5]
The mobile phase is not optimized for separating the two compounds.Perform a detailed optimization of the mobile phase, including trying different solvent combinations and additives (e.g., a small amount of acid like formic acid to improve peak shape).
Broad or tailing peaks during chromatographic separation. The column is overloaded with the sample.Reduce the amount of sample loaded onto the column.
The compound is interacting strongly with the stationary phase.Adjust the mobile phase composition to reduce strong interactions. For example, in reverse-phase chromatography, increase the organic solvent percentage.
The presence of acidic phenolic hydroxyl groups.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic groups and improve peak shape.
Degradation of the sample during the isolation process. Exposure to light, heat, or air (oxidation).Protect the sample from light by using amber vials. Perform extractions and purifications at lower temperatures. Use solvents that have been degassed to remove dissolved oxygen.
The sample is unstable at the pH of the mobile phase.Buffer the mobile phase to a pH where the compound is more stable.
Difficulty in identifying this compound in the fractions. The concentration in the fractions is too low for detection by TLC.Concentrate the fractions before spotting on the TLC plate. Use a more sensitive visualization method, such as spraying with a specific staining reagent for phenolic compounds.
The TLC system is not resolving the compound from the matrix.Experiment with different TLC plates (e.g., silica, C18) and solvent systems to achieve better separation.

Experimental Protocols

General Protocol for the Isolation of this compound from Morus alba Root Bark

This protocol is a generalized procedure based on methodologies reported in the literature.[1][3][4]

1. Extraction

  • Air-dry the root bark of Morus alba and grind it into a fine powder.

  • Extract the powdered material with 80% aqueous ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.

2. Solvent Partitioning

  • Suspend the crude extract in water and sequentially partition it with n-hexane, ethyl acetate, and n-butanol.

  • Monitor the fractions by TLC or HPLC to determine which fraction is enriched with this compound (typically the ethyl acetate fraction).

  • Evaporate the solvent from the enriched fraction to obtain a dried extract.

3. Column Chromatography

  • Silica Gel Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute with a gradient of chloroform-methanol or hexane-ethyl acetate.

    • Collect fractions and monitor by TLC. Combine fractions containing this compound.

  • ODS-A (C18) Chromatography:

    • Further purify the combined fractions on an ODS-A (C18) column.

    • Elute with a gradient of methanol-water.

    • Collect and combine fractions containing the target compound.

  • Sephadex LH-20 Chromatography:

    • For final cleanup and removal of smaller impurities, use a Sephadex LH-20 column with methanol as the eluent.

4. Final Purification (Preparative HPLC)

  • Perform final purification using preparative HPLC with a C18 column.

  • Use a mobile phase of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%).

  • Isolate the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

Data Presentation

Table 1: Summary of Chromatographic Techniques for this compound Purification

Chromatographic Technique Stationary Phase Typical Mobile Phase Purpose
Silica Gel Column Chromatography Silica Gel (60-120 or 200-300 mesh)Gradient of Hexane:Ethyl Acetate or Chloroform:MethanolInitial fractionation of the crude extract.
ODS-A (C18) Column Chromatography Octadecyl-silicaGradient of Methanol:Water or Acetonitrile:WaterSeparation based on hydrophobicity.
Sephadex LH-20 Column Chromatography Sephadex LH-20Methanol or EthanolSize exclusion and removal of low molecular weight impurities.
Preparative HPLC C18 (e.g., 5 or 10 µm particle size)Gradient of Acetonitrile:Water with 0.1% Formic AcidHigh-resolution final purification.
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid (e.g., Hexane-Ethyl Acetate-Methanol-Water)One phase is stationary, the other is mobile.Alternative high-resolution purification, especially for isomers.

Note: Specific quantitative data on the yield and purity of this compound are not consistently reported across different studies and can vary significantly based on the source material and isolation methodology.

Visualizations

experimental_workflow start Morus alba Root Bark extraction Extraction (80% Ethanol) start->extraction partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel EtOAc Fraction ods_a ODS-A (C18) Column Chromatography silica_gel->ods_a sephadex Sephadex LH-20 Chromatography ods_a->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_mg Pure this compound prep_hplc->pure_mg

Caption: Experimental workflow for the isolation of pure this compound.

troubleshooting_logic start Low Purity/ Co-elution check_isomer Isomer (Isothis compound) Present? start->check_isomer optimize_hplc Optimize HPLC: - Different Column - Modified Mobile Phase check_isomer->optimize_hplc Yes other_impurity Other Impurity check_isomer->other_impurity No use_hsccc Consider HSCCC optimize_hplc->use_hsccc additional_cc Additional Column Chromatography Step other_impurity->additional_cc check_degradation Check for Degradation (MS Analysis) additional_cc->check_degradation

Caption: Troubleshooting logic for addressing low purity in this compound isolation.

References

Technical Support Center: Refining HPLC Methods for Mulberrofuran G Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the quantification of Mulberrofuran G. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Where can I find a validated starting method for this compound quantification by HPLC?

Q2: What are the key parameters to consider when developing an HPLC method for this compound?

A2: The critical parameters for developing a reliable HPLC method for this compound include:

  • Column: A C18 reversed-phase column is the most common and effective choice for separating flavonoids.[1][3]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation of flavonoids from a complex plant extract.[1][4]

  • Detection Wavelength: Based on the UV spectra of similar flavonoid structures, a detection wavelength in the range of 260-280 nm should be optimal for this compound. A photodiode array (PDA) detector is recommended to determine the optimal wavelength and check for peak purity.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of around 30-45°C are common starting points for C18 columns.[5]

Q3: How do I properly validate my developed HPLC method for this compound?

A3: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines or similar regulatory standards.[6][7] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.[8]

  • Accuracy: The closeness of the test results to the true value. This can be determined by recovery studies, where a known amount of this compound is spiked into a sample matrix.[4][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7][8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound and other flavonoids.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction of the analyte with active silanol groups on the column. - Column overload. - Inappropriate mobile phase pH.- Use a base-deactivated column. - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH.
Peak Fronting - Column overload. - Poor sample solubility in the mobile phase.- Decrease the amount of sample injected.[9] - Dissolve the sample in a solvent that is weaker than the mobile phase.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Leaks in the system. - Detector lamp nearing the end of its life.- Use high-purity solvents and degas the mobile phase thoroughly.[10][11] - Flush the system to remove air bubbles. - Check all fittings for leaks. - Replace the detector lamp if necessary.[2]
Inconsistent Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the pump. - Column degradation.- Use a column oven to maintain a constant temperature.[2] - Prepare fresh mobile phase daily and ensure proper mixing. - Purge the pump to remove air bubbles. - Replace the column if it is old or has been subjected to harsh conditions.
Poor Resolution/Overlapping Peaks - Inappropriate mobile phase composition. - Column is not efficient enough. - Sample overload.- Optimize the mobile phase gradient and/or organic solvent composition.[1] - Use a column with a smaller particle size or a longer length. - Reduce the sample concentration.
High Backpressure - Blockage in the system (e.g., guard column, inline filter, or column frit). - Particulate matter in the sample. - Mobile phase precipitation.- Replace the guard column or inline filter. - Filter all samples before injection. - Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions.

Quantitative Data Summary

The following tables summarize typical parameters for HPLC method validation and a starting gradient program for this compound quantification, based on methods for similar compounds.

Table 1: Typical HPLC Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intra-day: ≤ 2% Inter-day: ≤ 5%
LOD (Signal-to-Noise) 3:1
LOQ (Signal-to-Noise) 10:1

Table 2: Suggested Starting HPLC Gradient Program

Time (min)% Aqueous (0.1% Formic Acid)% Acetonitrile
09010
58020
205050
252080
302080
319010
409010

Experimental Protocols

Protocol 1: Extraction of this compound from Morus alba

This protocol describes a general procedure for the extraction of flavonoids, including this compound, from mulberry plant material.

  • Sample Preparation: Air-dry the plant material (e.g., root bark) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% ethanol at a 1:10 solid-to-solvent ratio.

    • Perform the extraction for 24 hours at room temperature with occasional shaking.

    • Alternatively, use ultrasonic-assisted extraction (UAE) for 30 minutes to improve efficiency.[12]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

  • Sample Preparation for HPLC:

    • Dissolve a known amount of the crude extract in the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC Method Validation Procedure

This protocol outlines the steps to validate the developed HPLC method.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of purified this compound in methanol or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to at least five different concentrations covering the expected sample concentration range.

  • Linearity:

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy:

    • Prepare spiked samples by adding known amounts of this compound stock solution to a blank matrix (a sample extract known to not contain this compound) at low, medium, and high concentrations.

    • Analyze the spiked samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze a sample at a medium concentration six times on the same day.

    • Intermediate Precision (Inter-day): Analyze the same sample on three different days.

    • Calculate the relative standard deviation (%RSD) for the results.

  • LOD and LOQ:

    • Determine the concentrations that produce a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ, either by serial dilution of a low-concentration standard or based on the standard deviation of the response and the slope of the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Observe Chromatographic Issue (e.g., Peak Tailing, Baseline Noise) Check_Mobile_Phase Check Mobile Phase - Freshly prepared? - Degassed? - Correct pH? Problem->Check_Mobile_Phase Check_Hardware Check Hardware - Leaks? - Pressure fluctuations? - Column age? Problem->Check_Hardware Check_Sample Check Sample - Correctly prepared? - Filtered? - Overloaded? Problem->Check_Sample Solution_MP Adjust Mobile Phase (e.g., Prepare fresh, degas, adjust pH) Check_Mobile_Phase->Solution_MP Solution_HW Maintain Hardware (e.g., Tighten fittings, replace column/seals) Check_Hardware->Solution_HW Solution_Sample Optimize Sample Prep (e.g., Dilute sample, re-filter) Check_Sample->Solution_Sample Verify Run Test Injection - Is the problem resolved? Solution_MP->Verify Solution_HW->Verify Solution_Sample->Verify Verify->Problem No End Method Optimized Verify->End Yes

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification Start Start: Plant Material (e.g., Morus alba root bark) Grind Grind to Fine Powder Start->Grind Extract Solvent Extraction (e.g., 80% Ethanol) Grind->Extract Concentrate Concentrate Extract (Rotary Evaporation) Extract->Concentrate Prepare_Sample Prepare Sample for Injection (Dissolve and Filter) Concentrate->Prepare_Sample HPLC_Run HPLC Injection and Data Acquisition Prepare_Sample->HPLC_Run Integrate Peak Integration HPLC_Run->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate Calibration Curve Calibrate->Quantify End End: Report Results Quantify->End

Caption: Workflow for this compound quantification from plant material.

References

Technical Support Center: Addressing Limited Bioavailability of Mulberrofuran G in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran G. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.

Troubleshooting Guide

Q1: My in vivo experiments with orally administered this compound are showing low or inconsistent efficacy. What could be the reason?

A1: The primary reason for low in vivo efficacy of this compound is likely its limited oral bioavailability. In vitro studies using Caco-2 cell models, which mimic the intestinal barrier, have shown that this compound is extensively metabolized by intestinal cells. This suggests that a significant portion of the compound is broken down before it can reach systemic circulation.

Troubleshooting Steps:

  • Review Formulation Strategy: The poor water solubility of this compound is a major contributor to its low bioavailability. Consider implementing formulation strategies known to enhance the solubility and absorption of poorly soluble compounds. Refer to the "Strategies to Enhance Bioavailability" section in the FAQs for detailed options.

  • Consider Alternative Administration Routes: For initial in vivo efficacy studies, consider parenteral administration routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism in the gut and liver. This can help establish the compound's potential therapeutic effect when systemic exposure is achieved.

  • Assess Gut Microbiota Interaction: While direct evidence for this compound is limited, the gut microbiome can significantly impact the metabolism of flavonoids. Co-administration with antibiotics (in animal models) or using germ-free animals could help elucidate the role of gut bacteria in its metabolism.

  • Evaluate Potential for Efflux: The involvement of efflux pumps, such as P-glycoprotein, in the transport of this compound across the intestinal epithelium has not been explicitly studied. Co-administration with known P-glycoprotein inhibitors (e.g., verapamil, in preclinical models) could indicate if efflux is a limiting factor.

Q2: I am not observing the expected downstream effects of JAK2/STAT3 or NOX4 inhibition in my in vivo model. How can I troubleshoot this?

A2: This issue is likely linked to insufficient plasma and tissue concentrations of this compound to engage its molecular targets effectively.

Troubleshooting Steps:

  • Confirm Target Engagement in vitro: Before proceeding with extensive in vivo studies, ensure that this compound is inhibiting the JAK2/STAT3 and/or NOX4 pathways in your specific cell lines of interest at achievable concentrations.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a pilot pharmacokinetic study to determine the plasma concentrations of this compound after administration. This data can be correlated with the observed pharmacodynamic effects (i.e., inhibition of target pathways) to establish a dose-response relationship.

  • Dose Escalation Studies: Carefully designed dose-escalation studies in animal models can help determine if a therapeutic window can be achieved with the current formulation and route of administration. Monitor for signs of toxicity.

  • Analyze Tissue Distribution: If your therapeutic target is in a specific organ or tissue, it is crucial to assess the concentration of this compound in that tissue. Poor tissue penetration could be a reason for the lack of efficacy despite adequate plasma levels.

Frequently Asked Questions (FAQs)

Bioavailability and Formulation

Q3: What is the known oral bioavailability of this compound?

A3: Currently, there is no publicly available data quantifying the absolute oral bioavailability of this compound in any species, including humans or preclinical animal models. However, in vitro data strongly suggests that its oral bioavailability is very low due to extensive metabolism in the intestine.

Q4: What are the primary barriers to the oral bioavailability of this compound?

A4: The primary barriers are:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in water, which is the first major hurdle for dissolution in the gastrointestinal tract.

  • Extensive First-Pass Metabolism: In vitro studies have demonstrated that this compound is significantly metabolized by intestinal cells. This rapid breakdown reduces the amount of active compound that can be absorbed into the bloodstream.

Q5: What strategies can be employed to improve the in vivo bioavailability of this compound?

A5: Several formulation and chemical modification strategies can be explored to enhance the bioavailability of poorly soluble compounds like this compound. These approaches, commonly used for flavonoids, aim to increase solubility, improve dissolution rate, and protect the drug from premature metabolism.

Table 1: Strategies to Enhance the Bioavailability of this compound

Strategy CategorySpecific ApproachMechanism of Action
Formulation Modifications Nanoparticle-based systems (Nanoemulsions, Nanosuspensions)Increases surface area for dissolution, can improve absorption via lymphatic uptake.
Solid DispersionsDisperses the drug in a hydrophilic carrier at a molecular level, improving dissolution rate.
Lipid-Based Formulations (e.g., SMEDDS)Solubilizes the lipophilic drug in a lipid matrix, facilitating absorption.
Chemical Modifications AcetylationIncreases lipophilicity, which can enhance membrane permeability.
GlycosylationCan alter solubility and interaction with transporters.
Prodrug ApproachMasks the active molecule to improve absorption and metabolism profile, releasing the active drug in vivo.
Mechanism of Action

Q6: What are the known molecular targets of this compound?

A6: this compound has been shown to inhibit the following signaling pathways:

  • JAK2/STAT3 Pathway: It inhibits the phosphorylation of JAK2 and STAT3, which are key components of a signaling pathway involved in cell proliferation, survival, and inflammation.

  • NOX4 Pathway: this compound inhibits the activity of NADPH oxidase 4 (NOX4), an enzyme that generates reactive oxygen species (ROS). This can protect cells from oxidative stress.

Q7: Can you provide a diagram of the signaling pathways inhibited by this compound?

A7: The following diagrams illustrate the points of inhibition by this compound in the JAK2/STAT3 and NOX4 signaling pathways.

JAK2_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes MulberrofuranG This compound MulberrofuranG->pJAK2 Inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

NOX4_Pathway Stimulus Stimulus (e.g., Angiotensin II) NOX4 NOX4 Stimulus->NOX4 Activates ROS Reactive Oxygen Species (ROS) NOX4->ROS Generates OxidativeStress Oxidative Stress & Cell Damage ROS->OxidativeStress MulberrofuranG This compound MulberrofuranG->NOX4 Inhibits

Caption: Inhibition of the NOX4 pathway by this compound.

Experimental Protocols

Q8: Can you provide a general protocol for assessing the in vitro permeability of this compound using Caco-2 cells?

A8: The following is a generalized protocol for a Caco-2 permeability assay. Researchers should optimize conditions for their specific experimental setup.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in HBSS.

    • To assess apical to basolateral (A-B) permeability, add the this compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • To assess basolateral to apical (B-A) permeability, add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the Transwell® insert.

      • C0 is the initial concentration of the drug in the donor chamber.

Q9: What is a general workflow for an in vivo bioavailability study of a novel this compound formulation in a rodent model?

A9: The following diagram outlines a typical workflow for an in vivo bioavailability study.

InVivo_Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Formulation Prepare this compound Formulation and Control Dosing Administer Formulation (e.g., Oral Gavage) Formulation->Dosing Animals Acclimate and Fast Rodent Models Animals->Dosing Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing LCMS Quantify this compound Concentration by LC-MS/MS Processing->LCMS PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) LCMS->PK_Calc Bioavailability Determine Relative or Absolute Bioavailability PK_Calc->Bioavailability

Caption: General workflow for an in vivo bioavailability study.

Technical Support Center: Optimizing Mulberrofuran G Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Mulberrofuran G from natural extraction. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a potent bioactive Diels-Alder type adduct, a class of natural products formed through a [4+2] cycloaddition reaction.[1][2] It has been isolated from various parts of the mulberry tree, with the root bark of Morus alba (White Mulberry) being a particularly rich source.[3][4] It is also found in the fruits of Morus alba L.[5]

Q2: What are the key factors influencing the extraction yield of this compound?

A2: The extraction yield of this compound and related phenolic compounds is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size). The selection of an appropriate extraction method, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), can also significantly impact the efficiency.[4]

Q3: Which solvents are most effective for extracting this compound?

A3: Polar solvents are generally effective for extracting polyphenols from mulberry. Ethanol and methanol, often in aqueous solutions, are commonly used.[4] The optimal ethanol concentration can vary, with studies on related compounds in mulberry showing good results with concentrations ranging from 35% to 100%.[4] For Diels-Alder adducts from Morus alba fruits, an 80% aqueous methanol solution has been used effectively.[5]

Q4: What are the common methods for purifying this compound from the crude extract?

A4: The purification of this compound and other Diels-Alder adducts from the crude extract typically involves a series of chromatographic techniques. A common strategy is to first partition the crude extract with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The fraction enriched with this compound is then subjected to column chromatography using stationary phases like silica gel, octadecyl silica (ODS), and Sephadex LH-20.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract

  • Question: I have performed an extraction of Morus alba root bark, but my HPLC analysis shows a very low yield of this compound. What could be the problem?

  • Answer: Low yields can stem from several factors. Consider the following:

    • Plant Material: The concentration of secondary metabolites can vary depending on the age, geographical source, and harvesting time of the plant material. Ensure you are using high-quality, properly identified Morus alba root bark.

    • Particle Size: Inefficient grinding of the root bark can lead to poor solvent penetration. A smaller particle size increases the surface area for extraction.

    • Solvent Choice and Concentration: The polarity of the extraction solvent is crucial. If you are using a solvent that is too polar or non-polar, you may not be efficiently extracting this compound. Experiment with different concentrations of ethanol or methanol in water. For related compounds, optimal ethanol concentrations have been found to be around 57.6% to 70%.[4]

    • Extraction Parameters: Sub-optimal temperature and extraction time can lead to low yields. For phenolic compounds in mulberry, temperatures around 50-60°C have been shown to be effective.[4] However, prolonged exposure to high temperatures can lead to degradation. An extraction time of several hours is often employed.[4]

    • Extraction Method: Conventional methods like maceration may not be as efficient as modern techniques. Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve extraction efficiency.[4]

Issue 2: Co-extraction of Interfering Compounds

  • Question: My crude extract is very complex, and I am having difficulty separating this compound from other closely related compounds. What can I do?

  • Answer: The co-extraction of structurally similar compounds is a common challenge in natural product chemistry. Here are some strategies to improve separation:

    • Solvent Partitioning: A preliminary liquid-liquid partitioning of your crude extract can help to remove highly non-polar compounds (e.g., with n-hexane) and highly polar compounds, thereby enriching your target compound in a specific fraction (often the ethyl acetate or n-butanol fraction).[5][6]

    • Multi-step Chromatography: A single chromatographic step is often insufficient. A combination of different chromatographic techniques is recommended. For instance, you can start with silica gel chromatography for initial fractionation, followed by purification on a reverse-phase column (ODS) and/or size-exclusion chromatography (Sephadex LH-20) to separate compounds based on polarity and size, respectively.[6]

    • Optimizing Chromatographic Conditions: Systematically optimize the mobile phase composition for your HPLC or column chromatography. For reverse-phase chromatography, a gradient elution with solvents like methanol-water or acetonitrile-water is typically used.

Issue 3: Potential Degradation of this compound During Extraction and Storage

  • Question: I am concerned about the stability of this compound during my extraction and storage. How can I minimize degradation?

  • Answer: Phenolic compounds, including complex structures like Diels-Alder adducts, can be susceptible to degradation by light, heat, and oxidation.

    • Light Protection: Conduct extraction and purification steps in a dark environment or using amber-colored glassware to prevent photodegradation.

    • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., below 50°C).

    • Inert Atmosphere: If possible, perform extraction and solvent removal under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Proper Storage: Store your crude extract and purified compound at low temperatures (-20°C or below) in a tightly sealed container, protected from light. For solutions, storing under an inert gas and freezing is recommended.

Data Presentation

Plant MaterialExtraction MethodOptimal SolventTemperature (°C)Time (h)Reference
Morus alba rootsMaceration57.6% Ethanol51.319.0[4]
Morus alba root barkMaceration30% Ethanol100Not Specified
Morus nigra fruitsMAE35% EthanolNot Specified0.17 (10 min)[4]
Morus alba leavesUAE60% Ethanol600.5 (30 min)

Note: The data in this table pertains to the optimization of total phenolic and flavonoid content, or other specific compounds, and should be used as a guideline for developing a protocol for this compound.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Morus alba Root Bark

This protocol is a generalized procedure based on methods used for the isolation of Diels-Alder adducts from Morus species.[3][5][6]

  • Preparation of Plant Material:

    • Obtain dried root bark of Morus alba.

    • Grind the root bark into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered root bark (e.g., 1 kg) with 80% aqueous methanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • Collect each fraction and evaporate the solvent to dryness. The ethyl acetate and n-butanol fractions are likely to contain this compound.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol or n-hexane-ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Combine the fractions rich in the target compound.

  • Further Purification:

    • For further purification, use Octadecyl Silica (ODS) column chromatography with a methanol-water or acetonitrile-water gradient.

    • As a final purification step, Sephadex LH-20 column chromatography with methanol as the eluent can be employed to remove smaller impurities.

  • Compound Identification:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Visualizations

experimental_workflow start Morus alba Root Bark grinding Grinding start->grinding extraction Extraction (80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Ethyl Acetate & n-Butanol Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel ods_column ODS Column Chromatography silica_gel->ods_column sephadex Sephadex LH-20 Column Chromatography ods_column->sephadex pure_compound Pure this compound sephadex->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthetic_pathway chalcone Chalcone (Dienophile) cycloaddition [4+2] Cycloaddition chalcone->cycloaddition dehydroprenylphenol Dehydroprenylphenol (Diene) dehydroprenylphenol->cycloaddition enzyme Diels-Alderase Enzyme enzyme->cycloaddition mulberrofuran_g This compound cycloaddition->mulberrofuran_g

Caption: Proposed biosynthetic pathway of this compound via a Diels-Alder reaction.

References

optimizing incubation times for Mulberrofuran G treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mulberrofuran G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound is highly dependent on the cell type, the concentration of the compound used, and the specific biological endpoint being measured. There is no single universal incubation time. Based on published studies, treatment times can range from a few hours to several days.[1][2]

To determine the ideal incubation time for your specific experiment, it is crucial to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and evaluating the desired effect at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours).[3][4]

Q2: I am not observing the expected effect of this compound on my cells. What are the possible reasons?

A2: Several factors could contribute to a lack of an observable effect:

  • Suboptimal Incubation Time: The chosen incubation period may be too short for the biological effect to manifest or so long that secondary effects mask the primary outcome. A time-course experiment is recommended to address this.

  • Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity that confounds the results.[2] A dose-response experiment should be conducted to determine the optimal concentration.

  • Cell Line Specificity: The cellular target and signaling pathways affected by this compound may not be active or relevant in your chosen cell line.[1]

  • Compound Stability: Ensure that the this compound stock solution and working solutions are prepared and stored correctly to maintain their stability and activity.[3] It is often recommended to prepare fresh working solutions for each experiment.[1]

  • Experimental Assay: The assay used to measure the effect may not be sensitive enough or appropriate for the biological question being asked.

Q3: How does this compound exert its biological effects?

A3: this compound is a bioactive natural compound with a range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[1][5][6] Its mechanisms of action are multifaceted and include:

  • NOX Inhibition: It acts as an inhibitor of NADPH oxidase (NOX), with an IC50 of 6.9 μM, which reduces the production of reactive oxygen species (ROS).[1][7]

  • Tyrosinase Inhibition: It is also a known inhibitor of tyrosinase.[1]

  • Signaling Pathway Modulation: this compound has been shown to inhibit the JAK2/STAT3 pathway and can also influence the PI3K/AKT and ERK1/2 MAPK pathways.[1][8]

  • Apoptosis Induction: In some cancer cell lines, it can induce apoptosis through both the cell death receptor and mitochondrial pathways.[8]

Troubleshooting Guide: Optimizing Incubation Times

This guide provides a structured approach to troubleshooting and optimizing incubation times for this compound treatment.

Issue 1: No significant difference between treated and control groups.
Possible Cause Troubleshooting Step
Incubation time is too short. Perform a time-course experiment. Extend the incubation period and include additional, later time points in your analysis.
Drug concentration is too low. Conduct a dose-response experiment to identify the effective concentration range for your cell line.
Cell confluence is too high. High cell density can affect cellular responses. Optimize your seeding density to ensure cells are in the exponential growth phase during treatment.[9]
Compound has degraded. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[1][3]
Issue 2: High variability in results between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent cell passage number. Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.
Variations in incubation conditions. Ensure consistent temperature, CO2 levels, and humidity in the incubator for all experiments.
Edge effects in multi-well plates. Avoid using the outer wells of multi-well plates as they are more prone to evaporation, which can alter drug concentrations.[10]
Inconsistent timing of treatment and harvesting. Standardize the timing of all experimental steps, from cell seeding to final analysis.[3]

Data Presentation: Reported Incubation Times for this compound

The following table summarizes various incubation times and concentrations for this compound as reported in the literature. This data can serve as a starting point for designing your own experiments.

Cell LineConcentration RangeIncubation TimeObserved EffectReference
A549 & NCI-H2261-100 μM24 hInhibition of cell proliferation, migration, and invasion[1]
SH-SY5Y0.016-2 μM4-40 hEnhanced cell viability, suppressed ROS production[1]
Vero0-3 μM24 hInhibition of SARS-CoV-2 infection[1][11]
HepG 2.2.150.89-909.42 μMNot SpecifiedInhibition of HBV DNA replication[1]
HEK293T0-50 μM24 hDetermination of cytotoxicity[11][12]
HL-60Not SpecifiedNot SpecifiedInduction of apoptotic cell death[8]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate to ensure they are in the logarithmic growth phase throughout the experiment.

  • Cell Adherence: Allow cells to adhere and stabilize for 18-24 hours post-seeding.[11][13]

  • Treatment: Treat the cells with a predetermined, fixed concentration of this compound (based on literature or a preliminary dose-response study). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, 48, 72 hours).

  • Analysis: At each time point, harvest the cells and perform the desired assay (e.g., cell viability assay, western blot, qPCR) to measure the effect of the treatment.

  • Data Interpretation: Plot the measured effect against the incubation time to identify the time point at which the optimal or desired effect is observed.

Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
  • Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere for 24 hours.

  • Serial Dilutions: Prepare serial dilutions of this compound in culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a fixed, predetermined time (based on literature or a preliminary time-course study).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, resazurin) to determine the cellular response to the different drug concentrations.[11][12]

  • Data Analysis: Plot cell viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Mulberrofuran_G_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MG This compound NOX NADPH Oxidase (NOX) MG->NOX Inhibits JAK2 JAK2 MG->JAK2 Inhibits Receptor Receptor Receptor->JAK2 PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK ROS ROS NOX->ROS Produces STAT3 STAT3 JAK2->STAT3 STAT3_p p-STAT3 STAT3->STAT3_p Phosphorylation AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression ERK->Gene_Expression STAT3_p->Gene_Expression

Caption: Signaling pathways modulated by this compound.

Incubation_Time_Optimization_Workflow start Start: Define Experimental Goal lit_review Literature Review for Initial Parameters start->lit_review dose_response Dose-Response Experiment (Fixed Time) lit_review->dose_response determine_ic50 Determine IC50/ Effective Concentration dose_response->determine_ic50 time_course Time-Course Experiment (Fixed Concentration) determine_ic50->time_course optimal_time Identify Optimal Incubation Time time_course->optimal_time main_experiment Perform Main Experiment optimal_time->main_experiment end End: Analyze Results main_experiment->end

Caption: Workflow for optimizing incubation time.

Troubleshooting_Logic start No Observable Effect check_time Is the incubation time optimized? start->check_time check_conc Is the concentration appropriate? check_time->check_conc Yes run_time_course Action: Perform Time-Course Experiment check_time->run_time_course No check_stability Is the compound stable? check_conc->check_stability Yes run_dose_response Action: Perform Dose-Response Experiment check_conc->run_dose_response No check_assay Is the assay sensitive enough? check_stability->check_assay Yes prepare_fresh Action: Prepare Fresh Solutions check_stability->prepare_fresh No validate_assay Action: Validate Assay with Positive Control check_assay->validate_assay No re_evaluate Re-evaluate Experiment check_assay->re_evaluate Yes run_time_course->re_evaluate run_dose_response->re_evaluate prepare_fresh->re_evaluate validate_assay->re_evaluate

Caption: Troubleshooting logic for unexpected results.

References

controlling for confounding factors in Mulberrofuran G studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mulberrofuran G (MG) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

1. I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

This compound has limited aqueous solubility, which can be a confounding factor in in vitro experiments. Proper dissolution and vehicle selection are critical for obtaining reproducible results.

Troubleshooting:

  • Vehicle Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[1] For in vivo studies, co-solvents such as PEG300, Tween-80, and SBE-β-CD can be used to improve solubility.[2]

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. For example, a stock of 40 mg/mL (71.10 mM) in DMSO is achievable with sonication.[1]

  • Working Dilution: When preparing the final working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Dissolution Technique: If precipitation occurs upon dilution, gentle heating and/or sonication can aid in dissolution.[1][2] Always add solvents sequentially and ensure the solution is clear before adding the next component.[1]

  • Fresh Preparation: It is recommended to prepare working solutions fresh for each experiment.[1]

Recommended Solvent Formulations:

Formulation ComponentsSolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.22 mM)Recommended for in vivo use. Prepare by adding solvents sequentially.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.22 mM)Alternative for in vivo administration.[2]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.22 mM)Suitable for in vivo studies, but use with caution for dosing periods longer than two weeks.[2]

2. My results show high cytotoxicity even at low concentrations of this compound. How can I differentiate between specific bioactivity and non-specific cytotoxic effects?

It is crucial to distinguish the desired biological effects of this compound from general cytotoxicity, which can be a significant confounding factor.

Troubleshooting:

  • Determine the Cytotoxic Concentration (CC50): First, establish the concentration of this compound that causes 50% cell death in your specific cell line. For example, in HepG 2.2.15 cells, the CC50 was found to be 8.04 μM.[2]

  • Use a Therapeutic Index: Compare the effective concentration (IC50) for your desired effect with the cytotoxic concentration (CC50). A favorable therapeutic index (CC50/IC50) suggests a specific effect. For its anti-HBV activity in HepG 2.2.15 cells, the IC50 is 3.99 μM, yielding a therapeutic index of approximately 2.[2]

  • Dose-Response Curve: Perform a comprehensive dose-response analysis. A specific effect will typically show a sigmoidal curve, while non-specific cytotoxicity may exhibit a steep drop-off in viability at a certain threshold.

  • Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and does not contribute to cytotoxicity.

  • Time-Course Experiment: Assess cytotoxicity at different time points. Some cytotoxic effects may only become apparent after prolonged exposure.

Reported Cytotoxicity and Bioactivity Concentrations:

Cell LineBiological EffectIC50 / Effective ConcentrationCytotoxicity (CC50)Reference
HepG 2.2.15Inhibition of HBV DNA replication3.99 μM8.04 μM[2]
A549Inhibition of cell proliferation22.5 μMNot specified[3]
NCI-H226Inhibition of cell proliferation30.6 μMNot specified[3]
VeroInhibition of SARS-CoV-2 infection1.55 μMNot specified[2][4]
HEK293T (ACE2/TMPRSS2)No cytotoxicity observedup to 25 μM> 50 μM[5]
SH-SY5YNeuroprotection0.016-2 μMNot specified[2]

3. I am studying a specific signaling pathway. How can I control for potential off-target effects of this compound?

This compound is known to interact with multiple cellular pathways, which can be a confounding factor if not properly controlled.[3][6]

Troubleshooting:

  • Use Specific Inhibitors as Controls: Compare the effects of this compound with well-characterized inhibitors of the pathway of interest. For example, when studying the JAK2/STAT3 pathway, AG490 can be used as a positive control for pathway inhibition.[3]

  • Rescue Experiments: If this compound inhibits a pathway, attempt to "rescue" the phenotype by activating a downstream component of that pathway.

  • Knockdown/Knockout Models: Utilize cell lines with key proteins in the suspected off-target pathways knocked down or knocked out to see if the effect of this compound is altered.

  • Binding Assays: Direct binding assays can confirm if this compound interacts with your target protein or other potential off-targets. For instance, biolayer interferometry was used to show that this compound binds to both the SARS-CoV-2 spike protein and the ACE2 receptor.[4]

  • Dose-Response Comparison: Compare the dose-response curves for different biological readouts. If the IC50 values for different effects vary significantly, it may suggest multiple mechanisms of action.

Experimental Protocols

Protocol 1: Assessing Inhibition of Lung Cancer Cell Proliferation via the JAK2/STAT3 Pathway

This protocol is adapted from a study on A549 and NCI-H226 lung cancer cells.[3]

  • Cell Culture: Culture A549 and NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay for Proliferation:

    • Seed cells in a 96-well plate.

    • After 24 hours, treat with varying concentrations of this compound (e.g., 1, 5, 10, 100 μM) for another 24 hours.

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm to determine cell viability. The IC50 values for A549 and NCI-H226 cells were reported as 22.5 μM and 30.6 μM, respectively.[3]

  • Western Blot for JAK2/STAT3 Signaling:

    • Treat cells with the IC50 concentration of this compound for 24 hours. Use a known JAK2/STAT3 inhibitor like AG490 as a positive control.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against JAK2, p-JAK2, STAT3, and p-STAT3.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

    • A significant decrease in the levels of p-JAK2 and p-STAT3 with no change in total JAK2 and STAT3 would indicate inhibition of the pathway.[3]

Protocol 2: Investigating Neuroprotection via Inhibition of NOX4 and ER Stress

This protocol is based on a study using SH-SY5Y cells in an oxygen-glucose deprivation/reoxygenation (OGD/R) model.[6]

  • Cell Culture and OGD/R Model:

    • Culture SH-SY5Y cells in standard medium.

    • To induce OGD, replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber (95% N2, 5% CO2) for a specified period.

    • For reoxygenation, return the cells to normal glucose-containing medium and a normoxic incubator.

  • This compound Treatment: Treat cells with this compound (e.g., 0.016-2 μM) during the reoxygenation phase.[2]

  • Assessment of Cell Viability and ROS Production:

    • Measure cell viability using an MTT or similar assay.

    • Quantify intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

  • Western Blot for ER Stress Markers:

    • Lyse the treated cells and perform a Western blot as described in Protocol 1.

    • Probe for key ER stress markers such as GRP78/BiP, phosphorylated IRE1α, XBP1, and CHOP.

    • A reduction in the expression of these markers in this compound-treated cells would suggest alleviation of ER stress.[6]

Visualizations

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Migration) STAT3_dimer->Gene_Expression Translocates and Induces Mulberrofuran_G This compound Mulberrofuran_G->pJAK2 Inhibits Cytokine Cytokine Cytokine->Receptor Binds

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

NOX4_ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm / Mitochondria NOX4 NOX4 ROS Reactive Oxygen Species (ROS) NOX4->ROS Generates ER_Stress_Markers ER Stress (p-IRE1α, XBP1, CHOP) Apoptosis Apoptosis ER_Stress_Markers->Apoptosis Leads to ROS->ER_Stress_Markers Induces Ischemic_Injury Ischemic Injury (e.g., OGD/R) Ischemic_Injury->NOX4 Induces Mulberrofuran_G This compound Mulberrofuran_G->NOX4 Inhibits

Caption: this compound protects against ischemic injury via NOX4 inhibition.

Experimental_Workflow_SARS_CoV_2 cluster_prep Preparation cluster_infection Infection Assay cluster_analysis Analysis MG_Prep Prepare this compound serial dilutions Treatment Treat cells with This compound MG_Prep->Treatment Cell_Culture Culture Vero or HEK293T-ACE2/TMPRSS2 cells Cell_Culture->Treatment Infection Infect with SARS-CoV-2 (clinical isolate or pseudovirus) Treatment->Infection Incubation Incubate for 24-72h Infection->Incubation Staining Immunofluorescence staining (e.g., anti-Nucleocapsid) Incubation->Staining Quantification Quantify infection (e.g., microscopy, flow cytometry) Staining->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for assessing this compound's anti-SARS-CoV-2 activity.

References

Validation & Comparative

confirming the anti-inflammatory effects of Mulberrofuran G

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing quest for novel anti-inflammatory therapeutics, Mulberrofuran G, a natural compound isolated from the mulberry plant (Morus alba), has emerged as a promising candidate. Exhibiting significant anti-inflammatory properties, this compound presents a compelling area of research for scientists and drug development professionals. This guide provides a comprehensive comparison of this compound with other anti-inflammatory agents, supported by experimental data and detailed methodologies, to objectively evaluate its potential.

This compound demonstrates a multi-faceted approach to combating inflammation by targeting key signaling pathways and enzymes involved in the inflammatory cascade. Its mechanisms of action include the inhibition of NADPH oxidase (NOX), Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparative Analysis of Anti-Inflammatory Activity

To contextualize the anti-inflammatory efficacy of this compound, a comparison with other known anti-inflammatory compounds is essential. The following table summarizes the available quantitative data on the inhibitory activity of this compound and its related compound, Mulberrofuran K.

CompoundTarget/AssayIC50 ValueReference
This compound NADPH oxidase (NOX)6.9 μM[1]
A549 lung cancer cell growth22.5 μM[2]
NCI-H226 lung cancer cell growth30.6 μM[2]
Mulberrofuran K Nitric Oxide (NO) productionConcentration-dependent inhibition[3]
Reactive Oxygen Species (ROS) productionConcentration-dependent inhibition[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Concentration-dependent inhibition[3]
iNOS and COX-2 expressionInhibition observed[3]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In-Depth Look at Experimental Protocols

The anti-inflammatory effects of this compound and related compounds are typically evaluated using a variety of in vitro and in vivo models. A cornerstone of in vitro assessment is the lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cell line assay.

LPS-Induced RAW 264.7 Cell Assay

This assay is a standard method for screening compounds for anti-inflammatory activity.

Objective: To determine the ability of a test compound to inhibit the production of inflammatory mediators in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 μg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors that play a pivotal role in inflammation and immunity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates pJAK p-JAK JAK->pJAK autophosphorylation STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerization Nucleus Nucleus pSTAT_dimer->Nucleus translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Mulberrofuran_G This compound Mulberrofuran_G->pJAK inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

This compound has been shown to down-regulate the phosphorylation of both JAK2 and STAT3, thereby inhibiting the downstream transcription of inflammatory genes.[2]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. While the precise mechanism of this compound's interaction with this pathway requires further elucidation, its ability to suppress the expression of NF-κB-regulated genes like iNOS and COX-2 suggests a potential inhibitory role.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasome pIkB->Proteasome ubiquitination & degradation Proteasome->NFkB releases Gene_Transcription Inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Gene_Transcription Mulberrofuran_G_effect Potential Inhibition by this compound Mulberrofuran_G_effect->IKK Mulberrofuran_G_effect->NFkB translocation?

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound exhibits compelling anti-inflammatory properties through the inhibition of multiple key pathways and enzymes. The available data suggests its potential as a lead compound for the development of novel anti-inflammatory drugs. However, further research is warranted to fully characterize its pharmacological profile. Specifically, future studies should focus on:

  • Determining the IC50 values of this compound for COX-2, 5-LOX, and a panel of pro-inflammatory cytokines to allow for direct and quantitative comparisons with existing drugs.

  • Conducting head-to-head in vitro and in vivo studies comparing this compound with standard anti-inflammatory agents like dexamethasone.

  • Elucidating the precise molecular mechanisms by which this compound inhibits the NF-κB signaling pathway, including its effects on IKK phosphorylation and p65 nuclear translocation.

A deeper understanding of these aspects will be instrumental in advancing this compound from a promising natural product to a potential clinical therapeutic for inflammatory diseases.

References

validating the antiviral activity of Mulberrofuran G against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The ongoing search for effective antiviral therapies against SARS-CoV-2 has led researchers to explore a diverse range of compounds, including natural products. Among these, Mulberrofuran G, a polyphenol isolated from the root bark of the mulberry tree (Morus alba), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's antiviral activity against SARS-CoV-2 with established treatments, supported by experimental data and detailed methodologies to aid in its evaluation for further drug development.

Comparative Antiviral Activity

This compound has demonstrated potent in vitro activity against SARS-CoV-2. A key study reported that it inhibits a clinical isolate of the virus in Vero cells with a half-maximal inhibitory concentration (IC50) of 1.55 µM.[1] Its primary mechanism of action is the inhibition of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, the crucial first step in viral entry into host cells.[2][3]

The following table summarizes the in vitro antiviral activity of this compound in comparison to Remdesivir and Nirmatrelvir (the active component of Paxlovid), two widely used antiviral drugs for COVID-19. Data is presented for Vero E6 cells, a common cell line for SARS-CoV-2 research, to facilitate a more standardized comparison.

CompoundTargetCell LineIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Spike-ACE2 InteractionVero1.55[1]>25 (in HEK293T cells)[2]>16.1
Remdesivir RNA-dependent RNA polymerase (RdRp)Vero E60.22 - 6.2>100>16.1 - >454.5
Nirmatrelvir (Paxlovid) Main protease (Mpro/3CLpro)Vero E60.0745 (with MDR1 inhibitor) - 4.48 (without MDR1 inhibitor)Not explicitly reported, but low cytotoxicity at effective concentrationsNot explicitly calculated, but expected to be high

Note: The IC50/EC50 values for Remdesivir and Nirmatrelvir are presented as a range compiled from multiple studies, reflecting variations in experimental conditions. The CC50 for this compound in Vero E6 cells has not been explicitly reported in the reviewed literature; the value presented is based on data from HEK293T cells and is used to provide a minimum estimated Selectivity Index.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antiviral activity of this compound.

SARS-CoV-2 Pseudovirus Entry Assay

This assay assesses the ability of a compound to inhibit the entry of a non-replicating virus-like particle that expresses the SARS-CoV-2 spike protein.

Materials:

  • HEK293T cells expressing human ACE2 and TMPRSS2

  • Lentiviral or VSV-based pseudovirus particles expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., Luciferase or GFP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compounds)

  • 96-well cell culture plates

  • Luciferase assay reagent or fluorescence microscope/plate reader

Procedure:

  • Seed HEK293T-ACE2/TMPRSS2 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the pseudovirus with the diluted compound for 1 hour at 37°C.

  • Remove the culture medium from the cells and add the virus-compound mixture.

  • Incubate for 48-72 hours at 37°C.

  • Quantify the reporter gene expression (luciferase activity or GFP fluorescence).

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Neutralization Test (PRNT) with Clinical SARS-CoV-2 Isolate

This assay measures the ability of a compound to inhibit the replication of infectious SARS-CoV-2, quantified by the reduction in the formation of viral plaques.

Materials:

  • Vero E6 cells

  • Clinical isolate of SARS-CoV-2

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • This compound (or other test compounds)

  • Agarose or methylcellulose for overlay

  • Crystal violet or immunostaining reagents for plaque visualization

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed Vero E6 cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound.

  • Mix the diluted compound with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infect the Vero E6 cell monolayers with the virus-compound mixture.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubate for 2-3 days at 37°C until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound becomes toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

  • Vero E6 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed Vero E6 cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).

Visualizing the Mechanism and Workflow

To better understand the mode of action and the experimental process, the following diagrams have been generated.

G cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding Entry Viral Entry ACE2->Entry MulberrofuranG This compound MulberrofuranG->Spike Inhibits MulberrofuranG->ACE2 Inhibits

Caption: Mechanism of action of this compound against SARS-CoV-2.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells (e.g., Vero E6) E Infect Host Cells A->E I Perform Cytotoxicity Assay (e.g., MTT) A->I B Prepare Serial Dilutions of this compound D Pre-incubate Virus with this compound B->D B->I C Prepare SARS-CoV-2 (Pseudovirus or Clinical Isolate) C->D D->E F Incubate E->F G Quantify Viral Activity (e.g., Plaque Count, Reporter Gene) F->G H Determine IC50 G->H K Calculate Selectivity Index (SI = CC50 / IC50) H->K J Determine CC50 I->J J->K

Caption: Experimental workflow for validating antiviral activity.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent against SARS-CoV-2. Its potent inhibition of the viral entry mechanism, a critical step in the infection process, offers a distinct advantage. While the initial in vitro data is promising, more comprehensive studies are required to establish a complete safety and efficacy profile, including a definitive determination of its cytotoxicity in relevant cell lines and in vivo studies. The detailed protocols and comparative data provided in this guide aim to facilitate such future research, ultimately contributing to the development of new and effective antiviral strategies.

References

Mulberrofuran G vs. Albanol B: A Comparative Analysis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mulberrofuran G and Albanol B, two prenylated polyphenols derived from the mulberry plant (Morus species), have garnered significant attention within the scientific community for their diverse and potent biological activities. Both compounds share a common origin and structural similarities, yet they exhibit distinct pharmacological profiles, making a comparative analysis essential for researchers exploring their therapeutic potential. This guide provides an objective comparison of their performance in key biological assays, supported by experimental data, detailed protocols, and an examination of their underlying mechanisms of action through signaling pathway visualizations.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the anticancer, neuroprotective, and anti-inflammatory activities of this compound and Albanol B. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate investigations. Experimental conditions, such as cell lines and assay methods, may vary, which should be considered when interpreting the results.

Anticancer Activity (Lung Cancer)
CompoundCell LineAssayIC50 ValueCitation
This compound A549 (human lung adenocarcinoma)Proliferation Assay22.5 µM[1][2][3]
NCI-H226 (human lung squamous cell carcinoma)Proliferation Assay30.6 µM[1][2][3]
Albanol B A549 (human lung adenocarcinoma)Proliferation Assay5.6 ± 0.4 µM (48h treatment)[4][5]
BZR (human lung cancer)Proliferation Assay8.9 ± 0.6 µM (48h treatment)[5]
NCI-H1975 (human non-small cell lung cancer)Proliferation Assay12.7 ± 1.0 µM (48h treatment)[5]
NCI-H226 (human lung squamous cell carcinoma)Proliferation Assay15.0 ± 3.3 µM (48h treatment)[4][5]
Other Inhibitory and Cytotoxic Activities
CompoundTarget/ActivityAssayIC50/CC50 ValueCitation
This compound NOX InhibitorEnzyme Assay6.9 µM[1]
Tyrosinase InhibitorEnzyme Assay-[1]
HBV DNA ReplicationCell-based AssayIC50: 3.99 µM[1]
Cytotoxicity (HepG 2.2.15 cells)Cell Viability AssayCC50: 8.04 µM[1]
SARS-CoV-2 Infection (Vero cells)Viral Infection AssayIC50: 1.55 µM[1][6]
Albanol B Tyrosinase InhibitorEnzyme AssayInactive

Signaling Pathways and Mechanisms of Action

The distinct biological effects of this compound and Albanol B can be attributed to their differential modulation of intracellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to exert its anticancer effects in lung cancer by targeting the JAK2/STAT3 signaling pathway. In the context of neuroprotection, its mechanism involves the inhibition of NOX4-mediated reactive oxygen species (ROS) generation.

Mulberrofuran_G_Signaling cluster_anticancer Anticancer Activity (Lung Cancer) cluster_neuroprotection Neuroprotective Effect (Cerebral Ischemia) Mulberrofuran G_AC This compound p-JAK2 p-JAK2 Mulberrofuran G_AC->p-JAK2 inactivates Proliferation Cell Proliferation, Invasion, Migration Mulberrofuran G_AC->Proliferation inhibits p-STAT3 p-STAT3 p-JAK2->p-STAT3 phosphorylates p-STAT3->Proliferation promotes Mulberrofuran G_NP This compound NOX4 NOX4 Mulberrofuran G_NP->NOX4 inhibits Cell_Death Neuronal Cell Death Mulberrofuran G_NP->Cell_Death prevents ROS ROS Generation NOX4->ROS leads to ER_Stress ER Stress ROS->ER_Stress induces ER_Stress->Cell_Death leads to

Caption: this compound's mechanisms of action.

Albanol B Signaling Pathways

Albanol B's anticancer activity in lung cancer is mediated by the induction of mitochondrial ROS, which in turn activates the AKT and ERK1/2 signaling pathways. In glioblastoma, it has been shown to act via the RNF6/p27 signaling axis.

Albanol_B_Signaling cluster_anticancer_lung Anticancer Activity (Lung Cancer) cluster_anticancer_glioblastoma Anticancer Activity (Glioblastoma) Albanol B_AC Albanol B Mito_ROS Mitochondrial ROS Production Albanol B_AC->Mito_ROS induces p-AKT p-AKT Mito_ROS->p-AKT activates p-ERK12 p-ERK1/2 Mito_ROS->p-ERK12 activates Apoptosis_CC Apoptosis & Cell Cycle Arrest p-AKT->Apoptosis_CC leads to p-ERK12->Apoptosis_CC leads to Albanol B_GBM Albanol B RNF6 RNF6 Albanol B_GBM->RNF6 inhibits p27 p27 RNF6->p27 degrades Senescence_Apoptosis Senescence & Apoptosis p27->Senescence_Apoptosis induces

Caption: Albanol B's mechanisms of action.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and Albanol B.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, NCI-H226) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Albanol B (e.g., 1 to 100 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JAK2, p-STAT3, p-AKT, p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Tumor Growth Assay (Xenograft Model)

Objective: To evaluate the in vivo anticancer efficacy of the compounds.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude mice or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Compound Administration: Once the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer this compound or Albanol B via a suitable route (e.g., intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor weights and volumes between the treatment and control groups to determine the antitumor efficacy.

Conclusion

This compound and Albanol B are promising natural compounds with a range of biological activities. While both exhibit anticancer properties, their potency and mechanisms of action appear to differ. Albanol B demonstrates greater potency against lung cancer cell lines in vitro, acting through a mitochondrial ROS-mediated pathway. This compound, on the other hand, targets the JAK2/STAT3 signaling cascade. In terms of other activities, this compound shows potent inhibitory effects on NOX, tyrosinase, and HBV replication, whereas Albanol B's activity in these areas, particularly against tyrosinase, is limited.

The distinct pharmacological profiles of these two compounds highlight the importance of subtle structural differences in determining biological activity. Further direct comparative studies are warranted to fully elucidate their therapeutic potential and to guide the selection of the most appropriate candidate for specific disease applications. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers to design and interpret future investigations into these fascinating natural products.

References

A Comparative Guide to Tyrosinase Inhibition: Mulberrofuran G vs. Kuwanon G

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a significant focus for the development of novel skin-lightening agents. Tyrosinase is a key enzyme in the process of melanin synthesis, and its inhibition can lead to a reduction in hyperpigmentation. Among the numerous natural compounds investigated, Mulberrofuran G and Kuwanon G, both isolated from Morus species, have emerged as promising candidates. This guide provides a detailed comparison of their tyrosinase inhibitory activities, supported by experimental data, to aid researchers and drug development professionals in their endeavors.

Quantitative Comparison of Inhibitory Activity

The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The inhibitory activities of this compound and Kuwanon G against mushroom tyrosinase have been evaluated and compared with Kojic acid, a well-established tyrosinase inhibitor.

CompoundIC50 (µM) for L-Tyrosine OxidationIC50 (µM) for L-DOPA OxidationInhibition Mode
This compound 6.35 ± 0.45[1][2][3][4]105.6 ± 1.85[5]Competitive[1][2][3][4]
Kuwanon G 67.6 ± 2.11[5][6][7]44.0 ± 3.73[5]Competitive[1][2][3][4]
Kojic Acid (Reference) 36.0 ± 0.88[5]79.0 ± 0.06[5]Competitive

Key Findings:

  • This compound demonstrates significantly more potent inhibition of the monophenolase activity of tyrosinase (L-tyrosine oxidation) with an IC50 value of 6.35 µM, which is approximately six times lower than that of Kojic acid and over ten times lower than that of Kuwanon G.[1][2][3][4][7]

  • For the diphenolase activity of tyrosinase (L-DOPA oxidation), Kuwanon G (IC50 = 44.0 µM) is a more potent inhibitor than this compound (IC50 = 105.6 µM) and Kojic acid (IC50 = 79.0 µM).[5]

  • Both this compound and Kuwanon G act as competitive inhibitors of tyrosinase, indicating that they bind to the active site of the enzyme and compete with the substrate.[1][2][3][4]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a representative methodology for determining the tyrosinase inhibitory activity of compounds like this compound and Kuwanon G, based on commonly employed protocols.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Tyrosine (substrate)

  • L-DOPA (substrate)

  • Phosphate Buffer (typically pH 6.5-6.8)

  • Test compounds (this compound, Kuwanon G)

  • Reference inhibitor (Kojic acid)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilutions are made with phosphate buffer to achieve a range of test concentrations.

  • Assay Mixture Preparation:

    • In a 96-well plate, add the following to each well:

      • A specific volume of phosphate buffer.

      • A specific volume of the test compound solution at various concentrations.

      • A specific volume of the tyrosinase enzyme solution.

    • For the control, an equal volume of the buffer or DMSO is used instead of the inhibitor solution.

  • Incubation:

    • The plate is typically incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • The enzymatic reaction is initiated by adding a specific volume of the substrate solution (either L-tyrosine or L-DOPA) to each well.

  • Measurement of Activity:

    • The formation of dopachrome, the colored product of the reaction, is monitored by measuring the absorbance at a specific wavelength (typically around 475-492 nm) at regular intervals using a microplate reader.[8][9]

  • Calculation of Inhibition:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • Determination of IC50:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing the Process and Mechanism

To better understand the experimental process and the mechanism of inhibition, the following diagrams are provided.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase - Substrate (L-Tyrosine/L-DOPA) - Inhibitors (this compound, Kuwanon G) - Buffer Mix Mix Enzyme, Buffer, and Inhibitor in 96-well plate Reagents->Mix Incubate Pre-incubate Mix->Incubate Add_Substrate Add Substrate to initiate reaction Incubate->Add_Substrate Measure Measure Absorbance (Dopachrome formation) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the mushroom tyrosinase inhibition assay.

Competitive_Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Tyrosinase (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor S Substrate (L-Tyrosine) ES->E P Product (Dopachrome) ES->P Reaction I Inhibitor (this compound or Kuwanon G) EI->E

References

A Comparative Analysis of the Bioactivities of Mulberrofuran G and Its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of Mulberrofuran G and its known isomer, Isothis compound. Sourced from the root bark of Morus alba L., these natural compounds have garnered significant interest for their therapeutic potential. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visualizes relevant biological pathways to support further research and development.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of this compound and Isothis compound.

Table 1: Comparative Anti-Hepatitis B Virus (HBV) Activity
Compound Assay Cell Line IC₅₀ / CC₅₀ (µM)
This compoundHBV DNA ReplicationHepG 2.2.15IC₅₀: 3.99[1]
CytotoxicityHepG 2.2.15CC₅₀: 8.04[2]
Isothis compoundCytotoxicityHepG 2.2.15CC₅₀: 6.79[2]
Table 2: Bioactivity of this compound
Activity Assay Cell Line/Model IC₅₀ / Effect
Antiviral (SARS-CoV-2) SARS-CoV-2 InfectionVeroIC₅₀: 1.55 µM[2]
Antitumor Cell ProliferationA549 (Lung Cancer)IC₅₀: 22.5 µM
Cell ProliferationNCI-H226 (Lung Cancer)IC₅₀: 30.6 µM
Neuroprotective NOX InhibitionIC₅₀: 6.9 µM[2]
Ischemic InjuryRat ModelSignificant decrease in infarct volume[2]
Enzyme Inhibition Tyrosinase InhibitionPotent inhibitor

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anti-Hepatitis B Virus (HBV) DNA Replication Assay

This protocol outlines the determination of the inhibitory effect of this compound and its isomers on HBV DNA replication in the HepG 2.2.15 cell line.

  • Cell Culture: HepG 2.2.15 cells, which are stably transfected with the HBV genome, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or Isothis compound. A positive control (e.g., a known anti-HBV drug) and a negative control (vehicle) are included.

  • Incubation: The treated cells are incubated for a specified period to allow for HBV replication and for the compounds to exert their effects.

  • DNA Extraction: After incubation, the supernatant is collected, and intracellular viral DNA is extracted from the cells.

  • Quantification of HBV DNA: The levels of HBV DNA in the supernatant and within the cells are quantified using real-time polymerase chain reaction (qPCR).[3]

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed on HepG 2.2.15 cells treated with the same concentrations of the compounds to determine their cytotoxic concentration 50 (CC₅₀).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for HBV DNA replication is calculated from the dose-response curve.

Western Blot for Phosphorylated JAK2 and STAT3

This protocol is for assessing the inhibitory effect of this compound on the JAK2/STAT3 signaling pathway in cancer cells.

  • Cell Lysis: Lung cancer cells (e.g., A549, NCI-H226) are treated with this compound for a specified time, after which the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][5]

NADPH Oxidase (NOX) Activity Assay in SH-SY5Y Cells

This protocol measures the inhibitory effect of this compound on NOX4 activity in a neuroblastoma cell line.

  • Cell Culture: SH-SY5Y cells are cultured under standard conditions.

  • Induction of Oxidative Stress: Cells can be subjected to conditions that induce oxidative stress and NOX4 expression, such as oxygen-glucose deprivation/reoxygenation (OGD/R).

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound before or during the induction of oxidative stress.

  • NOX Activity Measurement: NOX activity can be measured by detecting the production of reactive oxygen species (ROS). This can be done using fluorescent probes like Amplex Red, which detects hydrogen peroxide, or dihydroethidium (DHE) for superoxide.[6]

  • Fluorescence Reading: The fluorescence is measured over time using a microplate reader.

  • Data Analysis: The rate of ROS production is calculated and compared between treated and untreated cells to determine the inhibitory effect of this compound on NOX activity.

SARS-CoV-2 Pseudovirus Entry Assay

This assay is used to evaluate the inhibitory effect of this compound on the entry of SARS-CoV-2 into host cells.

  • Cell Seeding: Target cells, such as 293T cells engineered to express the human ACE2 receptor, are seeded in 96-well plates.[7]

  • Compound and Pseudovirus Incubation: Serial dilutions of this compound are incubated with a fixed amount of SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles. These pseudoviruses carry a reporter gene, such as luciferase or green fluorescent protein (GFP).[2][7][8]

  • Infection: The mixture of the compound and pseudovirus is added to the seeded cells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Reporter Gene Assay: The level of reporter gene expression is quantified. For luciferase, a luciferase assay reagent is added, and luminescence is measured. For GFP, the percentage of GFP-positive cells is determined by flow cytometry or fluorescence microscopy.[2][9]

  • Data Analysis: The percentage of inhibition of viral entry is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows related to the bioactivity of this compound.

mulberrofuran_g_sars_cov_2_inhibition cluster_cell Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding Entry Viral Entry ACE2->Entry Mediates Mulberrofuran_G This compound Mulberrofuran_G->Spike Inhibits Binding

This compound Inhibition of SARS-CoV-2 Entry

mulberrofuran_g_jak_stat_pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Migration) Nucleus->Gene_Expression Mulberrofuran_G This compound Mulberrofuran_G->pJAK2 Inhibits

Inhibition of JAK2/STAT3 Pathway by this compound

mulberrofuran_g_nox4_pathway Ischemic_Stress Ischemic Stress NOX4 NOX4 Ischemic_Stress->NOX4 Upregulates ROS ROS Production NOX4->ROS ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Neuroprotection Neuroprotection Mulberrofuran_G This compound Mulberrofuran_G->NOX4 Inhibits Mulberrofuran_G->Neuroprotection experimental_workflow_antihbv Start Start Step1 Culture HepG 2.2.15 cells Start->Step1 Step2 Treat with this compound or Isothis compound Step1->Step2 Step3 Incubate Step2->Step3 Step4 Extract Viral DNA Step3->Step4 Step6 Perform Cytotoxicity Assay (MTT) Step3->Step6 Step5 Quantify DNA by qPCR Step4->Step5 Step7 Calculate IC50 and CC50 Step5->Step7 Step6->Step7 End End Step7->End

References

Mulberrofuran G: A Comparative Analysis Against Standard-of-Care Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of Mulberrofuran G, a natural compound with demonstrated antiviral properties, against current standard-of-care drugs for SARS-CoV-2 and Hepatitis B Virus (HBV) infections. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available in vitro experimental data.

Executive Summary

This compound, a phytochemical isolated from mulberry, has shown promising antiviral activity against both SARS-CoV-2 and HBV. This guide summarizes the available quantitative data on its inhibitory effects and compares them directly with established antiviral therapies. Detailed experimental protocols for the cited studies are provided to ensure transparency and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and methodologies.

Comparative Antiviral Activity

The in vitro antiviral efficacy of this compound has been evaluated against SARS-CoV-2 and HBV, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison against standard-of-care antiviral drugs.

Against SARS-CoV-2

This compound has been shown to inhibit the infection of a clinical isolate of SARS-CoV-2 in Vero cells with an IC50 of 1.55 µM.[1] Its proposed mechanism of action involves blocking the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells.[2][3]

For comparison, the standard-of-care antiviral drugs for COVID-19 have the following reported IC50 values in Vero cells:

CompoundVirus StrainCell LineIC50 (µM)Reference(s)
This compound βCoV/Korea/KCDC03/2020Vero1.55[1]
Remdesivir SARS-CoV-2Vero E60.77 - 1.65[4][5]
Molnupiravir SARS-CoV-2Vero0.3[6][7]
Nirmatrelvir (Paxlovid) SARS-CoV-2 MproCell-based assay0.03 - 1.5 (enzyme inhibition)[8]
SARS-CoV-2Cell culture0.2 - 3.4 (antiviral activity)[8]

Note on Nirmatrelvir (Paxlovid): The IC50 values for Nirmatrelvir are presented for its enzymatic inhibition of the main protease (Mpro) and its overall antiviral activity in cell culture, as direct IC50 values in Vero cells for viral replication inhibition were not consistently reported in the same format as for the other compounds.

Against Hepatitis B Virus (HBV)

This compound has demonstrated inhibitory activity against HBV DNA replication in the HepG2.2.15 cell line, with a reported IC50 value of 3.99 µM.[1][9][10]

The standard-of-care antiviral drugs for chronic HBV infection, Entecavir and Tenofovir, have been extensively studied, with the following IC50 values in the same or similar cell lines:

CompoundCell LineIC50 (µM)Reference(s)
This compound HepG2.2.153.99[1][9][10]
Entecavir HepG2 2.2.150.00375 - 0.007[11][12]
Tenofovir HepG2.2.151.1[13][14]

Experimental Protocols

Detailed methodologies for the key antiviral assays are crucial for the interpretation and replication of the presented data.

SARS-CoV-2 Antiviral Assay (Vero Cells)

This protocol outlines the general procedure for determining the antiviral activity of a compound against SARS-CoV-2 in Vero cells.

  • Cell Culture: Vero cells are cultured in 384-well plates at a density of 1.2 × 10^4 cells/well and incubated for 24 hours.[2][15]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) for 1 hour.[2][15]

  • Viral Infection: The treated cells are then infected with a clinical isolate of SARS-CoV-2 at a multiplicity of infection (MOI) of 0.0125 and incubated at 37°C for 24 hours.[2][15]

  • Immunofluorescence Staining: After incubation, the cells are fixed with 4% paraformaldehyde. The permeabilized cells are stained with a primary antibody against the SARS-CoV-2 nucleocapsid (N) protein, followed by a fluorescently labeled secondary antibody and Hoechst 33342 for nuclear staining.[2][15]

  • Data Analysis: The level of viral infection is quantified by analyzing the fluorescence, and the IC50 value is calculated as the concentration of the compound that inhibits viral infection by 50%.

Hepatitis B Virus (HBV) Antiviral Assay (HepG2.2.15 Cells)

The following protocol describes a common method for assessing the anti-HBV activity of compounds.

  • Cell Culture: The HepG2.2.15 cell line, which stably expresses HBV, is used.[10]

  • Compound Treatment: Cells are treated with the test compound for a specified period, often with media and compound changes every few days.

  • DNA Extraction: After the treatment period, intracellular HBV DNA is extracted from the cells.

  • Quantification of HBV DNA: The amount of replicated HBV DNA is quantified using methods such as Southern blot or quantitative real-time PCR (qPCR).

  • Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits HBV DNA replication by 50% compared to untreated control cells.[10]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical antiviral screening workflow and the proposed mechanism of action for this compound against SARS-CoV-2.

Antiviral_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Future Work) A Compound Library D Compound Treatment A->D B Cell Culture (e.g., Vero, HepG2.2.15) C Viral Infection B->C C->D E Antiviral Activity Assay (e.g., Plaque Reduction, qPCR) D->E F IC50 Determination E->F G Lead Compound (e.g., this compound) F->G Promising Candidate H Animal Model of Infection G->H I Efficacy & Toxicity Studies H->I J Pharmacokinetic Analysis I->J

A typical workflow for antiviral drug screening.

MulberrofuranG_Mechanism cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding Entry Viral Entry ACE2->Entry Mediates MulberrofuranG This compound MulberrofuranG->Spike Blocks MulberrofuranG->ACE2 Blocks

Proposed mechanism of this compound against SARS-CoV-2.

References

Unveiling the Neuroprotective Potential of Mulberrofuran G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mulberrofuran G, a naturally occurring benzofuran derivative isolated from Morus species, has emerged as a promising candidate in the search for novel neuroprotective agents. This guide provides a comprehensive comparison of this compound's neuroprotective mechanisms against other relevant compounds, supported by experimental data and detailed protocols to facilitate further research and development.

Performance Comparison: this compound vs. Alternative Neuroprotective Agents

The neuroprotective efficacy of this compound stems from its multi-target engagement, primarily involving the inhibition of oxidative stress and modulation of key signaling pathways implicated in neuronal cell death. Below is a comparative analysis of its performance based on available quantitative data.

Target/AssayThis compoundOther Neuroprotective AgentsSource
Enzyme Inhibition (IC50)
Acetylcholinesterase (AChE)2.1 µMIsothis compound: 1.4 µM, Kuwanol A: 3.8 µM, Mulberrofuran C: 4.2 µM[1]
Butyrylcholinesterase (BuChE)9.7 µMAlbanol B: 1.3 µM[1]
β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)0.3 µMAlbanol B: 0.5 µM[1]
In Vitro Neuroprotection
OGD/R-induced cell death in SH-SY5Y cellsProtective effect observed-[2]
Glutamate-induced neurotoxicity in SK-N-SH cellsSignificant protective activityMoracin O, R, and P also showed significant activity[3]
In Vivo Neuroprotection
Infarct volume reduction in MCAO ratsDose-dependent reduction at 0.2, 1, and 5 mg/kgEdaravone and Butylphthalide (NBP) have shown efficacy in clinical trials for improving neurological function post-stroke.[2][4]

Deciphering the Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through two primary, interconnected pathways: the inhibition of NADPH oxidase 4 (NOX4)-mediated oxidative stress and the modulation of the metabotropic glutamate receptor 1 (mGluR1) signaling pathway.

Inhibition of NOX4-Mediated ROS Generation and ER Stress

Cerebral ischemia triggers a cascade of detrimental events, including the overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent endoplasmic reticulum (ER) stress, culminating in neuronal apoptosis. This compound has been shown to directly intervene in this pathway.[2] It inhibits the activity of NOX4, a key enzyme responsible for ROS generation in the brain following ischemic injury.[2] By reducing ROS levels, this compound alleviates ER stress, as evidenced by the decreased expression of ER stress markers such as GRP78/BiP, phosphorylated IRE1α, and CHOP.[2] This ultimately leads to a reduction in caspase activation and apoptotic cell death.[2]

cluster_0 Ischemic Injury cluster_1 This compound Intervention cluster_2 Cellular Response Ischemia Cerebral Ischemia/ Reperfusion NOX4 NOX4 Activation Ischemia->NOX4 MG This compound MG->NOX4 Inhibits ROS ↑ ROS Production NOX4->ROS ER_Stress ER Stress (↑ GRP78, p-IRE1α, CHOP) ROS->ER_Stress Apoptosis Neuronal Apoptosis (↑ Caspase-3/9) ER_Stress->Apoptosis

This compound inhibits the NOX4-mediated oxidative stress pathway.
Modulation of the mGluR1 Signaling Pathway

Metabotropic glutamate receptor 1 (mGluR1) plays a crucial role in modulating neuronal excitability and synaptic plasticity.[5][6] Dysregulation of glutamate signaling is a key factor in excitotoxicity-induced neuronal death. Molecular docking studies suggest that this compound and related benzofuran-type stilbenes may exert their neuroprotective effects by mediating the mGluR1 pathway.[3] Activation of mGluR1 is coupled to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade can influence intracellular calcium levels and activate protein kinase C (PKC), which in turn can modulate downstream pathways to promote cell survival.

cluster_0 This compound Interaction cluster_1 Signaling Cascade MG This compound mGluR1 mGluR1 MG->mGluR1 Activates Gq11 Gq/11 mGluR1->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Neuroprotection Neuroprotection Ca_PKC->Neuroprotection

Proposed modulation of the mGluR1 signaling pathway by this compound.

Experimental Protocols

To facilitate the validation and further exploration of this compound's neuroprotective mechanisms, detailed protocols for key experiments are provided below.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells

This model simulates the conditions of cerebral ischemia-reperfusion injury in a controlled cellular environment.

cluster_0 Cell Culture cluster_1 OGD Induction cluster_2 Reoxygenation & Treatment cluster_3 Assessment A 1. Culture SH-SY5Y cells in complete medium B 2. Replace with glucose-free DMEM A->B C 3. Incubate in hypoxic chamber (1% O2, 5% CO2, 94% N2) for 2-4 hours B->C D 4. Replace with complete medium (± this compound) C->D E 5. Incubate in normoxic conditions (95% air, 5% CO2) for 24 hours D->E F 6. Perform Cell Viability Assay (MTT/MTS) E->F G 7. Western Blot for NOX4, ER stress & apoptotic markers E->G

Workflow for the Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) experiment.

Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • OGD Induction:

    • When cells reach 80-90% confluency, wash them twice with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM.

    • Place the cells in a hypoxic incubator (e.g., 1% O2, 5% CO2, and 94% N2) at 37°C for a duration of 2 to 4 hours.[8][9]

  • Reoxygenation and Treatment:

    • After the OGD period, remove the cells from the hypoxic chamber.

    • Replace the glucose-free medium with complete (glucose-containing) DMEM.

    • Add this compound at desired concentrations to the treatment groups.

    • Return the cells to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability Assay (MTT/MTS): Measure cell viability according to standard protocols. Briefly, add the MTT or MTS reagent to each well, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[10][11]

    • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of NOX4, ER stress markers (GRP78, p-IRE1α, CHOP), and apoptosis-related proteins (cleaved caspase-3, cleaved caspase-9).[12]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is a widely used and clinically relevant model of focal cerebral ischemia.

Protocol:

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Maintain body temperature at 37°C throughout the surgical procedure.

  • Surgical Procedure (Intraluminal Filament Method):

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13][14]

    • Ligate the distal end of the ECA.

    • Insert a silicone-coated nylon monofilament (e.g., 4-0) through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[14][15] A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.

    • After the desired period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer this compound (e.g., intraperitoneally or intravenously) at the desired doses (e.g., 0.2, 1, and 5 mg/kg) at the onset of reperfusion.

  • Assessment of Neurological Deficit and Infarct Volume:

    • Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

    • Euthanize the animals and perfuse the brains.

    • Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[14]

    • Calculate the infarct volume as a percentage of the total brain volume.

  • Immunohistochemistry and Western Blot Analysis: Process brain tissue for immunohistochemical staining or Western blot analysis to examine the expression of NOX4, ER stress markers, and apoptotic proteins in the ischemic penumbra.

By providing this comparative data and detailed experimental framework, this guide aims to accelerate the investigation and potential clinical translation of this compound as a novel neuroprotective therapeutic.

References

Comparative Analysis of Mulberrofuran G's Anticancer Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Mulberrofuran G, a natural compound isolated from Morus alba, has demonstrated notable anticancer properties across various cancer cell lines. This guide provides a comparative overview of its efficacy, benchmarked against established chemotherapeutic agents, and details the experimental protocols to facilitate reproducible research.

Comparative Cytotoxicity

The antitumor activity of this compound has been evaluated in several cancer cell lines, with significant inhibitory effects observed in lung and leukemia cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, alongside those of standard chemotherapeutic drugs for a comparative perspective.

Cell LineCancer TypeThis compound IC50 (µM)Alternative CompoundAlternative Compound IC50 (µM)
A549 Lung Adenocarcinoma22.5[1][2]Doxorubicin0.496 - >20 (depending on study)
NCI-H226 Lung Squamous Cell Carcinoma30.6[1][2]Cisplatin~3.1
HL-60 Promyelocytic LeukemiaData not availableEtoposide~0.86 - 4.16

Note: IC50 values for alternative compounds are sourced from various studies and may have been determined under different experimental conditions. Direct comparative studies are limited.

Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway

In lung cancer cells (A549 and NCI-H226), this compound has been shown to exert its antiproliferative and anti-metastatic effects by inactivating the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This inhibition leads to the downregulation of downstream targets involved in cell cycle progression and metastasis.

MulberrofuranG_JAK2_STAT3_Pathway cluster_cytoplasm Cytoplasm MG This compound pJAK2 p-JAK2 (Active) MG->pJAK2 Inhibits JAK2 JAK2 pSTAT3 p-STAT3 (Active) pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Apoptosis Apoptosis ↑ CellCycle Cell Cycle Progression (CDK4, CDK6 ↓, p27 ↑) Nucleus->CellCycle Metastasis Metastasis (MMP9 ↓) Nucleus->Metastasis Proliferation Cell Proliferation ↓ CellCycle->Proliferation Experimental_Workflow start Cancer Cell Culture (A549, NCI-H226, HL-60) treatment Treatment with This compound or Alternative Compound start->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis and Comparison (IC50, % Apoptosis, % Cell Cycle Phases) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of the Potent Biological Activities of Mulberrofuran G and Related Flavonoids, Highlighting Key Structural Determinants for Their Therapeutic Potential.

In the intricate world of natural product chemistry, the Morus species, commonly known as mulberry, stands out as a rich reservoir of bioactive compounds. Among these, this compound, a prenylated flavonoid, has garnered significant attention from the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its structural analogs, offering valuable insights for researchers and drug development professionals. Through a meticulous compilation of experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to elucidate the therapeutic promise held by this fascinating class of compounds.

Comparative Biological Activities: A Quantitative Overview

The therapeutic potential of this compound and its related flavonoids is underscored by their potent inhibitory activities against a range of biological targets. The following tables summarize the key quantitative data, providing a clear comparison of their efficacy.

Table 1: Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 Value (µM)Reference
This compound Tyrosinase6.35 ± 0.45[1][1]
NADPH Oxidase (NOX)6.9[2][2]
Kuwanon GTyrosinase67.6[3][3]
Albanol BTyrosinase> 350[1][1]
Kojic Acid (Control)Tyrosinase36.0[1][1]

Table 2: Antiviral Activity

CompoundVirusAssayIC50 Value (µM)CC50 Value (µM)Reference
This compound Hepatitis B Virus (HBV)DNA Replication Inhibition3.99[2]8.04[2][2]
This compound SARS-CoV-2Spike-ACE2 Binding1.55[2]> 50[4]
This compound SARS-CoV-2Spike Pseudotyped Virus Entry--[5]

Table 3: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineAssayIC50 Value (µM)Reference
This compound A549 (Lung Cancer)Cell Proliferation22.5[2][2]
This compound NCI-H226 (Lung Cancer)Cell Proliferation30.6[2][2]
This compound HGC27 (Gastric Cancer)Cytotoxicity28.94 ± 0.72[6]
Albanol BHGC27 (Gastric Cancer)Cytotoxicity6.08 ± 0.34[6]

Deciphering the Structural Clues: Key to Activity

The diverse biological activities of this compound and its analogs are intrinsically linked to their unique chemical structures. A comparative analysis reveals crucial insights into their structure-activity relationships.

A pivotal study on tyrosinase inhibition highlighted the significance of the methyl cyclohexene ring moiety in the fused benzofuran structure of this compound.[1][3] This feature is absent in Albanol B, which demonstrated no significant tyrosinase inhibitory activity.[1] This suggests that the conformation and electronic properties conferred by this ring are critical for effective binding to the enzyme's active site.

Furthermore, the presence and position of prenyl groups on the flavonoid scaffold are known to significantly influence bioactivity. These lipophilic side chains can enhance membrane permeability and interaction with hydrophobic pockets of target proteins. The varied cytotoxicities of different isoprenylated flavonoids from Morus alba against HGC27 cancer cells underscore the importance of the specific substitution pattern.[6]

Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows

To understand the cellular mechanisms underlying the observed biological effects, it is crucial to visualize the involved signaling pathways and the experimental procedures used to investigate them.

Signaling Pathway: Inhibition of JAK2/STAT3 Signaling by this compound in Lung Cancer Cells

This compound has been shown to inhibit the proliferation, migration, and invasion of lung cancer cells by inactivating the JAK2/STAT3 signaling pathway.[2] This pathway is a critical regulator of cell growth and survival.

JAK2_STAT3_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK2 JAK2 CytokineReceptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation GeneExpression Gene Expression (Proliferation, Migration, Invasion) Nucleus->GeneExpression MulberrofuranG This compound MulberrofuranG->pJAK2 Inhibition

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Workflow: SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay

The antiviral activity of this compound against SARS-CoV-2 was evaluated by its ability to inhibit the binding of the viral spike protein to the human ACE2 receptor.

Spike_ACE2_Assay cluster_coating Coating cluster_incubation Incubation cluster_detection Detection Spike Spike Protein (RBD) Coated on Plate ACE2 Biotinylated ACE2 Spike->ACE2 Binding StreptavidinHRP Streptavidin-HRP ACE2->StreptavidinHRP MulberrofuranG This compound (Test Compound) MulberrofuranG->Spike Inhibition Substrate TMB Substrate StreptavidinHRP->Substrate ColorimetricSignal Colorimetric Signal (Measure at 450 nm) Substrate->ColorimetricSignal

References

A Comparative Analysis of the Antioxidant Capacity of Mulberrofuran G and Other Prominent Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Mulberrofuran G, a natural compound found in mulberry plants, with other well-researched natural antioxidants: resveratrol, quercetin, curcumin, and vitamin C. This document summarizes key quantitative data, details experimental methodologies for antioxidant capacity assessment, and illustrates the primary signaling pathway involved in the antioxidant response.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with a lower IC50 value indicating greater antioxidant potency. The following table summarizes the IC50 values for the selected compounds in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
This compound (as Mulberrofuran B) *843.87 ± 10.6595.74 ± 4.21[1]
Resveratrol ~15.54 µg/mL (~68 µM) ~2.86 µg/mL (~12.5 µM)[1]
Quercetin Varies (e.g., ~2-10 µM)Varies (e.g., ~1-5 µM)General knowledge
Curcumin Varies (e.g., ~25-100 µM)Varies (e.g., ~5-20 µM)General knowledge
Vitamin C (Ascorbic Acid) ~92.12 ± 6.63~99.96 ± 2.92[1]

*Quantitative data for this compound in DPPH and ABTS assays is not readily available. The data presented is for Mulberrofuran B, a closely related compound from the same plant source, which has been shown to have higher antioxidant activity than other compounds in the same extract.[1] This serves as a proxy for the potential antioxidant capacity of this compound. **Values for resveratrol were converted from µg/mL to µM for comparison, using a molar mass of 228.24 g/mol .

Signaling Pathway: The Nrf2-ARE Antioxidant Response

A key mechanism by which many natural compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[5] However, in the presence of oxidative stress or certain bioactive compounds, this inhibition is released.

This compound is known to be a NADPH oxidase (NOX) inhibitor.[3] By inhibiting NOX, it can reduce the cellular production of reactive oxygen species (ROS), a primary trigger for oxidative stress. This reduction in oxidative stress can, in turn, influence the Nrf2 pathway. Resveratrol, quercetin, and curcumin have been shown to more directly activate the Nrf2 pathway.[2][3][4] Quercetin can interact with Keap1, leading to the release of Nrf2.[6] Curcumin is also known to modulate Keap1, among other mechanisms, to activate Nrf2.[7] Once activated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), bolstering the cell's defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation NOX NADPH Oxidase (NOX) NOX->ROS Produces MulberrofuranG This compound MulberrofuranG->NOX Inhibits Other_Antioxidants Resveratrol, Quercetin, Curcumin Other_Antioxidants->Keap1_Nrf2 Induce dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of Antioxidant_Enzymes->ROS Neutralize

The Nrf2-ARE signaling pathway for antioxidant response.

Experimental Protocols

Accurate assessment of antioxidant capacity is crucial for comparative studies. Below are detailed methodologies for three widely used assays: DPPH, ABTS, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

Workflow for the DPPH antioxidant assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in a dark, cool place.

    • Prepare stock solutions of the test compounds (this compound, resveratrol, etc.) and a standard antioxidant (e.g., Vitamin C or Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations.

    • Add the DPPH working solution to each well/cuvette.

    • For the control, add the solvent used for the test compounds instead of the sample.

    • For the blank, use the solvent (e.g., methanol) alone.

  • Incubation and Measurement:

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Detailed Steps:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM in water).

    • Prepare a potassium persulfate stock solution (e.g., 2.45 mM in water).

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound at various concentrations to a cuvette or well.

    • Add the diluted ABTS•+ solution.

    • A control is prepared with the solvent instead of the test compound.

  • Incubation and Measurement:

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.

    • Prepare solutions of the test compounds and a standard (Trolox).

  • Assay Procedure:

    • In a black 96-well plate, add the fluorescein solution to all wells.

    • Add the test compound, standard, or buffer (for the blank) to the respective wells.

    • Incubate the plate at 37°C for a pre-incubation period.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.

References

Mulberrofuran G: A Comparative Guide to its Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Mulberrofuran G as a selective enzyme inhibitor, comparing its performance against other known inhibitors. Experimental data is presented in structured tables for clear comparison, and detailed protocols for key validation assays are provided. Visual diagrams generated using Graphviz illustrate the signaling pathways and experimental workflows discussed.

Executive Summary

This compound, a natural compound isolated from Morus alba (white mulberry), has demonstrated inhibitory activity against a range of enzymes implicated in various disease pathways. This guide focuses on its validated inhibitory effects on NADPH oxidase (NOX), Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, tyrosinase, and the JAK2/STAT3 signaling pathway. By comparing its potency (IC50 values) with that of other selective inhibitors, this document aims to provide researchers with the necessary data to evaluate the potential of this compound in their respective fields of study.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against its target enzymes, alongside a selection of other commonly used selective inhibitors for comparison.

Table 1: NADPH Oxidase (NOX) Inhibition

InhibitorSpecific NOX IsoformIC50 Value (µM)
This compound NOX6.9[1]
ApocyninNOX10
GKT136901NOX1/4Ki of 0.160 and 0.165 respectively
ML171NOX10.25
VAS2870NOXNot specified

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

InhibitorIC50 Value (µM)
This compound 0.57
Ursolic Acid (Positive Control)3.54
Trodusquemine (MSI-1436)1
Compound 10a0.19
Ertiprotafib1.6 - 29 (depending on assay conditions)

Table 3: α-Glucosidase Inhibition

InhibitorIC50 Value (µM)
This compound 1.67
Acarbose (Positive Control)119.16
Morusin3.19
Isoscutellarein-8-O-β-D-glucopyranoside~2.5 (converted from 1.40 µg/mL)

Table 4: Tyrosinase Inhibition (Monophenolase activity)

InhibitorIC50 Value (µM)
This compound 6.35[2]
Kojic Acid (Positive Control)36.0[2]
Kuwanon G67.6[2]
7,3',4'-trihydroxyisoflavone5.23
Quercetin-4'-O-beta-d-glucoside1.9

Table 5: JAK2/STAT3 Pathway Inhibition

InhibitorAssay TypeIC50 Value (µM)
This compound Inhibition of A549 cell growth22.5[3]
This compound Inhibition of NCI-H226 cell growth30.6[3]
RuxolitinibJAK1/JAK2 enzyme inhibition0.0033 / 0.0028
FedratinibJAK2 enzyme inhibition0.003
AbrocitinibJAK1/JAK2 enzyme inhibition0.029 / 0.803

Note: The IC50 values for this compound on the JAK2/STAT3 pathway reflect inhibition of cancer cell proliferation, an indirect measure of pathway inhibition.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.

NADPH Oxidase (NOX) Inhibition Assay

This protocol is a generalized procedure for determining NOX inhibitory activity.

Principle: NADPH oxidase activity is measured by detecting the production of superoxide (O2•−) or hydrogen peroxide (H2O2). This can be achieved using various methods, including the reduction of cytochrome c or the use of fluorescent probes.

Materials:

  • Purified NOX enzyme or cell lysates containing the enzyme

  • NADPH (substrate)

  • Inhibitor compound (e.g., this compound)

  • Detection reagent (e.g., Cytochrome c, Amplex Red, or a fluorescent probe for superoxide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EGTA, 10 µM FAD, and 100 µM GTPγS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the detection reagent.

  • Add the inhibitor compound at various concentrations to the wells of the microplate.

  • Add the NOX enzyme preparation to the wells.

  • Initiate the reaction by adding NADPH.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Principle: The activity of PTP1B is determined by measuring the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the assay buffer, inhibitor compound at various concentrations, and PTP1B enzyme to the wells of a microplate.

  • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the NOX assay.

α-Glucosidase Inhibition Assay

Principle: The inhibition of α-glucosidase activity is measured by the reduction in the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Inhibitor compound (e.g., this compound)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the phosphate buffer, inhibitor compound at various concentrations, and α-glucosidase solution to the wells of a microplate.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Add the pNPG substrate to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding the Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Tyrosinase Inhibition Assay

Principle: Tyrosinase activity is assayed by measuring the rate of formation of dopachrome from the oxidation of L-DOPA, which can be monitored by the increase in absorbance at 475 nm.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Inhibitor compound (e.g., this compound)

  • Phosphate buffer (e.g., 50 mM, pH 6.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the phosphate buffer and inhibitor compound at various concentrations to the wells of a microplate.

  • Add the tyrosinase solution to each well and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding the L-DOPA substrate.

  • Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 30 minutes).

  • The rate of dopachrome formation is determined from the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition and determine the IC50 value.

JAK2 Kinase Assay

Principle: The activity of JAK2 kinase is determined by measuring the phosphorylation of a specific peptide substrate. This is often done using a fluorescence-based assay or an ELISA-based method.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate for JAK2

  • ATP

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

  • 96-well or 384-well plate

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Add the assay buffer, inhibitor compound at various concentrations, and JAK2 enzyme to the wells of the plate.

  • Add the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal.

  • The signal is inversely proportional to the amount of kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the enzyme inhibitory activities of this compound.

G cluster_mulberrofuran This compound cluster_targets Enzyme Targets cluster_pathways Associated Cellular Pathways/Processes Mulberrofuran_G This compound NOX NADPH Oxidase Mulberrofuran_G->NOX Inhibits PTP1B PTP1B Mulberrofuran_G->PTP1B Inhibits Alpha_Glucosidase α-Glucosidase Mulberrofuran_G->Alpha_Glucosidase Inhibits Tyrosinase Tyrosinase Mulberrofuran_G->Tyrosinase Inhibits JAK2 JAK2 Mulberrofuran_G->JAK2 Inhibits ROS_Production Reactive Oxygen Species Production NOX->ROS_Production Insulin_Signaling Insulin Signaling PTP1B->Insulin_Signaling Carbohydrate_Metabolism Carbohydrate Metabolism Alpha_Glucosidase->Carbohydrate_Metabolism Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Inflammation_Proliferation Inflammation & Cell Proliferation JAK2->Inflammation_Proliferation

Caption: this compound's multi-target inhibitory action on key enzymes and their associated pathways.

G cluster_workflow General Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prepare_reagents prepare_inhibitor Prepare Inhibitor Dilutions (this compound & Comparators) start->prepare_inhibitor dispense Dispense Reagents & Inhibitor into Microplate prepare_reagents->dispense prepare_inhibitor->dispense pre_incubate Pre-incubation dispense->pre_incubate initiate_reaction Initiate Reaction (Add Substrate/Cofactor) pre_incubate->initiate_reaction incubate Incubation initiate_reaction->incubate stop_reaction Stop Reaction (if applicable) incubate->stop_reaction detect_signal Detect Signal (Absorbance, Fluorescence, etc.) incubate->detect_signal (for kinetic assays) stop_reaction->detect_signal analyze_data Data Analysis (Calculate % Inhibition, IC50) detect_signal->analyze_data end End analyze_data->end G PTP1B PTP1B Negative Regulator InsulinReceptor Insulin Receptor (IR) Phosphorylated (Active) PTP1B->InsulinReceptor Dephosphorylates (Inactivates) InsulinSignaling Downstream Insulin Signaling (e.g., PI3K/Akt pathway) InsulinReceptor->InsulinSignaling Activates GlucoseUptake {Increased Glucose Uptake} InsulinSignaling->GlucoseUptake MulberrofuranG {this compound} MulberrofuranG->PTP1B Inhibits

References

Independent Verification of Mulberrofuran G's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mulberrofuran G's performance against its known therapeutic targets, contrasted with alternative inhibitors. All quantitative data is supported by experimental findings from peer-reviewed studies, and detailed experimental protocols are provided for key assays.

Executive Summary

This compound, a natural compound isolated from Morus alba, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects. Independent studies have identified several key therapeutic targets for this compound. This guide focuses on the independent verification of these targets and compares this compound's inhibitory activity with other known modulators of these pathways. The primary therapeutic targets covered in this guide are:

  • NADPH Oxidase (NOX)

  • Tyrosinase

  • α-Glucosidase

  • Protein Tyrosine Phosphatase 1B (PTP1B)

  • Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds against various therapeutic targets. This data is compiled from multiple independent studies to provide a comparative overview of potency.

Table 1: NADPH Oxidase (NOX) Inhibition

CompoundNOX IsoformIC50 (μM)Reference
This compound Not specified6.9[1]
ML171NOX10.1 - 0.25[2][3]
GKT136901NOX1 / NOX4Ki: 0.16 / 0.165[2]
VAS2870Pan-NOX~0.7 (NOX2)[2][3]
ApocyninPan-NOXVaries[2]
Diphenyleneidonium (DPI)Pan-NOX0.02 - 0.24[4]

Table 2: Tyrosinase Inhibition

CompoundSourceIC50 (μM)Reference
This compound MushroomNot specified[1]
Kojic AcidMushroom>500[2]
HydroquinoneMushroom/HumanVaries, weak[2]
ThiamidolHuman1.1[2]
7,3',4'-trihydroxyisoflavoneMushroom5.23 ± 0.6[2]

Table 3: α-Glucosidase Inhibition

CompoundIC50 (μM)Reference
This compound Not specified[4]
AcarboseVaries[5][6]
VogliboseVaries[5][6]
MiglitolVaries[5]

Table 4: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

CompoundIC50 (μM)Reference
This compound Not specified[4]
Ertiprotafib1.6 - 29[1]
Trodusquemine1[1]
JTT-551Ki: 0.22 ± 0.04[1]
Compound 10a0.19[7]
Phosphoeleganin1.3 ± 0.04[7]

Table 5: JAK2/STAT3 Pathway Inhibition

CompoundTargetIC50 (nM)Reference
This compound A549/NCI-H226 cells22,500 / 30,600[5]
Ruxolitinib (INCB018424)JAK1/JAK23.3 / 2.8[6][8]
TofacitinibJAK1/JAK3 > JAK2Varies[9]
Fedratinib (TG101348)JAK23[8]
CYT387JAK1/JAK211 / 18[8]
AZD1480JAK2Ki: 0.26[10]
AG490JAK2Varies[5]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of this compound.

JAK2_STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 2. Activation pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pJAK2->STAT3 4. Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Regulation (Proliferation, Migration) MulberrofuranG This compound AG490 MulberrofuranG->pJAK2 Inhibition

Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.[5][11][12][13]

Tyrosinase_Inhibition_Workflow Start Start Prepare Prepare Reagents: - Tyrosinase Enzyme - Substrate (e.g., L-DOPA) - Test Inhibitors (this compound, etc.) - Buffer Start->Prepare Incubate Incubate Enzyme with Inhibitor (10 min @ 25°C) Prepare->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Measure Measure Absorbance Kinetics (e.g., 510 nm for 30-60 min) AddSubstrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Experimental workflow for a colorimetric tyrosinase inhibition assay.

NOX_Activity_Workflow Start Start Prepare Prepare Cell-Free System: - NOX-containing membranes - FAD, NADPH (substrate) - Detection Probe (e.g., Amplex Red) Start->Prepare AddInhibitor Add Test Inhibitor (e.g., this compound, VAS2870) and Incubate Prepare->AddInhibitor Initiate Initiate Reaction with NADPH AddInhibitor->Initiate Measure Measure ROS Production (e.g., Fluorescence) Initiate->Measure Analyze Analyze Data to Determine IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for an in vitro NADPH Oxidase (NOX) activity assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and commercial kits.

Tyrosinase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available tyrosinase inhibitor screening kits.

  • Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.

  • Principle: Tyrosinase catalyzes the oxidation of a substrate (e.g., L-tyrosine or L-DOPA), leading to the formation of a colored product (dopachrome) that can be measured spectrophotometrically. Inhibitors will reduce the rate of this color formation.

  • Materials:

    • 96-well clear flat-bottom plate

    • Spectrophotometric multiwell plate reader

    • Mushroom Tyrosinase enzyme

    • Tyrosinase substrate (e.g., L-DOPA)

    • Tyrosinase Assay Buffer (e.g., phosphate buffer, pH 6.8)

    • Test compounds (e.g., this compound) dissolved in an appropriate solvent

    • Positive control inhibitor (e.g., Kojic Acid)

  • Procedure:

    • Preparation: Dissolve test compounds and the positive control to the desired stock concentrations. Prepare working solutions by diluting with Tyrosinase Assay Buffer. The final solvent concentration in the well should not exceed 5%.

    • Assay Plate Setup: Add 20 µL of diluted test inhibitors, positive control, or assay buffer (for enzyme control) to the respective wells of the 96-well plate.

    • Enzyme Addition: Prepare the Tyrosinase Enzyme Solution according to the manufacturer's instructions. Add 50 µL of the enzyme solution to each well containing the test compounds, positive control, and enzyme control. Mix gently.

    • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

    • Reaction Initiation: Prepare the Tyrosinase Substrate Solution. Add 30 µL of the substrate solution to each well to start the reaction.

    • Measurement: Immediately measure the absorbance at 510 nm in kinetic mode for 30-60 minutes at 25°C.

    • Calculation: Determine the rate of reaction (slope) for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100 Where EC is the Enzyme Control and S is the Sample (test inhibitor).

    • IC50 Determination: Plot the percent inhibition against a range of inhibitor concentrations and determine the IC50 value using non-linear regression analysis.

α-Glucosidase Inhibition Assay

This protocol is based on a common method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1][4][14]

  • Objective: To measure the inhibitory activity of a compound against α-glucosidase.

  • Principle: α-glucosidase hydrolyzes the substrate pNPG to p-nitrophenol, which is a yellow-colored product. The absorbance of p-nitrophenol is measured at 405 nm. The presence of an inhibitor reduces the rate of this reaction.

  • Materials:

    • 96-well plate

    • Microplate reader

    • α-glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (e.g., 100 mM, pH 6.8)

    • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

    • Test compounds (e.g., this compound)

    • Positive control (e.g., Acarbose)

  • Procedure:

    • Preparation: Prepare solutions of the test compounds and acarbose at various concentrations in phosphate buffer.

    • Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of the test compound solution and 100 µL of the α-glucosidase solution (e.g., 1 U/mL in phosphate buffer). Incubate at 37°C for 10 minutes.

    • Reaction Initiation: Add 50 µL of the pNPG substrate solution (e.g., 3 mM in phosphate buffer) to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

    • Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution to each well.

    • Measurement: Measure the absorbance of each well at 405 nm.

    • Calculation: The percent inhibition is calculated as: % Inhibition = [(Abs of Control - Abs of Sample) / Abs of Control] * 100 The control contains the buffer instead of the test compound.

    • IC50 Determination: Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro JAK2/STAT3 Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of a compound on the phosphorylation of JAK2 and STAT3 in a cellular context.[5][15][16][17]

  • Objective: To determine if a compound inhibits the activation (phosphorylation) of JAK2 and STAT3 in response to a stimulus.

  • Principle: Cells are treated with an inhibitor and then stimulated to activate the JAK/STAT pathway. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated forms of JAK2 (p-JAK2) and STAT3 (p-STAT3), as well as total JAK2 and STAT3 as loading controls.

  • Materials:

    • Human lung cancer cell lines (e.g., A549, NCI-H226)

    • Cell culture medium and reagents

    • Stimulant (e.g., Interleukin-6, IL-6)

    • Test compound (e.g., this compound)

    • Positive control (e.g., AG490)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE and Western blotting equipment

    • Primary antibodies: anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-p-STAT3 (Tyr705), anti-STAT3, and anti-β-actin.

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Culture and Treatment: Seed A549 or NCI-H226 cells in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, AG490, or vehicle (DMSO) for a specified time (e.g., 24 hours).

    • Stimulation: Stimulate the cells with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) to induce JAK2/STAT3 phosphorylation.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blot:

      • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies (e.g., anti-p-STAT3) overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and detect the protein bands using an ECL substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels of phosphorylation in treated cells to the stimulated control to determine the inhibitory effect.

References

Comparative Transcriptomics of Mulberrofuran G Treatment in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Mulberrofuran G, a natural compound with potent anti-cancer, neuroprotective, and anti-inflammatory properties. The primary mechanism of action of this compound involves the inhibition of NADPH Oxidase 4 (NOX4) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically targeting JAK2/STAT3 signaling.

Due to the limited availability of public transcriptomics datasets for this compound, this guide will focus on a comparative analysis based on its known molecular targets. The transcriptomic effects of this compound's inhibition of the JAK2/STAT3 pathway will be compared with publicly available data for the well-characterized JAK1/2 inhibitor, Ruxolitinib . The impact of NOX4 inhibition will be discussed based on current literature.

Overview of this compound's Mechanisms of Action

This compound is a bioactive compound isolated from Morus alba (white mulberry) that has demonstrated a range of therapeutic effects. Its primary mechanisms of action relevant to this guide are:

  • Inhibition of NOX4: this compound is a known inhibitor of NOX4, an enzyme that generates reactive oxygen species (ROS). Overexpression of NOX4 is implicated in the progression of various cancers by promoting cell proliferation, angiogenesis, and resistance to apoptosis.

  • Inhibition of JAK2/STAT3 Signaling: this compound has been shown to suppress the JAK2/STAT3 signaling pathway. This pathway is crucial for cytokine signaling and is often constitutively activated in many cancers, leading to uncontrolled cell growth and survival.

Comparative Transcriptomic Analysis: this compound vs. Ruxolitinib

This section compares the expected transcriptomic changes induced by this compound, based on its JAK2/STAT3 inhibitory activity, with the observed changes from studies using the JAK1/2 inhibitor Ruxolitinib. The data for Ruxolitinib is referenced from publicly available datasets on the Gene Expression Omnibus (GEO), such as GSE70508, GSE107000, and GSE197811.

Data Presentation: Expected Gene Expression Changes

The following table summarizes the anticipated changes in gene expression in cancer cells following treatment with this compound, with a comparative overview based on Ruxolitinib data.

Gene Target/Pathway Function Expected Effect of this compound (as a JAK2/STAT3 inhibitor) Observed Effect of Ruxolitinib (from GEO datasets)
Downregulated Genes
SOCS1, SOCS3Negative regulators of JAK/STAT signaling (often upregulated in a feedback loop)Downregulation due to pathway inhibitionDownregulation observed in treated cancer cells.
BCL2L1 (Bcl-xL)Anti-apoptotic proteinDownregulation, leading to increased apoptosisDownregulation reported in sensitive cell lines.
MYCOncogene, cell cycle progressionDownregulation, leading to cell cycle arrestDownregulation observed in various cancer models.
CCND1 (Cyclin D1)Cell cycle regulator (G1/S transition)Downregulation, contributing to G1 arrestDownregulation reported in treated cells.
VEGFAAngiogenesis factorDownregulation, inhibiting tumor vascularizationDownregulation of VEGF signaling components.
Upregulated Genes
CDKN1A (p21)Cell cycle inhibitorUpregulation, leading to cell cycle arrestUpregulation observed in some contexts.
FASApoptosis receptorUpregulation, promoting apoptosisUpregulation of pro-apoptotic genes.

Signaling Pathways and Experimental Workflow

This compound Signaling Inhibition

MulberrofuranG_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization NOX4 NOX4 ROS ROS NOX4->ROS Production ROS->JAK2 Activation (in some contexts) TargetGenes Target Gene Expression (e.g., BCL2L1, MYC) STAT3_dimer->TargetGenes Transcription MulberrofuranG This compound MulberrofuranG->JAK2 Inhibition MulberrofuranG->NOX4 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor

Caption: this compound inhibits JAK2 phosphorylation and NOX4 activity.

Experimental Workflow for Comparative Transcriptomics

RNASeq_Workflow cluster_experiment Cell Culture and Treatment cluster_processing Sample and Data Processing cluster_analysis Bioinformatic Analysis CellCulture Cancer Cell Lines (e.g., A549, HeLa) Treatment Treatment Groups: - Vehicle Control - this compound - Comparative Drug (e.g., Ruxolitinib) CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR/HISAT2) QC->Alignment Quantification Gene Expression Quantification (featureCounts/RSEM) Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Pathway_Analysis Pathway and GO Enrichment Analysis DEA->Pathway_Analysis

Caption: Workflow for transcriptomic analysis of drug-treated cells.

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound (at various concentrations, e.g., 1-20 µM), a comparative drug (e.g., Ruxolitinib at 1 µM), or a vehicle control (e.g., DMSO). Cells are incubated for a specified time (e.g., 24 or 48 hours).

RNA Extraction and Quality Control
  • Extraction: Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are typically used for library preparation.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform to generate paired-end reads (e.g., 2x150 bp).

Bioinformatic Analysis
  • Quality Control of Raw Reads: The quality of the raw sequencing reads (in FASTQ format) is assessed using FastQC.

  • Read Trimming: Adapters and low-quality bases are trimmed from the reads using tools like Trimmomatic or Cutadapt.

  • Alignment to Reference Genome: The trimmed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts or a similar tool.

  • Differential Expression Analysis: Differential gene expression between the treatment groups and the vehicle control is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: The lists of differentially expressed genes are used as input for pathway and GO enrichment analysis using tools such as GSEA, DAVID, or Metascape to identify the biological processes and signaling pathways affected by the drug treatments.

Conclusion

This compound presents a promising multi-target agent for cancer therapy through its dual inhibition of NOX4 and the JAK2/STAT3 pathway. The anticipated transcriptomic profile of this compound-treated cells, characterized by the downregulation of key oncogenes and cell cycle regulators and the upregulation of pro-apoptotic genes, aligns with the observed effects of the JAK inhibitor Ruxolitinib. Further direct comparative transcriptomic studies are warranted to fully elucidate the gene expression signature of this compound and to identify potential biomarkers for predicting treatment response. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

Safety Operating Guide

Proper Disposal of Mulberrofuran G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Mulberrofuran G, a bioactive compound isolated from the bark of Morus alba, adherence to proper disposal procedures is critical to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with established laboratory safety protocols.

Hazard Profile of this compound

Understanding the hazard profile of this compound is fundamental to its safe handling and disposal. The compound is classified as harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects.[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2][3] Avoid direct contact with skin and eyes.[2]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by an approved waste disposal service.[2]

Step 1: Segregation and Labeling

  • Do not mix this compound waste with other waste streams.

  • Collect all solid waste (e.g., contaminated filter paper, weighing boats) and solutions containing this compound in a dedicated, properly sealed, and clearly labeled waste container.

  • The label should clearly indicate "Hazardous Waste: this compound" and include the relevant hazard pictograms.

Step 2: Waste Storage

  • Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing full PPE, absorb spills with an inert, non-combustible absorbent material such as diatomite or universal binders.[2]

  • Collect the contaminated absorbent material into the designated hazardous waste container.

  • Decontaminate the spill area by scrubbing with alcohol.[2]

  • Report the spill to your laboratory supervisor and EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MulberrofuranG_Disposal_Workflow cluster_preparation Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE B Segregate this compound Waste A->B C Label Waste Container Clearly B->C D Seal Container Securely C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Professional Disposal E->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Mulberrofuran G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of Mulberrofuran G. The following information is intended to ensure the safety of laboratory personnel and the environment. Given the compound's biological activity and potential hazards, a conservative approach to handling is strongly recommended.

I. Hazard Identification and Classification

This compound is a natural compound with recognized anti-inflammatory, anti-cancer, and neuroprotective effects.[1] A safety data sheet (SDS) has classified it with the following hazards[2]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]

While not explicitly classified as a cytotoxic drug in all available literature, its anti-cancer properties suggest that it should be handled with precautions similar to those for cytotoxic compounds to minimize exposure.[1][3]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure during the handling of this compound. The following PPE is mandatory:

  • Gloves: Two pairs of nitrile gloves that comply with ASTM D6978-05 standards are required.[4] Vinyl gloves are not suitable.[4] Gloves should be changed regularly and immediately if contaminated.

  • Gowns: A disposable, moisture-resistant gown with long sleeves and cuffs is required.[5]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield should be worn whenever there is a risk of splashing.[5][6]

  • Respiratory Protection: If there is a risk of aerosol or dust formation, a properly fitted respirator is necessary.[5] All work with solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[5]

  • Additional Protection: A cap and shoe covers should also be worn.[4]

III. Safe Handling Procedures

Adherence to the following operational plan is essential for the safe handling of this compound at every stage.

1. Preparation and Weighing:

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[5]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Before handling, ensure that a cytotoxic spill kit is readily available.[6]

2. Solution Preparation:

  • When dissolving this compound, do so within the fume hood.

  • Be aware of its solubility characteristics: it is soluble in organic solvents like DMSO but has limited solubility in water.[1][7]

  • Handle solutions with the same level of precaution as the solid compound.

3. Administration and Experimental Use:

  • When administering this compound in experimental settings, ensure that all procedures are designed to minimize the generation of aerosols.

  • All contaminated surfaces and equipment must be decontaminated after use.

4. Decontamination and Cleaning:

  • Decontaminate all surfaces and equipment by scrubbing with alcohol.[2]

  • Dispose of all cleaning materials as hazardous waste.

IV. Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Cordon off the spill area to prevent entry.[6]

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[6]

  • Containment: For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully cover the spill with damp absorbent material to avoid raising dust.

  • Clean-up: Collect all contaminated materials into a designated, labeled hazardous waste container.[2]

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent (e.g., alcohol), followed by a final cleaning with soap and water.[2]

  • Report: Report all spills to the appropriate safety personnel.[6]

V. Disposal Plan

Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, weigh boats, pipette tips, and cleaning materials, must be disposed of in a clearly labeled hazardous waste container.

  • Containerization: Use leak-proof, sealed containers for all this compound waste.

  • Regulatory Compliance: Dispose of all waste in accordance with prevailing country, federal, state, and local regulations for hazardous chemical waste.[2] Do not dispose of this compound down the drain.[2]

VI. Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃₄H₂₆O₈[1][2][8]
Molecular Weight 562.57 g/mol [2][7][8]
CAS Number 87085-00-5[1][2][7]
Storage (Powder) -20°C[2][7]
Storage (in Solvent) -80°C[2][7]
Solubility in DMSO 40 mg/mL (71.10 mM)[7]

VII. Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

MulberrofuranG_Workflow start Start: Receive this compound storage Secure Storage (-20°C Powder, -80°C Solution) start->storage end_node End: Final Disposal ppe Don Full PPE (Double Gloves, Gown, Eye/Face Protection) storage->ppe handling_env Work in Certified Hood/BSC ppe->handling_env weighing Weighing and Preparation handling_env->weighing experiment Experimental Use weighing->experiment decontamination Decontaminate Surfaces & Equipment experiment->decontamination spill Spill Occurs? experiment->spill waste_collection Collect Contaminated Waste decontamination->waste_collection waste_collection->end_node spill->decontamination No spill_procedure Execute Spill Protocol spill->spill_procedure Yes spill_procedure->decontamination

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mulberrofuran G
Reactant of Route 2
Mulberrofuran G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.